Anditixafortide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
1821136-83-7 |
|---|---|
Molecular Formula |
C60H79IN14O14 |
Molecular Weight |
1347.3 g/mol |
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-[[4-[3-[(2R,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxy-3-iodophenyl)methyl]-1-methyl-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propylcarbamoyl]phenyl]methylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C60H79IN14O14/c1-71-48(9-5-18-64-55(85)42-15-10-38(11-16-42)32-66-51(78)34-72-20-22-73(35-52(79)80)24-26-75(37-54(83)84)27-25-74(23-21-72)36-53(81)82)58(88)69-45(8-4-19-65-60(62)63)57(87)70-46(30-39-12-14-41-6-2-3-7-43(41)28-39)56(86)67-33-50(77)68-47(59(71)89)31-40-13-17-49(76)44(61)29-40/h2-3,6-7,10-17,28-29,45-48,76H,4-5,8-9,18-27,30-37H2,1H3,(H,64,85)(H,66,78)(H,67,86)(H,68,77)(H,69,88)(H,70,87)(H,79,80)(H,81,82)(H,83,84)(H4,62,63,65)/t45-,46-,47+,48+/m0/s1 |
InChI Key |
AZOFCLCXFADPRO-JRTLPCBOSA-N |
Isomeric SMILES |
CN1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C1=O)CC2=CC(=C(C=C2)O)I)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCNC(=O)C5=CC=C(C=C5)CNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O |
Canonical SMILES |
CN1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C1=O)CC2=CC(=C(C=C2)O)I)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCNC(=O)C5=CC=C(C=C5)CNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Anditixafortide in Disrupting the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, fostering tumor growth, metastasis, and resistance to treatment. The CXCL12/CXCR4 signaling axis is a critical mediator of the crosstalk between cancer cells and the TME. Anditixafortide, a novel CXCR4-targeted radiopharmaceutical, offers a promising strategy to disrupt this interaction. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on the TME, and detailed methodologies for relevant preclinical and clinical investigation.
Introduction: The CXCL12/CXCR4 Axis in the Tumor Microenvironment
The C-X-C chemokine receptor 4 (CXCR4) and its ligand, stromal cell-derived factor-1 (CXCL12), are key players in cancer progression.[1][2][3] Their interaction governs several cellular processes that contribute to a pro-tumoral microenvironment, including:
-
Tumor Cell Trafficking and Metastasis: The CXCL12 gradient in tissues such as the bone marrow, lungs, and liver acts as a homing signal for CXCR4-expressing tumor cells, facilitating metastasis.[2][3]
-
Angiogenesis: The CXCL12/CXCR4 axis promotes the formation of new blood vessels, supplying tumors with essential nutrients and oxygen.
-
Immune Evasion: This signaling pathway is implicated in the recruitment of immunosuppressive cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), to the TME, thereby dampening the anti-tumor immune response.
-
Therapeutic Resistance: The interaction between cancer cells and stromal cells mediated by CXCL12/CXCR4 can confer resistance to conventional therapies.
Given its multifaceted role in cancer, the CXCL12/CXCR4 axis represents a compelling target for therapeutic intervention.
This compound: Mechanism of Action
This compound, also known as 90Y-Pentixather, is a radiopharmaceutical designed to specifically target and eliminate CXCR4-expressing cancer cells. It consists of two key components:
-
Pentixather: A peptide-based ligand that binds with high affinity and selectivity to the CXCR4 receptor.
-
Yttrium-90 (90Y): A high-energy beta-emitting radionuclide conjugated to Pentixather.
Upon intravenous administration, this compound circulates and binds to CXCR4 on the surface of tumor cells. This targeted delivery of 90Y results in localized radiation emission within the tumor microenvironment. The high-energy beta particles emitted by 90Y induce DNA double-strand breaks in the target cancer cells and surrounding cells, leading to apoptosis and tumor cell death. This targeted approach aims to maximize anti-tumor efficacy while minimizing off-target toxicity to healthy tissues.
Signaling Pathway Disruption
By binding to CXCR4, this compound competitively inhibits the binding of CXCL12, thereby disrupting the downstream signaling pathways that promote tumor growth and survival.
Impact on the Tumor Microenvironment
The disruption of the CXCL12/CXCR4 axis and the targeted cytotoxicity of this compound are expected to have profound effects on the tumor microenvironment, shifting it from an immunosuppressive to an immune-active state.
Reduction of Immunosuppressive Cells
By blocking the recruitment of Tregs and MDSCs to the tumor, this compound can decrease the population of these immunosuppressive cells within the TME. This can lead to a more favorable immune landscape for anti-tumor responses.
Enhancement of Effector T-cell Infiltration and Function
The reduction in immunosuppressive cells, coupled with potential immunogenic cell death induced by radiation, can promote the infiltration and activation of cytotoxic CD8+ T lymphocytes. These effector cells are critical for recognizing and eliminating cancer cells.
Reversal of Chemoresistance
By disrupting the protective niche provided by stromal cells, this compound has the potential to re-sensitize tumors to conventional chemotherapies.
Quantitative Data on this compound and CXCR4 Inhibition
While comprehensive quantitative data specifically for this compound is emerging from ongoing clinical trials, preclinical studies on other CXCR4 inhibitors and targeted radionuclide therapies provide valuable insights into the expected effects.
Table 1: Preclinical Efficacy of CXCR4-Targeted Therapies
| Model System | Therapeutic Agent | Key Findings | Reference |
| Murine Melanoma (B16-OVA) & Renal (Renca) | CXCR4 inhibitor (X4-136) | Increased CD8+ T-cell infiltration; Decreased Tregs and MDSCs in the TME. | |
| Murine Hepatocellular Carcinoma | CXCR4 inhibitor (AMD3100) | Prevented sorafenib-induced increase in TAMs, MDSCs, and Tregs. | |
| Murine Colon Cancer (MC38) & Melanoma (B16-hCXCR4) | CXCR4 antagonist (Pep R) + anti-PD-1 | Significant increase in Granzyme B positive cells and reduction in FoxP3 positive cells. |
Table 2: Clinical Trial Data for CXCR4-Targeted Therapies in Hematologic Malignancies
| Indication | Therapeutic Agent | Phase | Key Outcomes | Reference |
| Multiple Myeloma | Motixafortide + Filgrastim | III | 67.5% of patients reached stem cell collection goal vs. 9.5% with placebo. | |
| Multiple Myeloma | This compound (90Y-Pentixather) | I/II | Ongoing; evaluating safety, tolerability, and efficacy. | |
| Acute Myeloid Leukemia (AML) | CXCR4 inhibitor (AMD3465) | Preclinical | Mobilized leukemia cells, making them more susceptible to chemotherapy. |
Note: Data for this compound is still emerging. The table includes data from other CXCR4 inhibitors to illustrate the potential impact on the TME.
Experimental Protocols
The following section provides detailed methodologies for key experiments to evaluate the effects of this compound on the tumor microenvironment.
In Vivo Radionuclide Therapy and Biodistribution Studies
Protocol:
-
Animal Models: Establish tumor xenografts or syngeneic tumors in immunocompetent mice.
-
Radiolabeling: Label this compound with 90Y following established protocols for peptide radiolabeling.
-
Administration: Administer a single intravenous dose of 90Y-Anditixafortide to tumor-bearing mice.
-
Biodistribution: To assess the biodistribution, a surrogate radiolabel such as 86Y can be used for PET imaging at various time points post-injection. Alternatively, at the end of the study, mice are euthanized, and organs and tumors are harvested, weighed, and the radioactivity is measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
-
Efficacy: Monitor tumor growth over time using caliper measurements.
-
Toxicity: Monitor animal body weight and perform complete blood counts to assess hematological toxicity.
Immunohistochemistry (IHC) for TME Characterization
Protocol:
-
Tissue Preparation: Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with primary antibodies targeting markers of interest (e.g., anti-CXCR4, anti-CD8 for cytotoxic T cells, anti-FoxP3 for Tregs) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Analysis: Acquire images using a light microscope and quantify the staining using image analysis software.
Flow Cytometry for Immune Cell Profiling
Protocol:
-
Single-Cell Suspension: Dissociate fresh tumor tissue into a single-cell suspension using enzymatic digestion (e.g., collagenase, DNase) and mechanical disruption.
-
Cell Staining:
-
Surface Staining: Incubate cells with a cocktail of fluorescently labeled antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1).
-
Intracellular Staining: For intracellular markers like FoxP3 and Granzyme B, fix and permeabilize the cells after surface staining, followed by incubation with the respective antibodies.
-
-
Data Acquisition: Acquire data on a multi-color flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to gate on specific immune cell populations and quantify their frequencies and phenotypes.
Example Flow Cytometry Panel:
| Marker | Fluorochrome | Target Cell Population |
| CD45 | AF700 | All Leukocytes |
| CD3 | PE-Cy7 | T Cells |
| CD4 | FITC | Helper T Cells |
| CD8 | APC | Cytotoxic T Cells |
| FoxP3 | PE | Regulatory T Cells |
| CD11b | PerCP-Cy5.5 | Myeloid Cells |
| Gr-1 | BV421 | Myeloid-Derived Suppressor Cells |
| F4/80 | BV605 | Macrophages |
Conclusion
This compound represents a promising therapeutic strategy that leverages the critical role of the CXCL12/CXCR4 axis in the tumor microenvironment. By delivering targeted radiotherapy and disrupting pro-tumoral signaling, this compound has the potential to overcome therapeutic resistance and enhance anti-tumor immunity. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and other TME-modulating agents. As more quantitative data from clinical trials become available, the full potential of this compound in reshaping the treatment landscape for various cancers will be further elucidated.
References
- 1. Immunohistochemical Analysis of CXCR4 Expression in Fibrohistiocytic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemical expression of chemokine receptor in neuroendocrine neoplasms (CXCR4) of the gastrointestinal tract: a retrospective study of 71 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR4 inhibition modulates the tumor microenvironment and retards the growth of B16-OVA melanoma and Renca tumors - PMC [pmc.ncbi.nlm.nih.gov]
Anditixafortide (Pentixather): A Technical Overview of its Molecular Characteristics and CXCR4 Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anditixafortide, also known as Pentixather, is a compelling CXCR4-targeting peptide derivative with significant potential in the realm of endoradiotherapy.[1][2] As a cyclic pentapeptide, its structure is engineered for high-affinity and selective binding to the C-X-C chemokine receptor type 4 (CXCR4), a key player in cancer progression and metastasis.[3] This technical guide provides an in-depth analysis of this compound's molecular structure, its binding affinity for CXCR4, the experimental methodologies used for its characterization, and the associated signaling pathways.
Molecular Structure and Properties
This compound is a derivative of Pentixafor, another well-known CXCR4 ligand. The primary structural distinction is the substitution of an iodine atom on the tyrosine residue of the cyclic pentapeptide scaffold.[4] This modification is crucial for its utility as a therapeutic vector, particularly when chelated with radionuclides like Yttrium-90 (⁹⁰Y) or Lutetium-177 (¹⁷⁷Lu).[3]
Table 1: Molecular Properties of this compound (Pentixather)
| Property | Value |
| Molecular Formula | C₆₀H₇₉IN₁₄O₁₄ |
| Molecular Weight | 1347.26 g/mol |
| CAS Number | 1821136-83-7 |
| Description | A cyclic pentapeptide derivative of Pentixafor, functioning as a CXCR4-targeting endoradiotherapeutic vector. |
Binding Affinity for CXCR4
This compound exhibits a high binding affinity for the human CXCR4 receptor. This interaction is critical to its mechanism of action, which involves blocking the natural ligand, CXCL12 (also known as SDF-1), from binding to CXCR4. This disruption of the CXCR4/CXCL12 signaling axis inhibits downstream pathways that promote tumor growth and survival.
The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the ligand required to inhibit 50% of the specific binding of a radioligand.
Table 2: Binding Affinity (IC₅₀) of this compound (Pentixather) and its Complexes for human CXCR4 (hCXCR4)
| Compound | IC₅₀ (nM) |
| Pentixather | 35.8 |
| ⁿᵃᵗLu-pentixather | 8.7 ± 1.2 |
| ⁿᵃᵗY-pentixather | 9.7 ± 1.5 |
| ⁿᵃᵗBi-pentixather | 11.2 ± 2.4 |
Data sourced from competitive binding assays using Jurkat cells and [¹²⁵I]FC-131 as the radioligand.
Experimental Protocols
The determination of this compound's binding affinity for CXCR4 is primarily achieved through competitive radioligand binding assays. Below is a detailed methodology synthesized from established protocols for CXCR4 antagonists.
Competitive Radioligand Binding Assay
Objective: To determine the IC₅₀ value of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the CXCR4 receptor expressed on a cell line.
Materials:
-
Cell Line: Jurkat cells (human T-cell leukemia line) endogenously expressing high levels of CXCR4.
-
Radioligand: [¹²⁵I]FC-131 or [¹²⁵I]SDF-1α.
-
Test Compound: this compound (Pentixather) at various concentrations.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold HBSS.
-
Instrumentation: Gamma counter, 96-well filter plates.
Procedure:
-
Cell Preparation: Jurkat cells are cultured under standard conditions. Prior to the assay, cells are harvested, washed, and resuspended in assay buffer to a concentration of 4 x 10⁵ cells per well.
-
Assay Setup: The assay is performed in a 96-well plate format.
-
Competition Reaction: To each well, the following are added in sequence:
-
A fixed concentration of the radioligand ([¹²⁵I]FC-131).
-
Varying concentrations of unlabeled this compound.
-
The Jurkat cell suspension.
-
-
Incubation: The plate is incubated for a specific duration (e.g., 60-120 minutes) at a controlled temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a 96-well filter plate. This separates the cells with bound radioligand from the unbound radioligand in the solution.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to generate a competition curve, from which the IC₅₀ value is calculated. This value represents the concentration of this compound that displaces 50% of the specifically bound radioligand.
Signaling Pathways and Experimental Workflow
CXCR4 Signaling Pathway
Upon binding of its ligand CXCL12, CXCR4 activates several intracellular signaling cascades that are crucial for cell survival, proliferation, and migration. This compound acts as an antagonist, blocking these downstream effects. The key pathways affected include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, and the Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathway.
References
The Advent of Targeted Radionuclide Therapy: A Technical Deep Dive into the Discovery and Development of ⁹⁰Y-Anditixafortide
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of oncology is progressively shifting towards precision medicine, with targeted radiopharmaceutical therapies emerging as a powerful modality for diagnosing and treating malignancies. This technical guide provides a comprehensive overview of the discovery and development of Yttrium-90 (⁹⁰Y) Anditixafortide (also known as ⁹⁰Y-Pentixather), a novel agent for CXCR4-directed endoradiotherapy. We delve into the preclinical characterization, including binding affinity and biodistribution, and summarize the early clinical findings in hematological cancers. Detailed experimental protocols and signaling pathway visualizations are provided to offer a complete technical resource for professionals in the field.
Introduction: The Rationale for Targeting CXCR4
The C-X-C chemokine receptor 4 (CXCR4) is a G-protein coupled receptor that, with its cognate ligand CXCL12 (stromal cell-derived factor-1 or SDF-1), plays a pivotal role in numerous physiological processes, including hematopoiesis, organogenesis, and immune cell trafficking.[1] However, the CXCR4/CXCL12 axis is frequently hijacked by cancer cells.[1] Overexpression of CXCR4 is observed in a wide array of malignancies, including multiple myeloma, lymphomas, glioblastoma, and small cell lung cancer.[1][2] This overexpression is critically implicated in tumor proliferation, invasion, metastasis, angiogenesis, and the development of therapy resistance, making CXCR4 an attractive target for therapeutic intervention.[1]
The development of ⁹⁰Y-Anditixafortide stems from a "theranostic" paradigm, which pairs a diagnostic imaging agent with a therapeutic agent that targets the same molecular marker. The journey began with the development of ⁶⁸Ga-Pentixafor, a radiolabeled peptide for PET imaging that allows for the non-invasive visualization and quantification of CXCR4 expression in tumors. Successful imaging with ⁶⁸Ga-Pentixafor identifies patients whose tumors express the target and are therefore likely to respond to a therapeutic agent directed at CXCR4. This led to the conception of this compound (Pentixather), a derivative of the same peptide scaffold, designed for chelation with therapeutic radionuclides like Yttrium-90.
The Therapeutic Agent: Yttrium-90 this compound
This compound is a cyclic pentapeptide derivative that acts as a vector for the targeted delivery of a radioactive payload. It is chelated with Yttrium-90, a pure high-energy beta-emitting radionuclide. The choice of ⁹⁰Y is predicated on its favorable physical characteristics for therapy:
-
High-Energy Beta Emission: ⁹⁰Y emits beta particles with a maximum energy of 2.28 MeV, capable of penetrating tissue up to several millimeters. This allows for the irradiation of not only the targeted cancer cell but also adjacent tumor cells that may not have bound the radiopharmaceutical (a phenomenon known as the "crossfire effect"). This is particularly advantageous for treating larger or more heterogeneous tumors.
-
Optimal Half-Life: With a half-life of approximately 64 hours (2.67 days), ⁹⁰Y provides a sustained radiation dose to the tumor while minimizing prolonged exposure to healthy tissues.
The complete radiopharmaceutical, ⁹⁰Y-Anditixafortide, is administered intravenously. It circulates throughout the body and selectively binds to CXCR4-expressing cells. Following receptor binding, the localized emission of high-energy beta particles induces DNA damage, primarily through the formation of double-strand breaks, which triggers apoptotic cell death pathways and ultimately leads to tumor cell destruction.
Preclinical Development and Characterization
The preclinical evaluation of this compound, primarily conducted with its Lutetium-177-labeled analogue ([¹⁷⁷Lu]pentixather), has established its high affinity, specificity, and favorable in vivo targeting characteristics. Given that both ⁹⁰Y and ¹⁷⁷Lu are complexed to the same this compound (Pentixather) ligand, these preclinical findings are highly relevant.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and early clinical studies.
| Parameter | Value | Cell Line/Model | Reference |
| Binding Affinity (IC₅₀) | |||
| ⁿᵃᵗY-Pentixather | 2.4 ± 0.5 nM | Jurkat (hCXCR4) | Schottelius et al., Theranostics (2017) |
| ⁿᵃᵗLu-Pentixather | 4.0 ± 1.1 nM | Jurkat (hCXCR4) | Schottelius et al., Theranostics (2017) |
| Biodistribution in Daudi-Xenograft Mice (%ID/g at 6h p.i.) | | | | | Organ | [¹⁷⁷Lu]pentixather | [¹⁷⁷Lu]pentixather + AMD3100 (Block) | Reference | | Tumor | 12.4 ± 3.7 | 0.4 ± 0.1 | Schottelius et al., Theranostics (2017) | | Blood | 1.6 ± 0.3 | 0.3 ± 0.1 | Schottelius et al., Theranostics (2017) | | Liver | 2.3 ± 0.3 | 1.1 ± 0.2 | Schottelius et al., Theranostics (2017) | | Kidneys | 4.0 ± 0.8 | 1.5 ± 0.3 | Schottelius et al., Theranostics (2017) |
Clinical Development
Following promising preclinical data, ⁹⁰Y-Anditixafortide has been evaluated in early-phase clinical trials, primarily in patients with advanced hematologic malignancies.
First-in-Human Studies in Multiple Myeloma
The initial clinical experiences with CXCR4-directed endoradiotherapy involved heavily pretreated patients with advanced multiple myeloma, often with extensive extramedullary disease.
| Study | Patient Population | N | Treatment | Key Efficacy Outcomes | Reference |
| Herrmann et al., J Nucl Med (2016) | Relapsed Multiple Myeloma | 3 | 1 patient received 6.3 GBq of ⁹⁰Y-Pentixather | 1 patient treated with ⁹⁰Y-Pentixather had a complete metabolic response. | Herrmann et al., J Nucl Med (2016) |
| Lapa et al., Theranostics (2017) | Extramedullary Relapsed MM | 8 | 4 treatments with ⁹⁰Y-Pentixather | Overall: 1 Complete Remission, 5 Partial Remissions. Median Progression-Free Survival: 54 days. Median Overall Survival: 223 days. Significant anti-myeloma activity was observed. | Lapa et al., Theranostics (2017) |
Ongoing Clinical Trials
The development of ⁹⁰Y-Anditixafortide is ongoing, with clinical trials exploring its safety and efficacy in other indications.
-
NCT06132737: A Phase I/II open-label, dose-escalation study is currently recruiting patients with recurrent or refractory primary or isolated secondary central nervous system (CNS) lymphoma. The study will evaluate the safety, tolerability, biodistribution, and efficacy of ⁹⁰Y-Anditixafortide. Patients are screened for CXCR4 expression using ⁶⁸Ga-Pentixafor PET/CT prior to treatment.
Signaling Pathways and Experimental Workflows
CXCR4 Signaling Pathway
Upon binding of its ligand CXCL12, CXCR4 activates several downstream signaling cascades that promote cell survival, proliferation, and migration. ⁹⁰Y-Anditixafortide acts as a targeted delivery system for radiotherapy and does not directly modulate these pathways; however, understanding the central role of CXCR4 signaling underscores its importance as a therapeutic target.
Caption: A simplified diagram of the major CXCR4 downstream signaling pathways.
Theranostic Workflow for ⁹⁰Y-Anditixafortide Treatment
The clinical application of ⁹⁰Y-Anditixafortide follows a structured theranostic workflow, beginning with diagnostic imaging to confirm the presence of the molecular target.
References
The Rise of a New Target: A Technical Guide to CXCR4-Targeted Radiopharmaceutical Therapy
For Researchers, Scientists, and Drug Development Professionals
The C-X-C motif chemokine receptor 4 (CXCR4) has emerged as a compelling molecular target for the development of novel cancer therapies. Its overexpression in a multitude of solid and hematological malignancies, coupled with its integral role in tumor progression, metastasis, and therapy resistance, positions it as a prime candidate for targeted radiopharmaceutical therapy (RPT). This guide provides an in-depth exploration of the CXCR4-CXCL12 signaling axis, the development of CXCR4-targeted radiopharmaceuticals, and the preclinical and clinical methodologies underpinning this promising therapeutic strategy.
The CXCR4 Receptor: A Key Player in Cancer Pathophysiology
CXCR4, also known as fusin or CD184, is a G-protein-coupled receptor (GPCR) that, under normal physiological conditions, plays a crucial role in processes such as hematopoietic stem cell migration, immune cell trafficking, and organogenesis.[1][2] Its sole endogenous ligand is the chemokine CXCL12, also known as stromal cell-derived factor-1 (SDF-1).[3][4]
In the context of oncology, the CXCR4/CXCL12 axis is frequently dysregulated. More than 23 types of human cancer, including breast, prostate, lung, and ovarian cancers, as well as melanoma, demonstrate significant overexpression of CXCR4.[5] This elevated expression is often correlated with aggressive tumor phenotypes, increased metastatic potential, and a poor prognosis for patients. The interaction between CXCR4 on cancer cells and CXCL12, which is highly expressed in organs such as the bone marrow, lungs, liver, and lymph nodes, facilitates the "homing" of metastatic cells to these distant sites.
Unraveling the CXCR4 Signaling Network
Upon binding of its ligand CXCL12, CXCR4 activates a complex network of intracellular signaling pathways that drive cellular responses critical for tumor growth and survival, including proliferation, migration, and angiogenesis. These signaling cascades can be broadly categorized into G-protein-dependent and G-protein-independent pathways.
G-Protein-Dependent Signaling: As a typical GPCR, CXCR4 primarily couples to the Gαi family of heterotrimeric G-proteins. Ligand binding triggers the dissociation of the Gαi and Gβγ subunits, which in turn activate multiple downstream effector pathways:
-
PI3K/Akt Pathway: Promotes cell survival, proliferation, and growth.
-
MAPK/ERK Pathway: Regulates gene transcription, cell migration, and proliferation.
-
PLC/IP3 Pathway: Leads to the mobilization of intracellular calcium, influencing various cellular processes.
G-Protein-Independent Signaling: CXCR4 can also signal independently of G-proteins. This can occur through:
-
β-arrestin Recruitment: Following phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited, leading to receptor internalization and activation of β-arrestin-mediated signaling.
-
JAK/STAT Pathway: CXCR4 activation can induce the association and activation of Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs), which translocate to the nucleus to regulate gene expression.
CXCR4-Targeted Radiopharmaceuticals: The Theranostic Approach
The high expression of CXCR4 on tumor cells versus relatively low expression in most healthy tissues makes it an ideal target for a "theranostic" approach, which combines therapy and diagnostics. This strategy utilizes radiolabeled ligands that specifically bind to CXCR4. By changing the radionuclide, the same ligand can be used for both imaging (with a positron or gamma emitter) and therapy (with a beta or alpha emitter).
The cornerstone of clinical CXCR4 theranostics is the pentapeptide-based pair:
-
[68Ga]Pentixafor: Used for diagnostic Positron Emission Tomography (PET) imaging to visualize and quantify CXCR4 expression in tumors.
-
[177Lu]Pentixather and [90Y]Pentixather: The therapeutic counterparts, where the chelator is conjugated to a ligand with modified properties to enhance tumor retention. Lutetium-177 (177Lu) and Yttrium-90 (90Y) are beta-emitters that deliver a cytotoxic radiation dose to CXCR4-expressing cells and nearby tumor cells through the "crossfire effect".
Several other classes of CXCR4-targeting radiopharmaceuticals are under development, based on scaffolds like the endogenous antagonist EPI-X4 and small molecule inhibitors such as AMD3100 (Plerixafor) and AMD3465.
Quantitative Data for Key CXCR4 Radiopharmaceuticals
| Radiotracer | Ligand/Pharmacophore | Radionuclide | IC50 / Affinity (nM) | Tumor Model | Tumor Uptake (%ID/g) | Reference |
| [68Ga]Pentixafor | Cyclic Pentapeptide | 68Ga | 24.8 ± 2.5 | SCLC Xenograft | High (not specified) | |
| [177Lu]Pentixather | Modified Pentapeptide | 177Lu | 14.6 ± 1.0 | Daudi Xenograft | High and persistent | |
| [68Ga]Ga-BL34 | Modified LY2510924 | 68Ga | 6.7 (parent peptide) | Z138 Xenograft | 15.1 ± 3.1 (at 1h p.i.) | |
| [18F]RPS-544 | AMD3465 derivative | 18F | 4.9 ± 0.3 | PC3-CXCR4 Xenograft | 3.4 ± 1.2 (at 1h p.i.) | |
| [64Cu]AMD3465 | Monocyclam | 64Cu | 41.7 ± 1.2 (Ki) | U87-stb-CXCR4 | High (not specified) | |
| [177Lu]Lu-JMF-04 | EPI-X4 analogue | 177Lu | Not specified | Jurkat Xenograft | High (not specified) | |
| [68Ga]NOTA-pentixafor | Cyclic Pentapeptide | 68Ga | 1.4-fold higher than Pentixafor | Daudi Xenograft | 1.7 ± 0.4 (at 90min p.i.) |
Note: %ID/g = percentage of injected dose per gram of tissue. p.i. = post-injection. Data are presented as reported in the cited literature and may have been generated under different experimental conditions.
Methodologies for Preclinical and Clinical Evaluation
The development of a CXCR4-targeted radiopharmaceutical involves a rigorous series of evaluations, from initial radiolabeling and in vitro characterization to in vivo imaging and therapeutic efficacy studies.
Experimental Protocol 1: Radiolabeling of a DOTA-conjugated Peptide (e.g., Pentixafor) with Gallium-68
Objective: To chelate the positron-emitter Gallium-68 (68Ga) with the DOTA moiety of the CXCR4-targeting peptide.
Materials:
-
68Ge/68Ga generator
-
DOTA-conjugated peptide (e.g., Pentixafor)
-
Sodium acetate buffer (pH ~4.5)
-
Hydrochloric acid (HCl), ultrapure
-
C18 Sep-Pak light cartridge
-
Ethanol
-
Sterile water for injection
-
Heating block
-
Radio-HPLC or radio-TLC system for quality control
Procedure:
-
Elution: Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3 in solution.
-
Buffering: Add a calculated amount of sodium acetate buffer to the 68GaCl3 eluate to adjust the pH to approximately 4.0-4.5.
-
Reaction: Add the DOTA-conjugated peptide (typically 10-20 µg) to the buffered 68Ga solution.
-
Incubation: Heat the reaction mixture at 95°C for 5-10 minutes.
-
Purification:
-
Condition a C18 Sep-Pak cartridge with ethanol followed by sterile water.
-
Load the reaction mixture onto the cartridge. The 68Ga-labeled peptide will be retained.
-
Wash the cartridge with sterile water to remove any unchelated 68Ga.
-
Elute the final product, [68Ga]Ga-Peptide, from the cartridge using a small volume of 50% ethanol.
-
Dilute the final product with sterile saline for injection.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using radio-HPLC or radio-TLC to ensure it is >95%.
-
Perform sterility and endotoxin testing on the final product.
-
Experimental Protocol 2: In Vitro Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of a non-radiolabeled CXCR4 ligand by measuring its ability to compete with a known radioligand.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, Chem-1, or transfected cell lines).
-
Radioligand with known high affinity for CXCR4 (e.g., [125I]SDF-1α).
-
Unlabeled test compound (the ligand of interest) at various concentrations.
-
Binding buffer (e.g., Tris-HCl with BSA and MgCl2).
-
96-well filter plates.
-
Cell harvester and gamma counter.
Procedure:
-
Cell Preparation: Culture and harvest CXCR4-expressing cells. Resuspend in binding buffer to a known concentration.
-
Assay Setup: In a 96-well filter plate, set up the following conditions in triplicate:
-
Total Binding: Cells + fixed concentration of radioligand.
-
Non-specific Binding (NSB): Cells + radioligand + a saturating concentration of a known unlabeled CXCR4 antagonist (e.g., AMD3100).
-
Competition: Cells + radioligand + increasing concentrations of the unlabeled test compound.
-
-
Incubation: Incubate the plates for a defined period (e.g., 60-90 minutes) at room temperature or 4°C to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filter mats in a gamma counter to measure the radioactivity (counts per minute, CPM) retained in each well.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding CPM - NSB CPM.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Experimental Protocol 3: Preclinical In Vivo PET Imaging Workflow
Objective: To non-invasively visualize and quantify the uptake of a CXCR4-targeted PET radiotracer in a tumor-bearing animal model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice).
-
CXCR4-positive tumor cells (e.g., Daudi, Jurkat, Z138).
-
CXCR4-negative tumor cells (for control, optional).
-
PET/CT scanner.
-
Anesthesia (e.g., isoflurane).
-
Radiolabeled CXCR4 antagonist for PET (e.g., [68Ga]Pentixafor).
Procedure:
-
Tumor Model Development: Subcutaneously inject CXCR4-positive tumor cells into one flank of the mouse. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Radiotracer Administration: Anesthetize the mouse. Administer a known activity of the radiotracer (e.g., 5-10 MBq) via tail vein injection.
-
PET/CT Imaging: At predetermined time points post-injection (e.g., 1 hour), place the anesthetized mouse in the PET/CT scanner.
-
Acquire a CT scan for anatomical localization and attenuation correction.
-
Acquire a static or dynamic PET scan over the region of interest.
-
-
Image Analysis:
-
Reconstruct the PET and CT images and fuse them.
-
Draw regions of interest (ROIs) over the tumor and other major organs.
-
Calculate the tracer uptake, often expressed as the maximum or mean Standardized Uptake Value (SUV) or as %ID/g.
-
-
Blocking Study (for specificity): In a separate cohort of animals, co-inject a blocking dose of a non-radiolabeled CXCR4 antagonist (e.g., Plerixafor) with the radiotracer. A significant reduction in tumor uptake compared to the unblocked group confirms the specificity of the radiotracer for CXCR4.
Mechanism of Action and Clinical Outlook
The therapeutic efficacy of CXCR4-targeted RPT relies on the specific delivery of radionuclides to cancer cells.
Clinical studies have demonstrated the potential of this approach, particularly in heavily pretreated patients with hematological malignancies such as multiple myeloma and T-cell lymphoma. Pre-therapeutic dosimetry using [177Lu]pentixather allows for personalized treatment planning, enabling the calculation of the maximum safe activity to be administered while estimating the radiation dose delivered to tumors and dose-limiting organs like the kidneys.
While promising, the application in solid tumors has shown more heterogeneity, with often modest tracer uptake in some cancer types, which may limit broad therapeutic application.
Future Directions:
-
Alpha-Emitters: The use of alpha-emitters (e.g., Actinium-225, Bismuth-213) is being explored. These radionuclides deposit high energy over a very short path length, making them extremely potent for killing cancer cells, including micrometastases, with potentially less damage to surrounding healthy tissue.
-
Combination Therapies: Combining CXCR4-targeted RPT with other treatments, such as chemotherapy, immunotherapy, or external beam radiation, may lead to synergistic effects and overcome treatment resistance.
-
Novel Ligands: The development of new ligands with improved pharmacokinetics—such as higher tumor uptake and retention, and faster clearance from non-target organs—is an active area of research.
Conclusion
CXCR4-targeted radiopharmaceutical therapy represents a highly promising and rapidly evolving field in nuclear medicine and oncology. The ability to visualize CXCR4 expression with PET imaging and subsequently deliver targeted radiation using the same class of molecules embodies the principle of personalized medicine. While challenges remain, particularly in optimizing efficacy for solid tumors, ongoing research into new ligands, radionuclides, and combination strategies is paving the way for CXCR4-targeted theranostics to become a valuable component of the armamentarium against cancer.
References
In Vivo Biodistribution and Pharmacokinetics of Anditixafortide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anditixafortide, also known as Pentixather and in its oral formulation as Mavorixafor (X4P-001), is a potent and selective antagonist of the C-X-C chemokine receptor 4 (CXCR4). This receptor and its ligand, CXCL12 (stromal cell-derived factor-1α), play a critical role in cellular trafficking, homing, and retention of various cell types, including hematopoietic stem cells and cancer cells. The CXCR4/CXCL12 axis is implicated in the pathophysiology of numerous diseases, including various cancers and rare immunodeficiencies like WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome. This technical guide provides a comprehensive overview of the in vivo biodistribution and pharmacokinetic properties of this compound, presenting data from both its radiolabeled and non-radiolabeled forms derived from preclinical and clinical studies. Detailed experimental methodologies and visualizations of key pathways and workflows are included to support further research and development of this promising therapeutic agent.
Mechanism of Action
This compound functions by competitively binding to the CXCR4 receptor, thereby blocking the interaction between CXCR4 and its natural ligand, CXCL12. In pathological conditions where the CXCR4/CXCL12 axis is overactive, such as in certain cancers and WHIM syndrome, this inhibition disrupts downstream signaling pathways that promote cell proliferation, survival, and metastasis. In the context of radiotherapeutics, this compound serves as a vector to deliver radionuclides specifically to CXCR4-expressing tumor cells, leading to localized DNA damage and cell death. For immunodeficiency disorders like WHIM syndrome, oral this compound (Mavorixafor) corrects the improper retention of immune cells in the bone marrow, leading to their mobilization into the peripheral circulation.[1]
References
Anditixafortide's Impact on Cancer Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anditixafortide is a promising therapeutic agent that targets the C-X-C chemokine receptor 4 (CXCR4), a key mediator in cancer progression, metastasis, and therapy resistance. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a particular focus on its effects on critical cancer cell signaling pathways. By functioning as a CXCR4 antagonist, this compound disrupts the CXCL12/CXCR4 axis, thereby impeding downstream signaling cascades crucial for tumor growth and survival. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in the field of drug development.
Introduction: The CXCR4/CXCL12 Axis in Oncology
The CXCR4 receptor and its ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), form a critical signaling axis implicated in the pathology of numerous cancers.[1][2][3] Overexpression of CXCR4 is a common feature in a wide array of malignancies, including breast, lung, pancreatic, and prostate cancers, as well as in hematological malignancies like multiple myeloma and leukemia.[4][5] The activation of the CXCR4 receptor by CXCL12 triggers a cascade of intracellular signaling events that promote:
-
Tumor cell proliferation and survival: Activation of pro-survival pathways such as PI3K/AKT and MAPK/ERK.
-
Metastasis: Directed migration and invasion of cancer cells to organs that highly express CXCL12, such as the bone marrow, lungs, and liver.
-
Angiogenesis: Recruitment of endothelial progenitor cells to the tumor microenvironment.
-
Therapy Resistance: Protection of cancer cells from the effects of chemotherapy and radiotherapy.
Given its central role in tumor progression, the CXCR4/CXCL12 axis represents a highly attractive target for therapeutic intervention.
This compound: A CXCR4-Targeted Therapeutic
This compound (also known as Pentixather) is a peptide-based molecule designed to specifically target and bind to the CXCR4 receptor. It serves as a vector for targeted radionuclide therapy, where it is chelated with therapeutic radioisotopes such as Yttrium-90 (⁹⁰Y) or Lutetium-177 (¹⁷⁷Lu). The primary mechanism of action of radiolabeled this compound is the delivery of localized β-radiation to CXCR4-expressing tumor cells, leading to DNA damage and subsequent apoptotic cell death.
Crucially, the peptide component of this compound, exemplified by its non-radioactive counterpart Motixafortide, also functions as a potent antagonist of the CXCR4 receptor. By binding to CXCR4, it competitively inhibits the binding of the natural ligand CXCL12, thereby blocking the initiation of downstream signaling pathways. This dual-action mechanism—localized radiation and signaling inhibition—makes this compound a powerful agent in the fight against CXCR4-expressing cancers.
Impact on Key Cancer Cell Signaling Pathways
This compound's antagonism of the CXCR4 receptor leads to the disruption of several critical downstream signaling pathways that are frequently dysregulated in cancer.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, proliferation, and metabolism. Upon CXCL12 binding to CXCR4, this pathway is activated, promoting tumor growth and inhibiting apoptosis. By blocking the CXCR4 receptor, this compound prevents the activation of PI3K and the subsequent phosphorylation of AKT, thereby attenuating these pro-tumorigenic signals.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical cascade that governs cell proliferation, differentiation, and survival. The CXCL12/CXCR4 axis is a known activator of this pathway. This compound-mediated inhibition of CXCR4 leads to a reduction in ERK phosphorylation, thereby hindering cancer cell proliferation.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is involved in numerous cellular processes, including immune responses, proliferation, and apoptosis. CXCR4 activation can lead to the phosphorylation and activation of JAK and STAT proteins, contributing to cancer cell survival and proliferation. This compound's blockade of CXCR4 is expected to inhibit the activation of this pathway.
Quantitative Data on this compound and its Analogs
The following tables summarize the available quantitative data on the binding affinity and biodistribution of this compound and its analogs.
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| [⁶⁴Cu]NOTA-pentixather | Competitive Binding Assay | Jurkat T-cell leukemia | 14.9 ± 2.1 | |
| FC131 | Competitive Binding Assay | Jurkat T-cell leukemia | 9.9 ± 2.4 | |
| [natGa]pentixafor (DOTA) | Competitive Binding Assay | Jurkat T-cell leukemia | 24.8 ± 2.5 | |
| Table 1: In Vitro Binding Affinity of CXCR4-Targeting Peptides. |
| Radiopharmaceutical | Model | Tumor Type | Time Post-Injection | Tumor/Blood Ratio | Tumor/Muscle Ratio | Tumor/Kidney Ratio | Reference |
| [¹⁷⁷Lu]pentixather | Daudi-lymphoma bearing SCID mice | Lymphoma | 7 days | 499 ± 202 | 116 ± 22 | 4.0 ± 0.8 | |
| [¹⁷⁷Lu]pentixather | Multiple Myeloma Patient | Multiple Myeloma | During PRRT | - | - | 3.1 | |
| Table 2: In Vivo Tumor-to-Background Ratios of [¹⁷⁷Lu]pentixather. |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on cancer cell signaling pathways.
Cell Migration Assay (Transwell Assay)
This assay measures the ability of this compound to inhibit the migration of cancer cells towards a CXCL12 gradient.
-
Materials:
-
CXCR4-expressing cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
This compound (or a non-radioactive analog like Motixafortide)
-
Recombinant human CXCL12
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Serum-free cell culture medium
-
Cell culture medium supplemented with 10% fetal bovine serum (FBS)
-
Calcein-AM or Crystal Violet stain
-
Fluorescence plate reader or microscope
-
-
Protocol:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. The day before the assay, starve the cells in serum-free medium for 12-24 hours. On the day of the assay, detach cells, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Inhibitor Treatment: Pre-incubate the cell suspension with varying concentrations of this compound for 30-60 minutes at 37°C. Include a vehicle-only control.
-
Assay Setup:
-
Add 600 µL of serum-free medium containing CXCL12 (e.g., 100 ng/mL) to the lower chamber of the 24-well plate.
-
For negative controls, add 600 µL of serum-free medium without CXCL12.
-
Add 100 µL of the cell suspension (with or without this compound) to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a duration appropriate for the cell type's migratory capacity (typically 4-24 hours).
-
Quantification:
-
Crystal Violet Staining: Carefully remove non-migrated cells from the top of the insert with a cotton swab. Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde. Stain with 0.5% Crystal Violet solution. After washing and drying, dissolve the stain and measure absorbance.
-
Calcein-AM Staining: Add Calcein-AM staining solution to the lower chamber and incubate. Read the fluorescence of the migrated cells on the bottom of the insert using a fluorescence plate reader.
-
-
Western Blot Analysis for Phosphorylated Signaling Proteins
This protocol is used to determine the effect of this compound on the phosphorylation status of key signaling proteins like Akt and ERK.
-
Materials:
-
CXCR4-expressing cancer cell line
-
This compound (or a non-radioactive analog)
-
CXCL12
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt, rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), rabbit anti-ERK1/2, and a loading control like mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) detection reagent
-
-
Protocol:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Starve cells in serum-free medium for 12-24 hours. Pre-treat cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with CXCL12 (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysates and determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL reagent and an imaging system.
-
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-Akt) and the loading control.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Visualizing the Impact of this compound
The following diagrams, generated using Graphviz (DOT language), illustrate the CXCR4 signaling pathway, the mechanism of this compound, and a typical experimental workflow.
Caption: The CXCL12/CXCR4 signaling axis and its downstream pathways.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for Western blot analysis.
Conclusion and Future Directions
This compound represents a promising dual-action therapeutic agent that combines targeted radionuclide therapy with the inhibition of key cancer cell signaling pathways. By disrupting the CXCR4/CXCL12 axis, it effectively targets tumor cell proliferation, survival, and metastasis. The quantitative data and experimental protocols provided in this guide offer a framework for further investigation into the precise molecular effects of this compound. Future research should focus on elucidating the long-term effects of this compound on the tumor microenvironment, exploring potential resistance mechanisms, and identifying predictive biomarkers to optimize patient selection for this targeted therapy. A deeper understanding of its impact on intracellular signaling will be pivotal in realizing the full clinical potential of this compound in the treatment of CXCR4-expressing cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. [64Cu]NOTA-pentixather enables high resolution PET imaging of CXCR4 expression in a preclinical lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [177Lu]pentixather: Comprehensive Preclinical Characterization of a First CXCR4-directed Endoradiotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [177Lu]pentixather: Comprehensive Preclinical Characterization of a First CXCR4-directed Endoradiotherapeutic Agent [thno.org]
- 5. researchgate.net [researchgate.net]
Investigating Anditixafortide Resistance Mechanisms in Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anditixafortide (90Y-Pentixather) is a promising radiopharmaceutical agent that targets the CXCR4 receptor, a key mediator in tumor progression and metastasis.[1][2][3] By delivering localized β-radiation, this compound induces DNA damage and apoptosis in CXCR4-expressing cancer cells.[1] However, the potential for acquired resistance to this targeted therapy presents a significant clinical challenge. This technical guide provides a comprehensive framework for investigating the molecular mechanisms underlying this compound resistance. We detail potential resistance pathways, offer structured experimental protocols, and present data in a comparative tabular format. This guide is intended to equip researchers with the necessary tools to elucidate, predict, and ultimately overcome resistance to this compound and other CXCR4-targeted therapies.
Introduction to this compound and the CXCR4/CXCL12 Axis
This compound is a peptide-based radiopharmaceutical that selectively binds to the C-X-C chemokine receptor type 4 (CXCR4).[2] The CXCR4 receptor and its ligand, CXCL12, play a critical role in various cancers by promoting tumor cell proliferation, survival, angiogenesis, and metastasis. The binding of CXCL12 to CXCR4 activates several downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. This compound, labeled with the β-emitter Yttrium-90, delivers a cytotoxic payload directly to tumor cells that overexpress CXCR4, leading to cell death.
Potential Mechanisms of this compound Resistance
While specific resistance mechanisms to this compound are still under investigation, insights can be drawn from studies on other CXCR4 inhibitors and general principles of targeted therapy resistance. The primary hypothesized mechanisms can be categorized as follows:
-
Target Alteration:
-
CXCR4 Gene Mutations: Mutations in the CXCR4 gene could alter the binding site of this compound, reducing its affinity and efficacy.
-
Downregulation of CXCR4 Expression: Tumor cells may decrease the surface expression of CXCR4 to evade targeting by this compound.
-
-
Activation of Bypass Signaling Pathways:
-
Upregulation of Alternative Survival Pathways: Cancer cells can compensate for the inhibition of CXCR4 signaling by upregulating parallel pathways that promote survival and proliferation, such as other chemokine receptor signaling or growth factor receptor pathways (e.g., EGFR, MET).
-
-
Drug Efflux and Inactivation:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters could potentially increase the efflux of this compound from the cell, although this is less likely for a peptide-based radiopharmaceutical compared to small molecule inhibitors.
-
Enhanced DNA Damage Repair: As this compound's efficacy relies on inducing DNA damage, an upregulation of DNA repair mechanisms could confer resistance.
-
-
Tumor Microenvironment (TME) Modifications:
-
Increased CXCL12 Secretion: Stromal cells within the TME might increase the secretion of CXCL12, which would competitively inhibit the binding of this compound to CXCR4.
-
Altered Extracellular Matrix (ECM): Changes in the ECM composition could potentially hinder the penetration and binding of this compound to tumor cells.
-
Experimental Workflow for Investigating this compound Resistance
A systematic approach is required to identify and validate the mechanisms of this compound resistance. The following workflow provides a logical progression from generating resistant models to mechanistic validation.
References
The CXCL12/CXCR4 Axis: A Pivotal Target for Anditixafortide's Therapeutic Efficacy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The C-X-C motif chemokine ligand 12 (CXCL12) and its cognate receptor, C-X-C motif chemokine receptor 4 (CXCR4), form a critical signaling axis implicated in the progression, metastasis, and therapy resistance of numerous cancers. This axis governs fundamental cellular processes, including cell trafficking, proliferation, and survival, making it a compelling target for therapeutic intervention. Anditixafortide (also known as Pentixather), a CXCR4-targeting peptide derivative, has emerged as a promising therapeutic vector, particularly when labeled with radionuclides for targeted endoradiotherapy. This technical guide provides a comprehensive overview of the CXCL12/CXCR4 axis's role in oncology and elucidates the mechanism, efficacy, and experimental validation of this compound as a potent antagonist of this pathway. Detailed experimental protocols, quantitative data from preclinical and clinical studies, and visual representations of the signaling cascades and experimental workflows are presented to offer a thorough resource for researchers and drug development professionals in the field of oncology.
The CXCL12/CXCR4 Signaling Axis in Cancer
The CXCL12/CXCR4 signaling pathway is a master regulator of cellular homeostasis and is involved in a multitude of physiological processes, including hematopoiesis, organogenesis, and immune cell trafficking.[1][2] In the context of oncology, this axis is frequently hijacked by cancer cells to promote their growth, survival, and dissemination.[3][4]
CXCL12, primarily secreted by stromal cells in the tumor microenvironment, acts as a chemoattractant for CXCR4-expressing cancer cells.[1] This interaction facilitates the migration of tumor cells to distant organs where CXCL12 is highly expressed, such as the bone marrow, lungs, and liver, thereby promoting metastasis. Upon binding of CXCL12 to CXCR4, a G-protein coupled receptor, a cascade of downstream signaling pathways is initiated. These pathways, including the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt), mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways, collectively drive cell proliferation, survival, and angiogenesis.
The CXCL12/CXCR4 axis also plays a crucial role in creating a supportive tumor microenvironment by recruiting immunosuppressive cells and promoting therapy resistance.
Signaling Pathway Diagram
The following diagram illustrates the major downstream signaling cascades activated upon CXCL12 binding to CXCR4.
This compound: Mechanism of Action and Therapeutic Rationale
This compound, a cyclic pentapeptide derivative, is a potent and selective antagonist of the CXCR4 receptor. Its therapeutic efficacy stems from its ability to disrupt the CXCL12/CXCR4 signaling axis. When utilized as an endoradiotherapeutic vector, this compound is chelated with a therapeutic radionuclide, most notably Yttrium-90 (⁹⁰Y).
The resulting radiopharmaceutical, ⁹⁰Y-Anditixafortide (also referred to as ⁹⁰Y-Pentixather), is administered intravenously. It circulates throughout the body and selectively binds to CXCR4 receptors that are overexpressed on the surface of tumor cells. This targeted delivery ensures the accumulation of the radionuclide primarily within the malignant tissue.
Yttrium-90 is a pure beta-emitter, and the high-energy electrons it releases travel a few millimeters within the tumor microenvironment. This localized delivery of β-radiation induces DNA strand breaks in the targeted cancer cells and surrounding tumor cells, a phenomenon known as the crossfire effect. Significant DNA damage triggers apoptotic cell death pathways, leading to the eradication of cancerous cells from within. The limited range of the β-particles helps to minimize collateral damage to adjacent healthy tissues.
Mechanism of Action Diagram
The following diagram illustrates the targeted delivery of ⁹⁰Y-Anditixafortide and its therapeutic effect on CXCR4-expressing tumor cells.
Quantitative Data on this compound Efficacy
The efficacy of this compound (Pentixather) has been evaluated in both preclinical and clinical settings, primarily as a radiolabeled therapeutic. The following tables summarize key quantitative data from these studies.
Table 1: Preclinical Biodistribution of [¹⁷⁷Lu]pentixather in Daudi-Lymphoma Bearing SCID Mice
| Organ/Tissue | % Injected Dose per Gram (%ID/g) at 1h p.i. | % Injected Dose per Gram (%ID/g) at 7d p.i. |
| Blood | 1.8 ± 0.3 | 0.01 ± 0.00 |
| Tumor | 10.5 ± 2.1 | 4.9 ± 1.4 |
| Kidney | 8.9 ± 1.5 | 0.8 ± 0.2 |
| Liver | 4.1 ± 0.5 | 0.2 ± 0.1 |
| Spleen | 2.5 ± 0.4 | 0.3 ± 0.1 |
| Muscle | 0.5 ± 0.1 | 0.04 ± 0.01 |
| Data extracted from Schottelius et al., Theranostics, 2017. |
Table 2: Tumor-to-Background Ratios of [¹⁷⁷Lu]pentixather in a Daudi Xenograft Model (7 days post-injection)
| Comparison | Tumor-to-Background Ratio |
| Tumor / Blood | 499 ± 202 |
| Tumor / Intestine | 33 ± 7 |
| Tumor / Kidney | 4.0 ± 0.8 |
| Tumor / Muscle | 116 ± 22 |
| Data extracted from Schottelius et al., Theranostics, 2017. |
Table 3: Dosimetry and Absorbed Doses of ⁹⁰Y-Pentixather in Patients with Hematologic Neoplasms
| Organ/Tissue | Median Absorbed Dose (Gy/GBq) | Range (Gy/GBq) |
| Kidneys | 3.75 | 1.48 - 12.2 |
| Liver | 1.61 | 1.14 - 2.97 |
| Spleen | 1.66 | 0.97 - 6.69 |
| Bone Marrow | 1.06 | 0.27 - 4.45 |
| Tumors/Lesions | Not specified as median | 1.5 - 18.2 |
| Data extracted from Hänscheid et al., Journal of Nuclear Medicine, 2022. |
Table 4: Clinical Efficacy of CXCR4-Directed Endoradiotherapy in Heavily Pretreated Multiple Myeloma Patients
| Patient ID | Radiopharmaceutical | Administered Activity (GBq) | Tumor Dose (Gy) | Response |
| Patient 1 | [¹⁷⁷Lu]Pentixather | 15.2 | up to 60 | Partial Response |
| Patient 2 | [¹⁷⁷Lu]Pentixather | 23.5 | up to 71 | N/A (died of sepsis) |
| Patient 3 | [⁹⁰Y]Pentixather | 6.3 | Not specified | Complete Metabolic Response |
| Data extracted from Herrmann et al., Journal of Nuclear Medicine, 2016 and Lapa et al., Theranostics, 2017. |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the efficacy of this compound and other CXCR4 antagonists.
In Vitro CXCR4 Binding Assay (Flow Cytometry)
This assay quantifies the ability of a compound to compete with a fluorescently labeled ligand for binding to CXCR4 on the surface of living cells.
-
Cell Culture: Jurkat cells, which endogenously express high levels of CXCR4, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 2 mM glutamine at 37°C in a 5% CO₂ humidified incubator.
-
Assay Procedure:
-
Jurkat cells are harvested, washed, and resuspended in assay buffer (e.g., HBSS with 20 mM HEPES).
-
A dilution series of the test compound (e.g., this compound) is prepared in a 96-well plate.
-
A fixed concentration of a fluorescently labeled CXCL12 ligand (e.g., CXCL12-AF647) is prepared.
-
The cell suspension is added to the wells containing the test compound and incubated for a short period (e.g., 15 minutes at room temperature) to allow for binding.
-
The fluorescently labeled CXCL12 is then added to the wells, and the plate is incubated for an additional period (e.g., 30 minutes at room temperature in the dark).
-
Cells are pelleted by centrifugation, washed to remove unbound ligand, and resuspended in assay buffer.
-
The fluorescence intensity of the cell-bound labeled ligand is measured using a flow cytometer. A decrease in fluorescence intensity in the presence of the test compound indicates competitive binding to CXCR4.
-
In Vitro Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of a compound to inhibit the directional migration of CXCR4-expressing cells towards a CXCL12 gradient.
-
Cell Preparation: CXCR4-expressing cells (e.g., Jurkat cells) are serum-starved for several hours prior to the assay.
-
Assay Setup:
-
A Boyden chamber apparatus with a porous membrane (e.g., 8 µm pore size) is used. The membrane is typically coated with an extracellular matrix protein like collagen.
-
The lower chamber is filled with serum-free medium containing CXCL12 as the chemoattractant. A negative control well contains medium without CXCL12.
-
The serum-starved cells, pre-incubated with varying concentrations of the CXCR4 antagonist (e.g., this compound) or vehicle control, are added to the upper chamber.
-
The chamber is incubated for a period that allows for cell migration (e.g., 4-16 hours) at 37°C.
-
-
Quantification:
-
After incubation, non-migrated cells on the upper surface of the membrane are removed.
-
Cells that have migrated to the lower surface of the membrane are fixed and stained (e.g., with DAPI).
-
The number of migrated cells is quantified by counting under a microscope or by eluting the stain and measuring its absorbance.
-
In Vivo Xenograft Tumor Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of a CXCR4-targeted therapy in an animal model.
-
Animal Model: Immunodeficient mice (e.g., SCID or nude mice), 6-8 weeks old, are used.
-
Tumor Cell Implantation:
-
Subcutaneous Model: A suspension of human cancer cells expressing CXCR4 (e.g., Daudi lymphoma cells) in a suitable medium (e.g., PBS and Matrigel) is injected subcutaneously into the flank of the mice.
-
Orthotopic Model: Tumor cells are implanted into the organ of origin to better recapitulate the tumor microenvironment.
-
-
Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The therapeutic agent (e.g., ⁹⁰Y-Anditixafortide) is administered, typically via intravenous injection. The control group receives a vehicle or a non-radiolabeled equivalent.
-
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised and weighed.
-
Tumor tissue can be further analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis.
-
-
Biodistribution and Imaging:
-
For radiolabeled therapeutics, biodistribution studies are performed at various time points post-injection. Organs and tumors are harvested, weighed, and their radioactivity is measured to determine the % injected dose per gram.
-
In vivo imaging techniques like SPECT/CT can be used to visualize the localization and retention of the radiopharmaceutical in the tumor and other organs over time.
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a CXCR4-targeted radiopharmaceutical like this compound.
Conclusion
The CXCL12/CXCR4 axis remains a highly validated and critical target in oncology. This compound, as a CXCR4-directed therapeutic vector, demonstrates significant promise, particularly in the context of endoradiotherapy. The preclinical and early clinical data for Pentixather-based radiopharmaceuticals indicate high tumor uptake, favorable dosimetry, and encouraging anti-tumor activity in hematological malignancies. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this compound and other CXCR4 antagonists. Future research, including larger prospective clinical trials, will be crucial to fully define the therapeutic potential of this compound in a broader range of CXCR4-expressing cancers and to optimize its use in combination with other treatment modalities. This in-depth technical guide serves as a valuable resource for the scientific community to advance the development of novel and effective cancer therapies targeting the CXCL12/CXCR4 pathway.
References
- 1. Biokinetics and Dosimetry of 177Lu-Pentixather - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. [177Lu]pentixather: Comprehensive Preclinical Characterization of a First CXCR4-directed Endoradiotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
Methodological & Application
Application Notes and Protocols for Radiolabeling Anditixafortide with Yttrium-90
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anditixafortide, also known as Pentixather, is a peptide-based radiopharmaceutical precursor that specifically targets the C-X-C chemokine receptor 4 (CXCR4).[1] CXCR4 is a key factor in tumor growth, progression, invasion, and metastasis in various cancers, making it an ideal molecular target for radionuclide therapy.[1][2] When radiolabeled with a therapeutic radionuclide such as Yttrium-90 (⁹⁰Y), this compound becomes a potent endoradiotherapeutic agent, ⁹⁰Y-Anditixafortide (also referred to as ⁹⁰Y-Pentixather), for the targeted treatment of CXCR4-expressing tumors.[3][4] Yttrium-90 is a pure beta-emitter with a high energy of 2.28 MeV and a half-life of 64.1 hours, making it suitable for delivering a cytotoxic radiation dose to tumor cells.
This document provides a detailed protocol for the radiolabeling of this compound with Yttrium-90, including quality control procedures and expected outcomes. The protocol is based on established methods for radiolabeling DOTA-conjugated peptides with trivalent radiometals.
Signaling Pathway of this compound
This compound functions as an antagonist to the CXCR4 receptor. By binding to CXCR4, it blocks the downstream signaling cascade initiated by the natural ligand, CXCL12. This inhibition disrupts key cellular processes involved in cancer progression, such as cell proliferation, survival, and migration. When labeled with Yttrium-90, the radiopharmaceutical delivers a localized lethal dose of beta radiation to the tumor cells expressing the CXCR4 receptor.
Caption: CXCR4 signaling and its inhibition by ⁹⁰Y-Anditixafortide.
Experimental Protocol: Radiolabeling of this compound with Yttrium-90
This protocol is adapted from established procedures for labeling DOTA-conjugated peptides. All procedures should be performed in a designated radiopharmaceutical laboratory following appropriate radiation safety guidelines.
Materials:
-
This compound (Pentixather) precursor
-
Yttrium-90 chloride (⁹⁰YCl₃) in 0.04 M HCl
-
Ammonium acetate buffer (0.5 M, pH 4.0-4.5), metal-free
-
Sterile, pyrogen-free water for injection
-
Sterile reaction vial (e.g., 1.5 mL polypropylene tube)
-
Heating block or water bath
-
Dose calibrator
-
Radio-TLC scanner
-
HPLC system with a radioactivity detector
-
C18 solid-phase extraction (SPE) cartridge
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in sterile water. For example, a 1 mg/mL solution.
-
Ensure all buffers and water are of high purity and metal-free to avoid competition for Yttrium-90 chelation.
-
-
Radiolabeling Reaction:
-
In a sterile reaction vial, add a specific amount of this compound precursor. The amount can be optimized, but a starting point could be in the range of 100-150 µg.
-
Add an appropriate volume of 0.5 M ammonium acetate buffer to achieve a final reaction pH of 4.0-4.5.
-
Carefully add the desired amount of ⁹⁰YCl₃ solution to the vial. The activity will depend on the intended application.
-
Gently mix the reaction solution.
-
Incubate the reaction vial at 80-95°C for 20-30 minutes.
-
-
Purification (if necessary):
-
After incubation, allow the reaction vial to cool to room temperature.
-
If purification is required to remove unchelated ⁹⁰Y, a C18 SPE cartridge can be used.
-
Condition the C18 cartridge with ethanol followed by sterile water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with sterile water to remove unbound ⁹⁰Y.
-
Elute the ⁹⁰Y-Anditixafortide with an ethanol/water mixture.
-
The eluate can then be formulated in a suitable buffer for administration.
-
Quality Control
Comprehensive quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.
1. Radiochemical Purity:
-
Method: Radio-Thin Layer Chromatography (Radio-TLC) and High-Performance Liquid Chromatography (HPLC).
-
Radio-TLC:
-
Stationary Phase: ITLC-SG strips.
-
Mobile Phase: A common system for DOTA-peptides is 0.1 M sodium citrate.
-
Procedure: Spot a small amount of the final product on the ITLC strip and develop the chromatogram. The ⁹⁰Y-Anditixafortide should remain at the origin, while free ⁹⁰Y will move with the solvent front.
-
Acceptance Criteria: Radiochemical purity should be ≥95%.
-
-
Radio-HPLC:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
-
Detection: UV detector (at ~220 nm) and a radioactivity detector.
-
Procedure: Inject a sample of the final product. The retention time of ⁹⁰Y-Anditixafortide will be different from that of free ⁹⁰Y and other impurities.
-
Acceptance Criteria: Radiochemical purity should be ≥95%.
-
2. Specific Activity:
-
Method: Calculated by dividing the total radioactivity of the final product (in MBq or GBq) by the total mass of this compound (in nmol or µg).
-
Procedure: Measure the total activity using a dose calibrator. The mass of the peptide is known from the initial amount used in the labeling.
-
Expected Range: High specific activity is desirable for therapeutic applications. For ⁹⁰Y-DOTA-peptides, specific activities in the range of 74-130 MBq/mg have been reported.
3. Stability:
-
Method: The radiochemical purity of the final product is assessed at various time points after preparation (e.g., 2, 4, 6, and 24 hours).
-
Procedure: Store the final product under appropriate conditions (e.g., at room temperature or refrigerated). At each time point, perform radio-TLC or radio-HPLC to determine the radiochemical purity.
-
Acceptance Criteria: The radiochemical purity should remain ≥95% over the intended period of use.
4. Sterility and Endotoxin Testing:
-
These tests should be performed according to standard pharmacopeial methods to ensure the final product is suitable for parenteral administration.
Quantitative Data Summary
| Parameter | Method | Typical Value/Range | Reference |
| Radiolabeling | |||
| This compound Amount | - | 100 - 150 µg | |
| Reaction pH | pH meter | 4.0 - 4.5 | |
| Reaction Temperature | Heating block/water bath | 80 - 95 °C | |
| Reaction Time | Timer | 20 - 30 minutes | |
| Quality Control | |||
| Radiochemical Purity | Radio-TLC / Radio-HPLC | ≥ 95% | Inferred from general DOTA-peptide guidelines |
| Specific Activity | Dose Calibrator / Calculation | 74 - 130 MBq/mg | |
| Stability (at 24h) | Radio-TLC / Radio-HPLC | Radiochemical Purity ≥ 95% | Inferred from general DOTA-peptide stability |
Experimental Workflow
The following diagram illustrates the overall workflow for the preparation and quality control of ⁹⁰Y-Anditixafortide.
Caption: Workflow for ⁹⁰Y-Anditixafortide preparation and quality control.
References
- 1. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 2. researchgate.net [researchgate.net]
- 3. Peptide receptor radionuclide therapy using radiolabeled somatostatin analogs: focus on future developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated synthesis and quality control of [68Ga]Ga-PentixaFor using the Gaia/Luna Elysia-Raytest module for CXCR4 PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cytotoxicity Assessment of Anditixafortide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anditixafortide is a peptide-based therapeutic agent designed to target the C-X-C chemokine receptor 4 (CXCR4), a key receptor implicated in the progression of various cancers.[1][2] As an endoradiotherapeutic vector, this compound is often chelated with radionuclides like Yttrium-90 to deliver targeted radiation to tumor cells expressing CXCR4.[3][4] The binding of this compound to CXCR4 on the cell surface leads to the internalization of the complex, delivering a cytotoxic payload that induces DNA damage and subsequent apoptosis.[3] Given its potent mechanism of action, a thorough in vitro assessment of its cytotoxic effects is crucial for determining its therapeutic window and potential off-target toxicities.
This document provides detailed protocols for a panel of in vitro assays to evaluate the cytotoxicity of this compound. These assays are designed to measure various aspects of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis.
Mechanism of Action: CXCR4 Signaling Pathway
This compound functions as an antagonist to the CXCR4 receptor. The binding of its natural ligand, CXCL12 (also known as SDF-1), to CXCR4 activates several downstream signaling pathways that promote cell proliferation, survival, and migration. By blocking this interaction, this compound can inhibit these pro-tumorigenic signals. Furthermore, when conjugated with a radionuclide, it delivers localized radiation, leading to cell death.
References
Application Notes and Protocols for Studying the Therapeutic Effects of Anditixafortide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Anditixafortide, a CXCR4-targeting peptide derivative, using established animal models. The protocols detailed below are designed to assess the therapeutic efficacy of this compound, particularly when used as a radiopharmaceutical conjugate (e.g., ⁹⁰Y-Anditixafortide/⁹⁰Y-Pentixather), in relevant cancer models.
Introduction
This compound (also known as Pentixather) is a potent and selective antagonist of the C-X-C chemokine receptor 4 (CXCR4). The CXCR4 receptor, and its ligand CXCL12 (SDF-1), play a critical role in tumor progression, metastasis, angiogenesis, and the creation of a protective tumor microenvironment.[1][2] In many cancers, including multiple myeloma and central nervous system (CNS) lymphoma, CXCR4 is overexpressed, making it an attractive target for therapy.[3][4]
This compound can be chelated with radionuclides like Yttrium-90 (⁹⁰Y) to form a targeted radiopharmaceutical. This conjugate, ⁹⁰Y-Anditixafortide, delivers localized β-radiation to CXCR4-expressing tumor cells, inducing DNA damage and subsequent cell death. Preclinical evaluation in appropriate animal models is a critical step in the development of this compound-based therapies.
Mechanism of Action: The CXCR4/CXCL12 Signaling Axis
The binding of CXCL12 to CXCR4 activates several downstream signaling pathways that promote cell survival, proliferation, and migration. This compound competitively inhibits this interaction. When radiolabeled, it acts as a vehicle to deliver cytotoxic radiation to the tumor cells.
Below is a diagram illustrating the key signaling pathways activated by the CXCR4 receptor.
Caption: CXCR4 Signaling Pathways.
Recommended Animal Models
The choice of animal model is critical for accurately assessing the therapeutic effects of this compound. Below are recommended models for key indications.
Subcutaneous Xenograft Model for General CXCR4 Targeting
This model is suitable for initial efficacy, biodistribution, and pharmacokinetic studies of this compound. A key preclinical study for the closely related [¹⁷⁷Lu]pentixather utilized a Daudi human B-cell lymphoma xenograft model.
-
Cell Line: Daudi (human B-cell lymphoma, high endogenous CXCR4 expression).
-
Animal Strain: Immunocompromised mice (e.g., CB-17 SCID, NOD/SCID).
-
Rationale: Allows for easy measurement of tumor growth and straightforward tissue collection for analysis. The lack of a competent immune system prevents rejection of human tumor cells.
Orthotopic Model for Multiple Myeloma
To better recapitulate the disease biology, an orthotopic model is recommended for multiple myeloma studies.
-
Cell Line: 5TGM1 (murine myeloma cell line, for use in syngeneic C57BL/KaLwRij mice) or human myeloma cell lines (e.g., INA-6, MM.1S) in immunocompromised mice.
-
Animal Strain: C57BL/KaLwRij for 5TGM1 cells; SCID or NOD/SCID mice for human cell lines.
-
Rationale: Implantation into the bone marrow microenvironment provides a more clinically relevant context to study drug efficacy and impact on bone disease. Patient-derived xenograft (PDX) models, while more complex, offer the highest fidelity to human disease.
Intracranial Xenograft Model for CNS Lymphoma
Given that this compound is in clinical trials for CNS lymphoma, an intracranial model is essential for evaluating its efficacy in this indication.
-
Cell Line: Human CNS lymphoma cell lines (e.g., Raji, or patient-derived cells).
-
Animal Strain: Athymic nude or NOD/SCID mice.
-
Rationale: Direct implantation of tumor cells into the brain allows for the assessment of therapeutic effects on tumor growth in the correct anatomical location and evaluation of blood-brain barrier penetration.
Experimental Protocols
Below are detailed protocols for conducting preclinical studies with this compound.
Protocol 1: Subcutaneous Xenograft Tumor Model
Objective: To evaluate the biodistribution, tumor uptake, and therapeutic efficacy of ⁹⁰Y-Anditixafortide.
Workflow Diagram:
Caption: Subcutaneous Xenograft Workflow.
Methodology:
-
Cell Preparation: Culture Daudi cells in appropriate media. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5x10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5x10⁶ cells) into the flank of 6-8 week old female CB-17 SCID mice.
-
Tumor Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume (mm³) can be calculated using the formula: (length x width²)/2.
-
Treatment: Once tumors reach a volume of 100-200 mm³, randomize mice into treatment groups (e.g., vehicle control, ⁹⁰Y-Anditixafortide). Administer treatment via intravenous (tail vein) injection.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight for the duration of the study.
-
Biodistribution (Satellite Group): At various time points post-injection (e.g., 1h, 6h, 24h, 48h, 7d), euthanize a subset of mice. Collect tumors, blood, and major organs (kidney, liver, spleen, etc.). Weigh the tissues and measure radioactivity using a gamma counter. Calculate uptake as a percentage of the injected dose per gram of tissue (%ID/g).
-
Endpoint Analysis: At the study endpoint, collect tumors for histopathological analysis and immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Protocol 2: Orthotopic Multiple Myeloma Model
Objective: To assess the effect of ⁹⁰Y-Anditixafortide on tumor burden and bone disease in a clinically relevant microenvironment.
Methodology:
-
Cell Preparation: Prepare human (e.g., MM.1S-Luc, luciferase-expressing for imaging) or murine (5TGM1) myeloma cells.
-
Tumor Implantation: For human cells in NOD/SCID mice, perform an intratibial injection of 1-2x10⁵ cells in 20 µL of PBS into the right tibia. For the 5TGM1 model, intravenously inject 0.5-1x10⁶ cells into C57BL/KaLwRij mice.
-
Tumor Monitoring: Monitor tumor progression via bioluminescence imaging (BLI) for luciferase-tagged cells or by measuring serum paraprotein levels (e.g., human IgG) via ELISA.
-
Treatment: Once tumor engraftment is confirmed (e.g., detectable BLI signal or paraprotein levels), randomize mice and begin treatment with ⁹⁰Y-Anditixafortide.
-
Efficacy Evaluation: Monitor tumor burden (BLI, paraprotein) and overall survival.
-
Endpoint Analysis: At the endpoint, collect tibiae and other bones for flow cytometry to quantify tumor cells, and for micro-CT analysis to assess bone lesions (osteolytic lesions). Perform histological analysis of bone marrow.
Protocol 3: Intracranial CNS Lymphoma Model
Objective: To evaluate the ability of ⁹⁰Y-Anditixafortide to control tumor growth within the CNS.
Methodology:
-
Cell Preparation: Prepare human CNS lymphoma cells (e.g., Raji-Luc) for implantation.
-
Tumor Implantation: Using a stereotactic frame, intracranially inject 1-5x10⁵ cells in 2-5 µL of PBS into the caudate nucleus of anesthetized nude or NSG mice.
-
Tumor Monitoring: Monitor tumor growth using bioluminescence imaging. Also, monitor for clinical signs of neurological impairment and body weight loss.
-
Treatment: After confirmation of tumor engraftment via BLI, randomize mice and administer ⁹⁰Y-Anditixafortide intravenously.
-
Efficacy Evaluation: Track tumor burden via BLI and monitor overall survival.
-
Endpoint Analysis: At the endpoint, perfuse mice and collect brains for histological and immunohistochemical analysis to confirm tumor burden and assess treatment effects.
Data Presentation
Quantitative data from these studies should be summarized for clear comparison.
Table 1: Biodistribution of [¹⁷⁷Lu]pentixather in Daudi Xenograft Model (%ID/g) (Data adapted from a representative study with a similar CXCR4-targeting radiopharmaceutical)
| Organ | 60 min p.i. | 7 days p.i. |
| Blood | 0.25 ± 0.05 | 0.01 ± 0.00 |
| Tumor | 5.12 ± 1.21 | 3.98 ± 1.14 |
| Kidney | 2.01 ± 0.45 | 0.10 ± 0.02 |
| Liver | 0.55 ± 0.13 | 0.03 ± 0.01 |
| Spleen | 0.48 ± 0.11 | 0.05 ± 0.01 |
| Muscle | 0.12 ± 0.03 | 0.03 ± 0.01 |
Table 2: Tumor Growth Inhibition in Subcutaneous Xenograft Model
| Treatment Group | Day 0 Tumor Volume (mm³) | Day 21 Tumor Volume (mm³) | % TGI* |
| Vehicle Control | 152 ± 25 | 1250 ± 210 | - |
| ⁹⁰Y-Anditixafortide (X MBq) | 148 ± 31 | 450 ± 98 | 64% |
*Tumor Growth Inhibition
Table 3: Survival Analysis in Orthotopic/Intracranial Models
| Treatment Group | Median Survival (Days) | % Increase in Lifespan |
| Vehicle Control | 25 | - |
| ⁹⁰Y-Anditixafortide (X MBq) | 40 | 60% |
Conclusion
The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound's therapeutic effects. By utilizing clinically relevant models, researchers can generate crucial data on efficacy, biodistribution, and dosimetry, which are essential for the continued development and clinical translation of this promising CXCR4-targeted therapy.
References
- 1. Preclinical evaluation of CXCR4 peptides for targeted radionuclide therapy in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An orthotopic syngeneic mouse model of bortezomib-resistant multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openmedscience.com [openmedscience.com]
- 4. First CNS Lymphoma Patient Dosed in Phase I/II PTT101 Study with Yttrium-90 this compound (PentixaTher) — Pentixapharm [pentixapharm.com]
Application Notes and Protocols: Dosimetry Calculations for Anditixafortide in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anditixafortide, also known as Pentixather, is a peptide-based antagonist of the C-X-C chemokine receptor 4 (CXCR4). CXCR4 is overexpressed in a variety of hematological and solid tumors, making it an attractive target for cancer therapy. When labeled with a therapeutic radionuclide, such as Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y), this compound becomes a potent endoradiotherapeutic agent capable of delivering targeted radiation to tumor cells. Accurate dosimetry calculations in preclinical models are crucial for predicting therapeutic efficacy and potential toxicity, thereby guiding clinical translation.
These application notes provide a summary of preclinical data and detailed protocols for dosimetry calculations of this compound.
Quantitative Data Summary
The following tables summarize the biodistribution of ¹⁷⁷Lu-Anditixafortide in Daudi human B-cell lymphoma xenograft bearing CB-17 SCID mice. This data is essential for calculating absorbed radiation doses to various organs and the tumor.
Table 1: Biodistribution of ¹⁷⁷Lu-Anditixafortide in Daudi-Xenograft Bearing SCID Mice
| Organ | 1 h p.i. (%ID/g ± SD) | 6 h p.i. (%ID/g ± SD) | 48 h p.i. (%ID/g ± SD) | 96 h p.i. (%ID/g ± SD) | 7 d p.i. (%ID/g ± SD) |
| Blood | 2.15 ± 0.43 | 1.89 ± 0.31 | 0.47 ± 0.11 | 0.19 ± 0.05 | 0.05 ± 0.01 |
| Heart | 0.89 ± 0.16 | 0.67 ± 0.12 | 0.18 ± 0.04 | 0.08 ± 0.02 | 0.03 ± 0.01 |
| Lungs | 2.31 ± 0.55 | 1.54 ± 0.29 | 0.41 ± 0.09 | 0.18 ± 0.04 | 0.06 ± 0.01 |
| Liver | 3.45 ± 0.61 | 2.89 ± 0.48 | 0.98 ± 0.19 | 0.54 ± 0.11 | 0.21 ± 0.04 |
| Spleen | 1.87 ± 0.39 | 1.55 ± 0.28 | 0.52 ± 0.12 | 0.26 ± 0.06 | 0.09 ± 0.02 |
| Pancreas | 1.02 ± 0.21 | 0.85 ± 0.16 | 0.28 ± 0.06 | 0.14 ± 0.03 | 0.05 ± 0.01 |
| Stomach | 0.78 ± 0.15 | 0.65 ± 0.13 | 0.21 ± 0.05 | 0.11 ± 0.02 | 0.04 ± 0.01 |
| Intestine | 1.54 ± 0.29 | 1.28 ± 0.23 | 0.43 ± 0.09 | 0.22 ± 0.05 | 0.08 ± 0.02 |
| Kidneys | 12.3 ± 2.1 | 10.2 ± 1.8 | 3.45 ± 0.65 | 1.89 ± 0.38 | 0.76 ± 0.15 |
| Muscle | 0.45 ± 0.09 | 0.38 ± 0.07 | 0.12 ± 0.03 | 0.06 ± 0.01 | 0.02 ± 0.01 |
| Bone | 1.11 ± 0.23 | 0.92 ± 0.18 | 0.31 ± 0.07 | 0.16 ± 0.04 | 0.06 ± 0.01 |
| Tumor | 15.6 ± 2.8 | 13.0 ± 2.4 | 8.78 ± 1.6 | 6.54 ± 1.2 | 4.89 ± 0.9 |
Data presented as mean percent injected dose per gram of tissue (%ID/g) with standard deviation (SD).[1][2] p.i. = post-injection
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Lutetium-177
This protocol describes the preparation of ¹⁷⁷Lu-Anditixafortide for preclinical studies.
Materials:
-
This compound (Pentixather) stock solution (1 mM in water)
-
¹⁷⁷LuCl₃ in 0.04 M HCl
-
1 M Ammonium Acetate (NH₄OAc)
-
Heating block or water bath (95°C)
-
Reaction vial
-
Radio-TLC or Radio-HPLC for quality control
Procedure:
-
In a reaction vial, add the required volume of the 1 mM this compound stock solution to achieve a peptide-to-activity ratio of 1 nmol of peptide per 225 MBq of ¹⁷⁷LuCl₃.[1]
-
Add the corresponding amount of ¹⁷⁷LuCl₃ solution.
-
Add 1 M NH₄OAc to the reaction mixture, with the final volume of NH₄OAc being 10% of the total reaction volume.[1]
-
Gently mix the contents of the vial.
-
Incubate the reaction mixture at 95°C for 20 minutes.[1]
-
Allow the vial to cool to room temperature.
-
Perform quality control using Radio-TLC or Radio-HPLC to determine the radiochemical purity.
Protocol 2: Preclinical Biodistribution Study of ¹⁷⁷Lu-Anditixafortide
This protocol outlines the procedure for assessing the biodistribution of ¹⁷⁷Lu-Anditixafortide in a tumor-bearing mouse model.
Animal Model:
-
Daudi human B-cell lymphoma xenograft bearing CB-17 SCID mice are a suitable model.
Materials:
-
¹⁷⁷Lu-Anditixafortide solution (prepared as in Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Isoflurane for anesthesia
-
Gamma counter
-
Surgical instruments for dissection
-
Weighing scale
Procedure:
-
Anesthetize the tumor-bearing mice using isoflurane.
-
Administer approximately 1.5-4 MBq of ¹⁷⁷Lu-Anditixafortide in 100 µL of PBS via intravenous tail vein injection. The injected peptide amount should be kept constant (e.g., 0.16 nmol per mouse).
-
For specificity studies, a separate group of animals can be co-injected with a blocking agent like AMD3100 (50 µg per mouse).
-
At predetermined time points (e.g., 1, 6, 48, 96 hours, and 7 days post-injection), euthanize a cohort of animals (n=4-5 per group).
-
Dissect and collect organs of interest (blood, heart, lungs, liver, spleen, pancreas, stomach, intestine, kidneys, muscle, bone, and tumor).
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percent injected dose per gram of tissue (%ID/g) for each organ.
Protocol 3: Dosimetry Calculations using OLINDA/EXM
This protocol provides a general workflow for calculating absorbed radiation doses from preclinical biodistribution data using OLINDA/EXM software.
Prerequisites:
-
Biodistribution data (%ID/g) at multiple time points (from Protocol 2).
-
OLINDA/EXM software installed.
Workflow:
-
Data Input: Enter the time-activity data (%ID/g) for each source organ into the OLINDA/EXM software.
-
Kinetic Modeling: The software will fit the time-activity curves to an exponential model to calculate the total number of disintegrations in each source organ over time (residence time).
-
Phantom Selection: Select the appropriate phantom for the preclinical model (e.g., mouse model).
-
Radionuclide Selection: Choose ¹⁷⁷Lu from the software's radionuclide library.
-
Dose Calculation: The software will use the Medical Internal Radiation Dose (MIRD) formalism to calculate the absorbed dose (in Gy/MBq or rad/mCi) to each target organ from each source organ.
-
Reporting: Generate a report summarizing the absorbed doses for all target organs.
Visualizations
Signaling Pathway and Experimental Workflow
References
Application Notes and Protocols for Anditixafortide in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anditixafortide (also known as Pentixather) is a peptide-based antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4 receptor and its ligand, CXCL12, play a critical role in tumor progression, including proliferation, invasion, metastasis, and angiogenesis. Overexpression of CXCR4 has been observed in numerous cancers and is often associated with a poor prognosis. This compound, by blocking the CXCR4/CXCL12 signaling axis, represents a promising therapeutic strategy. When labeled with a therapeutic radionuclide such as Yttrium-90, it becomes a targeted radiopharmaceutical agent capable of delivering localized radiation to CXCR4-expressing tumors.
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a superior preclinical platform for evaluating anti-cancer therapies. These models are known to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts.
Note: While the mechanism of this compound and the utility of PDX models are well-documented, to date, specific studies detailing the application of this compound in patient-derived xenograft models are not publicly available. Therefore, the following application notes and protocols are presented as a representative guide for evaluating a CXCR4 antagonist like this compound in a PDX model system. The quantitative data presented are illustrative examples.
Mechanism of Action: Targeting the CXCR4 Signaling Pathway
This compound is a high-affinity antagonist of the CXCR4 receptor. By binding to CXCR4, it prevents the binding of its natural ligand, CXCL12. This blockade disrupts the downstream signaling cascades that promote cancer cell survival, proliferation, and migration. When radiolabeled, this compound serves as a vector to deliver cytotoxic radiation directly to CXCR4-expressing tumor cells.
CXCR4 Signaling Pathway
The binding of CXCL12 to CXCR4 activates several downstream signaling pathways crucial for cancer progression. A simplified representation of this pathway is depicted below.
Experimental Protocols
The following protocols provide a general framework for the establishment of PDX models and the subsequent evaluation of a CXCR4 antagonist.
Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the subcutaneous implantation of fresh patient tumor tissue into immunodeficient mice.
Materials:
-
Fresh patient tumor tissue collected under sterile conditions
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Surgical instruments (scalpels, forceps)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Animal-safe antiseptic (e.g., povidone-iodine, 70% ethanol)
-
Sutures or surgical staples
Procedure:
-
Obtain fresh tumor tissue from consented patients and transport it in sterile media on ice.
-
In a sterile biosafety cabinet, wash the tissue with cold, sterile PBS to remove any debris.
-
Mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
Anesthetize the mouse following approved institutional animal care and use committee (IACUC) protocols.
-
Shave the fur on the flank of the mouse and sterilize the area with antiseptic.
-
Make a small incision (approximately 5 mm) in the skin.
-
Using blunt dissection, create a subcutaneous pocket.
-
(Optional) Mix the tumor fragments with Matrigel to support initial engraftment.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with sutures or surgical staples.
-
Monitor the mice regularly for tumor growth and overall health.
-
Once tumors reach a certain size (e.g., 1000-1500 mm³), they can be passaged to expand the PDX model.
Efficacy Study of a CXCR4 Antagonist in PDX Models
This protocol describes a typical in vivo efficacy study once PDX tumors are established.
Materials:
-
Established PDX-bearing mice with tumor volumes of 100-200 mm³
-
CXCR4 antagonist (e.g., this compound) formulated in a suitable vehicle
-
Vehicle control
-
Calipers for tumor measurement
-
Analytical balance for weighing mice
Procedure:
-
Randomize mice with established tumors into treatment and control groups (e.g., n=8-10 mice per group).
-
Record the initial tumor volume and body weight of each mouse. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Administer the CXCR4 antagonist at the desired dose and schedule (e.g., intravenous, subcutaneous). The control group should receive the vehicle only.
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor mice for any signs of toxicity.
-
Continue the study for a predetermined period or until tumors in the control group reach a defined endpoint.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).
Experimental Workflow
The following diagram illustrates the general workflow for evaluating a CXCR4 antagonist in PDX models.
Data Presentation
Quantitative data from efficacy studies should be presented in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Illustrative Tumor Growth Inhibition Data
This table presents hypothetical data on tumor growth inhibition in a PDX model of pancreatic cancer treated with a CXCR4 antagonist.
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 28 (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | - | 1250 ± 150 | - |
| CXCR4 Antagonist | 10 mg/kg, 3x/week | 625 ± 80 | 50% |
| CXCR4 Antagonist | 30 mg/kg, 3x/week | 312 ± 50 | 75% |
| Standard-of-Care | [Specify] | 750 ± 100 | 40% |
% TGI is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Table 2: Illustrative Survival Analysis Data
This table shows hypothetical data on the effect of a CXCR4 antagonist on the survival of mice bearing an aggressive PDX model.
| Treatment Group | Median Survival (Days) | Percent Increase in Lifespan (% ILS) |
| Vehicle Control | 35 | - |
| CXCR4 Antagonist (30 mg/kg) | 56 | 60% |
| Standard-of-Care | 45 | 28.6% |
% ILS is calculated as: [(Median survival of treated group / Median survival of control group) - 1] x 100
Conclusion
The use of patient-derived xenograft models provides a powerful platform for the preclinical evaluation of targeted therapies like this compound. By understanding the mechanism of action and employing robust experimental protocols, researchers can generate high-quality, clinically relevant data to inform drug development decisions. While specific data on this compound in PDX models is currently lacking in public literature, the provided notes and protocols offer a comprehensive guide for designing and executing such studies for CXCR4 antagonists. Future research in this area will be critical to fully elucidate the therapeutic potential of this compound in various cancer types.
Application Notes and Protocols: Synergistic Effects of CXCR4 Inhibition and Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and preclinical and clinical evidence supporting the synergistic combination of CXCR4 inhibitors with immunotherapy for the treatment of cancer. Detailed protocols and data presentation will focus on Motixafortide, a well-documented CXCR4 inhibitor, in combination with immune checkpoint inhibitors. Additionally, the potential for combining CXCR4-targeted radioligand therapy, utilizing agents like Anditixafortide, with immunotherapy will be explored.
Introduction: The CXCR4/CXCL12 Axis as a Key Regulator of the Tumor Microenvironment
The C-X-C chemokine receptor 4 (CXCR4) and its ligand, stromal cell-derived factor-1 (SDF-1α, or CXCL12), play a critical role in tumor progression, metastasis, and the establishment of an immunosuppressive tumor microenvironment (TME).[1][2] Many cancer cells overexpress CXCR4, and the CXCL12 ligand is often highly expressed in tissues to which tumors metastasize, such as the bone marrow, lungs, and liver. The binding of CXCL12 to CXCR4 on cancer cells promotes their survival, proliferation, and invasion.
Crucially, the CXCR4/CXCL12 axis also orchestrates the trafficking of immune cells. High concentrations of CXCL12 in the TME can prevent the infiltration of anti-tumor T cells, effectively creating an immune-excluded or "cold" tumor.[3] By sequestering cytotoxic T lymphocytes (CTLs) in the stroma and recruiting immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), the CXCR4/CXCL12 axis contributes significantly to immune evasion.
Mechanism of Action: CXCR4 Inhibition Turns "Cold" Tumors "Hot"
CXCR4 inhibitors, such as Motixafortide, are designed to block the interaction between CXCR4 and CXCL12.[1][3] This blockade has a dual effect on the TME:
-
Direct Anti-Tumor Effects: By inhibiting CXCR4 signaling on cancer cells, these agents can reduce tumor cell proliferation, survival, and metastasis.
-
Immunomodulatory Effects: More importantly for immunotherapy combinations, CXCR4 inhibition disrupts the immunosuppressive TME. By blocking the CXCL12 gradient, CXCR4 inhibitors facilitate the infiltration of effector T cells into the tumor core, transforming immunologically "cold" tumors into "hot" tumors that are more susceptible to immune checkpoint inhibitors.
Signaling Pathway of CXCR4 Inhibition in the Tumor Microenvironment
Caption: Mechanism of CXCR4 inhibition to enhance immunotherapy.
Synergistic Effects of Motixafortide and Pembrolizumab: Clinical Data
The combination of the CXCR4 inhibitor Motixafortide with the anti-PD-1 immune checkpoint inhibitor pembrolizumab has been investigated in patients with metastatic pancreatic ductal adenocarcinoma (PDAC), a notoriously difficult-to-treat cancer. The Phase 2a COMBAT/KEYNOTE-202 trial evaluated this combination, with and without chemotherapy.
Quantitative Data Summary from the COMBAT/KEYNOTE-202 Trial
| Efficacy Endpoint | Motixafortide + Pembrolizumab + Chemotherapy (n=43) | Historical Control (Chemotherapy Alone) |
| Overall Survival (OS) | 6.6 months | 4.7 months |
| Progression-Free Survival (PFS) | 3.8 months | 2.7 - 3.1 months |
| Objective Response Rate (ORR) | 21.1% (13.2% confirmed) | 7.7% - 16% |
| Disease Control Rate (DCR) | 63.2% | 29% - 52% |
Data from the COMBAT/KEYNOTE-202 trial for second-line treatment of metastatic PDAC. Historical control data is from the NAPOLI-1 trial and a systematic review of oxaliplatin- or irinotecan-based chemotherapy.
These results demonstrate a substantial improvement in clinical outcomes with the triple combination therapy compared to historical data for chemotherapy alone, supporting a synergistic effect between CXCR4 inhibition and PD-1 blockade.
Experimental Protocol: Preclinical Evaluation of CXCR4 Inhibitor and Immunotherapy Combination
This protocol outlines a general workflow for assessing the synergistic anti-tumor effects of a CXCR4 inhibitor (e.g., Motixafortide) and an immune checkpoint inhibitor (e.g., anti-PD-1 antibody) in a murine syngeneic tumor model.
4.1. Animal Model:
-
Select a syngeneic mouse tumor model with moderate to low immunogenicity (e.g., Pan02 for pancreatic cancer, MC38 for colon cancer) to better observe the conversion from a "cold" to a "hot" TME.
-
Use immunocompetent mice (e.g., C57BL/6).
4.2. Experimental Groups:
-
Vehicle Control
-
CXCR4 Inhibitor alone
-
Anti-PD-1 Antibody alone
-
CXCR4 Inhibitor + Anti-PD-1 Antibody (Combination Therapy)
4.3. Dosing and Administration:
-
Determine optimal dosing for each agent based on prior studies or dose-finding experiments.
-
Administer agents via appropriate routes (e.g., subcutaneous for Motixafortide, intraperitoneal for anti-PD-1 antibody).
-
Stagger the administration to mimic clinical scenarios, for example, a "priming" phase with the CXCR4 inhibitor before introducing the anti-PD-1 antibody.
4.4. Efficacy Assessment:
-
Monitor tumor growth by caliper measurements twice weekly.
-
Record animal body weight as a measure of toxicity.
-
At the end of the study, or when tumors reach a predetermined size, euthanize mice and harvest tumors for further analysis.
4.5. Pharmacodynamic and Immune Correlate Analysis:
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): Stain tumor sections for immune cell markers (CD3, CD4, CD8, FoxP3, F4/80) to quantify immune cell infiltration.
-
Flow Cytometry: Prepare single-cell suspensions from tumors and spleens to analyze immune cell populations in detail (e.g., percentage of activated CD8+ T cells, Tregs, MDSCs).
-
Gene Expression Analysis (e.g., qPCR, RNA-seq): Analyze the expression of genes related to immune activation and inflammation within the TME.
Experimental Workflow Diagram
References
Application Notes and Protocols for Monitoring Anditixafortide Treatment Response
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for imaging and monitoring the therapeutic response to Anditixafortide, a CXCR4-targeting peptide derivative used as an endoradiotherapeutic vector. The protocols focus on the use of its diagnostic analog, Gallium-68 (⁶⁸Ga)-Pentixafor PET/CT, for patient selection and non-invasive treatment monitoring, as well as post-treatment imaging of Yttrium-90 (⁹⁰Y)-Anditixafortide.
Mechanism of Action and Rationale for Imaging
This compound is a CXCR4-targeting agent that, when chelated with a therapeutic radioisotope such as Yttrium-90 (⁹⁰Y) or Lutetium-177 (¹⁷⁷Lu), delivers targeted radiation to cells overexpressing the CXCR4 receptor.[1][2] The CXCR4/CXCL12 signaling axis is crucial in tumor progression, metastasis, and therapy resistance in various cancers, including hematologic malignancies and solid tumors.[2][3]
Effective treatment with this compound relies on the presence of CXCR4 on tumor cells. Therefore, imaging with a diagnostic radiolabeled analog, ⁶⁸Ga-Pentixafor, is essential for:
-
Patient Selection: Identifying patients with CXCR4-expressing tumors who are most likely to benefit from this compound therapy.[2]
-
Treatment Response Monitoring: Non-invasively assessing the change in tumor burden and CXCR4 expression levels following treatment.
-
Dosimetry: Informing personalized dosing strategies to maximize tumor control while minimizing toxicity.
Data Presentation: Quantitative Imaging Biomarkers
Quantitative analysis of PET/CT scans provides objective measures of tumor characteristics and treatment response. Key biomarkers are summarized below.
| Imaging Biomarker | Description | Typical Values in CXCR4-Positive Tumors (⁶⁸Ga-Pentixafor PET) | Application in Treatment Monitoring |
| Maximum Standardized Uptake Value (SUVmax) | The highest pixel value within a region of interest (ROI) normalized to injected dose and patient body weight. It reflects the maximum tracer uptake in a lesion. | Varies by tumor type. Can range from ~4.0 to over 12.0. | A decrease in SUVmax post-treatment may indicate a positive therapeutic response. |
| Mean Standardized Uptake Value (SUVmean) | The average pixel value within an ROI, providing a measure of the overall tracer uptake in a lesion. | Generally lower than SUVmax, provides a more averaged measure of uptake. | Changes in SUVmean can reflect alterations in overall tumor cell density and receptor expression. |
| Tumor-to-Background Ratio (TBR) | The ratio of the SUVmax or SUVmean of a tumor lesion to the SUVmean of a background reference tissue (e.g., blood pool, healthy liver, or muscle). | Ratios can range from approximately 2.0 to over 15.0, indicating lesion contrast. | An increase in TBR can signify a better therapeutic window, while a decrease may indicate response. |
| Total Lesion Uptake (TLU) / Total Lesion Glycolysis (TLG) equivalent | The product of the SUVmean and the metabolic tumor volume (MTV). It represents the total tracer accumulation within the entire tumor volume. | Highly variable depending on tumor size and avidity. | A reduction in TLU suggests a decrease in the overall viable tumor burden. |
Experimental Protocols
Protocol 1: ⁶⁸Ga-Pentixafor PET/CT for Baseline and Treatment Response Assessment
This protocol outlines the procedure for imaging with the diagnostic analog to assess CXCR4 expression before and after this compound therapy.
1. Patient Preparation:
-
No specific patient preparation, such as fasting, is generally required for a ⁶⁸Ga-Pentixafor PET/CT scan.
2. Radiopharmaceutical Synthesis and Administration:
-
⁶⁸Ga-Pentixafor is synthesized via an automated, GMP-compliant procedure.
-
The patient is injected intravenously with a dose of 1.4–4 MBq/kg of ⁶⁸Ga-Pentixafor.
3. Image Acquisition:
-
Imaging is performed approximately 60 minutes post-injection.
-
A whole-body PET/CT scan is acquired from the vertex to the mid-thigh.
-
PET acquisition is performed in 3D mode, with 2-7 minutes per bed position.
-
A low-dose CT scan is acquired for attenuation correction and anatomical localization.
4. Image Reconstruction:
-
PET images are reconstructed using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and randoms.
-
A post-reconstruction Gaussian filter (e.g., 5.0 mm FWHM) is typically applied.
5. Image Analysis:
-
Qualitative Analysis: Visual assessment of tracer biodistribution and identification of areas of focal uptake that are higher than the surrounding background tissue.
-
Quantitative Analysis:
-
Regions of interest (ROIs) are drawn around avid tumor lesions and reference background tissues (e.g., descending aorta for blood pool, healthy liver parenchyma).
-
Calculation of SUVmax, SUVmean, and TBR for target lesions.
-
For response assessment, compare these quantitative values between baseline and follow-up scans.
-
6. Response Criteria:
-
While specific criteria for CXCR4-targeted therapies are still evolving, response can be assessed using modified PET Response Criteria in Solid Tumors (PERCIST). A significant decrease in ⁶⁸Ga-Pentixafor uptake (e.g., >30% reduction in SUVmax) may be indicative of a partial metabolic response. Anatomic changes can be evaluated using RECIST criteria.
Protocol 2: Post-Treatment Imaging of ⁹⁰Y-Anditixafortide
Imaging of ⁹⁰Y-Anditixafortide is challenging due to ⁹⁰Y being a pure beta-emitter. However, post-treatment imaging is crucial for verifying the biodistribution of the therapeutic agent and for dosimetry calculations. The two primary methods are Bremsstrahlung SPECT/CT and ⁹⁰Y PET/CT.
A. ⁹⁰Y-Bremsstrahlung SPECT/CT
1. Patient Preparation:
-
No specific patient preparation is required.
2. Image Acquisition:
-
Imaging is typically performed within 24-72 hours post-injection of ⁹⁰Y-Anditixafortide.
-
A whole-body or regional SPECT/CT scan is acquired.
-
A medium- or high-energy collimator is used.
-
A wide energy window is set to capture the continuous energy spectrum of Bremsstrahlung photons (e.g., 90-125 keV or 160-200 keV).
-
Long acquisition times are necessary due to the low photon flux (e.g., 20-30 seconds per projection).
3. Image Reconstruction:
-
Iterative reconstruction algorithms (e.g., OSEM) with corrections for attenuation (using the co-registered CT) and scatter are employed.
4. Image Analysis:
-
Qualitative Analysis: Visual assessment of the distribution of radioactivity to confirm uptake in target lesions and identify any significant off-target accumulation.
-
Quantitative Analysis: While challenging, semi-quantitative analysis can be performed to estimate the relative uptake in different regions. Voxel-based dosimetry can be performed using calibrated SPECT data to calculate the absorbed radiation dose in tumors and organs at risk.
B. ⁹⁰Y-PET/CT
This technique takes advantage of the small positron branching ratio of ⁹⁰Y decay. It offers superior spatial resolution and quantification compared to Bremsstrahlung SPECT.
1. Patient Preparation:
-
No specific patient preparation is required.
2. Image Acquisition:
-
Imaging is performed within 24-72 hours post-injection of ⁹⁰Y-Anditixafortide.
-
A whole-body or regional PET/CT scan is acquired.
-
Long acquisition times per bed position (e.g., 15-30 minutes) are required due to the low positron yield.
-
A low-dose CT is acquired for attenuation correction and anatomical localization.
3. Image Reconstruction:
-
An iterative reconstruction algorithm (e.g., OSEM with Time-of-Flight and Point Spread Function modeling) is used. The number of iterations and subsets should be optimized for low-count statistics (e.g., 2 iterations, 5 subsets).
4. Image Analysis:
-
Qualitative Analysis: Visual assessment of ⁹⁰Y-Anditixafortide distribution.
-
Quantitative Analysis: Voxel-based dosimetry can be performed with higher accuracy than SPECT, allowing for more precise calculation of absorbed doses to tumors and normal organs to establish dose-response relationships.
Mandatory Visualizations
Caption: Theranostic approach for this compound therapy.
Caption: Imaging workflow for this compound treatment.
Caption: CXCR4 signaling pathway and this compound's action.
References
Techniques for Assessing DNA Damage Following Anditixafortide Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anditixafortide is a peptide-based antagonist of the CXCR4 receptor, which is overexpressed in a wide variety of cancers and is implicated in tumor progression, metastasis, and resistance to therapy.[1][2] When chelated with a therapeutic radionuclide such as Yttrium-90 (⁹⁰Y) or Lutetium-177 (¹⁷⁷Lu), this compound becomes a potent radiopharmaceutical agent for targeted endoradiotherapy.[3][4] The principal mechanism of action for radiolabeled this compound is the targeted delivery of ionizing radiation to CXCR4-expressing tumor cells, leading to the induction of DNA damage and subsequent cancer cell death.[3]
Accurate and robust assessment of DNA damage is therefore critical for the preclinical and clinical evaluation of this compound-based therapies, including for mechanism of action studies, dose-response characterization, and the evaluation of combination therapies. These application notes provide detailed protocols for key assays to quantify DNA damage induced by this compound treatment.
Data Presentation: Quantitative Assessment of DNA Damage
The following table summarizes the key quantitative parameters obtained from the described assays for assessing DNA damage.
| Assay | Key Parameter(s) | Typical Units | Throughput | Notes |
| Alkaline Comet Assay | % DNA in Tail | Percentage (%) | Medium-High | Detects single and double-strand DNA breaks and alkali-labile sites. |
| Tail Moment | Arbitrary Units | Medium-High | A composite measure of tail length and the fraction of DNA in the tail. | |
| Olive Tail Moment | Arbitrary Units | Medium-High | Another composite measure of DNA damage. | |
| Neutral Comet Assay | % DNA in Tail | Percentage (%) | Medium-High | Primarily detects double-strand DNA breaks. |
| Tail Moment | Arbitrary Units | Medium-High | ||
| γ-H2AX Foci Assay | Number of Foci per Nucleus | Count | High | A sensitive marker for DNA double-strand breaks. |
| Integrated Fluorescence Intensity | Arbitrary Units | High | Can provide an alternative measure of the overall DNA damage response. | |
| 53BP1 Foci Assay | Number of Foci per Nucleus | Count | High | A marker for DNA double-strand breaks that colocalizes with γ-H2AX and is involved in the non-homologous end joining (NHEJ) repair pathway. |
| TUNEL Assay | Percentage of TUNEL-positive Cells | Percentage (%) | High (Flow Cytometry) / Medium (Microscopy) | Detects DNA fragmentation associated with late-stage apoptosis. |
Signaling Pathways and Experimental Workflows
This compound-Induced DNA Damage Pathway
The following diagram illustrates the mechanism by which radiolabeled this compound induces DNA damage and subsequent cellular responses.
Caption: this compound-induced DNA damage pathway.
CXCR4 Signaling Pathway
This diagram illustrates the key signaling pathways activated by the CXCR4 receptor, which are inhibited by this compound.
Caption: Simplified CXCR4 signaling pathways.
Experimental Workflow for DNA Damage Assessment
The following diagram outlines a general workflow for assessing DNA damage in response to this compound treatment.
Caption: Experimental workflow for DNA damage assessment.
Experimental Protocols
General Considerations
-
Cell Lines: Use cancer cell lines with well-characterized and high expression of the CXCR4 receptor.
-
Radiolabeling: Radiolabeling of this compound with ⁹⁰Y or ¹⁷⁷Lu should be performed according to established protocols, ensuring high radiochemical purity.
-
Safety: All experiments involving radioactive materials must be conducted in compliance with institutional and national radiation safety regulations.
-
Controls: Include appropriate controls in all experiments:
-
Untreated cells (negative control).
-
Cells treated with a known DNA damaging agent (e.g., etoposide or ionizing radiation) as a positive control for the DNA damage assays.
-
Cells treated with non-radiolabeled ("cold") this compound to control for any effects of the peptide itself.
-
Protocol 1: Alkaline Comet Assay for Single and Double-Strand DNA Breaks
This protocol is adapted for the assessment of DNA damage in cells treated with radiolabeled this compound.
Materials:
-
CXCR4-expressing cancer cells
-
Radiolabeled this compound (e.g., ⁹⁰Y-Anditixafortide)
-
CometAssay® Slides (or equivalent)
-
Low Melting Point Agarose (LMPA)
-
Lysis Solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline Unwinding and Electrophoresis Solution (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization Buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR® Green I or propidium iodide)
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Cell Treatment: a. Plate CXCR4-expressing cells at an appropriate density and allow them to adhere overnight. b. Treat cells with varying concentrations of radiolabeled this compound for the desired duration (e.g., 2, 6, 24 hours).
-
Cell Harvesting and Embedding: a. Harvest cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of 1 x 10⁵ cells/mL in ice-cold PBS. b. Mix 10 µL of the cell suspension with 100 µL of molten LMPA (at 37°C). c. Pipette the cell/agarose mixture onto a CometAssay® Slide and allow it to solidify at 4°C for 10-15 minutes.
-
Lysis: a. Immerse the slides in ice-cold Lysis Solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: a. Gently remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank. b. Fill the tank with fresh, ice-cold Alkaline Unwinding and Electrophoresis Solution and incubate for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Electrophoresis: a. Perform electrophoresis at ~1 V/cm (e.g., 25 V) for 20-30 minutes at 4°C.
-
Neutralization and Staining: a. Carefully remove the slides and wash them gently three times with Neutralization Buffer for 5 minutes each. b. Stain the DNA by adding a small volume of diluted DNA stain to each slide and incubate for 5-10 minutes in the dark.
-
Imaging and Analysis: a. Visualize the comets using a fluorescence microscope. b. Capture images of at least 50-100 randomly selected cells per sample. c. Analyze the images using comet assay software to quantify parameters such as % DNA in the tail and tail moment.
Protocol 2: γ-H2AX and 53BP1 Foci Formation Assay for DNA Double-Strand Breaks
This immunofluorescence protocol allows for the sensitive detection and quantification of DNA double-strand breaks.
Materials:
-
CXCR4-expressing cancer cells cultured on glass coverslips or in imaging-compatible plates
-
Radiolabeled this compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibodies: Rabbit anti-γ-H2AX and Mouse anti-53BP1
-
Fluorescently-labeled secondary antibodies: e.g., Goat anti-Rabbit IgG (Alexa Fluor® 488) and Goat anti-Mouse IgG (Alexa Fluor® 594)
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: a. Seed CXCR4-expressing cells onto coverslips in a multi-well plate and allow them to adhere. b. Treat the cells with radiolabeled this compound as described in Protocol 1.
-
Fixation and Permeabilization: a. At the desired time points, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature. b. Wash three times with PBS. c. Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Blocking and Antibody Incubation: a. Wash three times with PBS. b. Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature. c. Incubate the cells with primary antibodies (anti-γ-H2AX and anti-53BP1, diluted in Blocking Buffer) overnight at 4°C. d. The following day, wash the cells three times with PBS. e. Incubate with the appropriate fluorescently-labeled secondary antibodies (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.
-
Staining and Mounting: a. Wash three times with PBS. b. Counterstain the nuclei with DAPI for 5 minutes. c. Wash once with PBS. d. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: a. Acquire images using a fluorescence microscope with appropriate filters for DAPI, γ-H2AX, and 53BP1 signals. b. Use automated image analysis software (e.g., ImageJ/Fiji with appropriate plugins) to count the number of γ-H2AX and 53BP1 foci per nucleus. Analyze at least 100 nuclei per condition.
Protocol 3: TUNEL Assay for Apoptosis Detection
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis, which is an expected downstream consequence of extensive DNA damage.
Materials:
-
CXCR4-expressing cancer cells cultured on coverslips or in imaging-compatible plates
-
Radiolabeled this compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs, e.g., BrdUTP or FITC-dUTP) - available as commercial kits (e.g., In Situ Cell Death Detection Kit, Roche)
-
DAPI nuclear stain
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: a. Prepare and treat cells as described in Protocol 2. Longer treatment times (e.g., 24-72 hours) are typically required to observe significant apoptosis.
-
Fixation and Permeabilization: a. Fix cells with 4% PFA for 15 minutes at room temperature. b. Wash with PBS. c. Permeabilize the cells by incubating with ice-cold Permeabilization Solution for 2 minutes on ice.
-
TUNEL Staining: a. Wash cells with PBS. b. Prepare the TUNEL reaction mixture according to the manufacturer's instructions. c. Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Washing and Counterstaining: a. Wash the cells three times with PBS. b. Counterstain nuclei with DAPI.
-
Imaging and Analysis: a. Microscopy: Mount the coverslips and acquire images as described in Protocol 2. Quantify the percentage of TUNEL-positive (apoptotic) cells by counting the number of fluorescently labeled nuclei relative to the total number of DAPI-stained nuclei. b. Flow Cytometry: For a high-throughput analysis, perform the TUNEL staining on cells in suspension and analyze using a flow cytometer to determine the percentage of TUNEL-positive cells in the population.
By employing these detailed protocols, researchers can effectively and quantitatively assess the DNA-damaging effects of this compound-based radiopharmaceuticals, providing crucial data for their development and clinical translation.
References
Flow Cytometry Methods for Quantifying CXCR4 Expression on Tumor Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 4 (CXCR4), a G-protein coupled receptor, and its ligand, CXCL12, are pivotal in tumor progression. This signaling axis is deeply involved in cancer cell proliferation, invasion, angiogenesis, and metastasis. Notably, overexpression of CXCR4 is a common feature in a wide array of human cancers—including breast, lung, prostate, pancreatic, and colon cancers, as well as hematological malignancies—and is often correlated with a poor prognosis. This makes CXCR4 a compelling therapeutic target in oncology. Flow cytometry stands out as a powerful technique for the quantitative analysis of CXCR4 expression at the single-cell level. It enables the determination of the percentage of CXCR4-positive cells and the quantification of receptor density, typically measured as Mean Fluorescence Intensity (MFI). Such data are critical for cancer research and the development of CXCR4-targeted therapies.
Data Presentation: Quantitative Analysis of CXCR4 Expression
The following tables summarize CXCR4 expression data from various cancer cell lines, as determined by flow cytometry.
Table 1: CXCR4 Expression in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Percentage of CXCR4+ Cells (%) | Mean Fluorescence Intensity (MFI) / MFI Ratio | Citation |
| Breast Cancer | ||||
| MDA-MB-231 | Triple-Negative Breast Cancer | 95.7 | High | |
| MDA-MB-435 | Melanoma (originally thought to be breast cancer) | 98.6 | High | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2.5 | Low | |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 1.8 | Low | |
| T47D | Estrogen Receptor-Positive Breast Cancer | 1.5 | Low | |
| Lung Cancer | ||||
| A549 | Non-Small Cell Lung Cancer | Present (qualitative) | - | [1] |
| SCLC patient sample | Small Cell Lung Cancer | - | 414.0 | [2] |
| NSCLC Adenocarcinoma patient sample | Non-Small Cell Lung Cancer | - | 289.0 | [2] |
| NSCLC Squamous patient sample | Non-Small Cell Lung Cancer | - | 99.0 | [2] |
| Lewis Lung Carcinoma (LLC) | Murine Lung Cancer | 0.18 | - | [3] |
| Prostate Cancer | ||||
| DU145 | Prostate Carcinoma | Enriched in CD44+/CD133+ subpopulation | - | |
| PC3 | Prostate Carcinoma | Enriched in CD44+/CD133+ subpopulation | - | |
| Colon Cancer | ||||
| HT-29 | Colorectal Adenocarcinoma | Present (qualitative) | - | |
| HCT116 | Colorectal Carcinoma | Present (qualitative) | - | |
| SW480 | Colorectal Adenocarcinoma | Present (qualitative) | - | |
| Pancreatic Cancer | ||||
| PANC-1 | Pancreatic Carcinoma | Present (qualitative) | - | |
| MiaPaCa-2 | Pancreatic Carcinoma | Present (qualitative) | - | |
| Capan-2 | Pancreatic Adenocarcinoma | Present (qualitative) | - | |
| Hematological Malignancies | ||||
| NOMO-1 | Acute Myeloid Leukemia | High | - | |
| OCI-AML3 | Acute Myeloid Leukemia | High | - | |
| KG1a | Acute Myeloid Leukemia | Low | - | |
| B-ALL patient samples | B-cell Acute Lymphoblastic Leukemia | 92.9 | Varies by subtype | |
| Mantle Cell Lymphoma cell lines | Mantle Cell Lymphoma | High | - |
Note: MFI values are often relative and can vary between experiments and instruments. Direct comparison of MFI values between different studies should be done with caution.
Experimental Protocols
I. Cell Preparation for Flow Cytometry
This protocol details the preparation of a single-cell suspension from both adherent and suspension tumor cell lines.
Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Cell dissociation buffer (e.g., Trypsin-EDTA for adherent cells)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.1% sodium azide)
-
15 mL conical tubes
-
Centrifuge
Procedure for Adherent Cells:
-
Wash the cells with PBS.
-
Aspirate the PBS and add the cell dissociation buffer.
-
Incubate at 37°C until cells detach.
-
Neutralize the dissociation buffer with culture medium containing serum.
-
Transfer the cell suspension to a conical tube.
Procedure for Suspension Cells:
-
Collect cells from the culture flask into a conical tube.
Washing and Counting:
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the cell pellet in cold Flow Cytometry Staining Buffer.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability (e.g., with trypan blue).
-
Adjust the cell concentration to 1 x 10^6 cells/mL in cold Flow Cytometry Staining Buffer.
II. Antibody Staining for Surface CXCR4
This protocol outlines the procedure for fluorescently labeling surface CXCR4 on tumor cells.
Materials:
-
Prepared single-cell suspension (1 x 10^6 cells/mL)
-
Fluorochrome-conjugated anti-human/mouse CXCR4 (CD184) antibody (e.g., Clone 12G5)
-
Fluorochrome-conjugated isotype control antibody
-
Flow cytometry tubes
Procedure:
-
Aliquot 100 µL of the cell suspension (containing 1 x 10^5 to 1 x 10^6 cells) into flow cytometry tubes.
-
Add the recommended amount of fluorochrome-conjugated anti-CXCR4 antibody or the corresponding isotype control to the respective tubes.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice by adding 1-2 mL of cold Flow Cytometry Staining Buffer and centrifuging at 300-400 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the cell pellet in 300-500 µL of cold Flow Cytometry Staining Buffer.
-
Keep the samples on ice and protected from light until analysis.
III. Flow Cytometry Data Acquisition and Analysis
This section provides a general workflow for acquiring and analyzing flow cytometry data for CXCR4 expression.
Instrumentation and Setup:
-
Use a flow cytometer equipped with the appropriate lasers for the chosen fluorochromes.
-
Set up forward scatter (FSC) and side scatter (SSC) to gate on the cell population of interest.
-
Use unstained and single-color controls for setting up compensation.
Gating Strategy:
-
Create an FSC vs. SSC plot to gate on the main cell population and exclude debris.
-
Create a plot of FSC-A vs. FSC-H to gate on single cells (singlets) and exclude doublets.
-
If using a viability dye, gate on the live cell population.
-
Create a histogram of the fluorescence intensity for the CXCR4 channel.
-
Use the isotype control to set the gate for positive CXCR4 staining.
-
Calculate the percentage of CXCR4-positive cells and the Mean Fluorescence Intensity (MFI) of this population.
Visualizations
CXCR4 Signaling Pathway in Cancer
Caption: The CXCL12/CXCR4 signaling cascade in cancer cells.
Experimental Workflow for CXCR4 Analysis by Flow Cytometry
Caption: Workflow for CXCR4 analysis by flow cytometry.
References
Troubleshooting & Optimization
Technical Support Center: Improving Anditixafortide Stability for In Vivo Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and improving the stability of Anditixafortide for in vivo experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful application of this potent CXCR4 antagonist in your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the preparation and in vivo use of this compound.
Q1: My this compound solution appears cloudy or shows visible precipitates after reconstitution. What should I do?
A1: Cloudiness or precipitation can indicate several issues, including poor solubility, aggregation, or contamination.
-
Troubleshooting Steps:
-
Verify Solvent and Concentration: Ensure you are using the recommended solvent and that the concentration is within the solubility limits of this compound. For initial reconstitution, sterile, distilled water is often a good starting point. If solubility issues persist, a small amount of an organic solvent like DMSO may be used, followed by dilution in an aqueous buffer.
-
pH Adjustment: The pH of your solution can significantly impact peptide solubility. For weakly basic peptides like many CXCR4 antagonists, a slightly acidic pH may improve solubility.
-
Sonication: Gentle sonication can help dissolve the peptide.
-
Visual Inspection: Always visually inspect the solution for particulates before administration. If precipitation is observed, do not inject the solution.
-
Q2: I'm concerned about the enzymatic degradation of this compound in my in vivo model. How can I mitigate this?
A2: While this compound has shown excellent stability in human serum, enzymatic degradation is a potential concern for peptides.[1] Studies on similar CXCR4 antagonistic peptides have shown that the N-terminus can be susceptible to degradation by exopeptidases in plasma.
-
Strategies to Enhance Stability:
-
Formulation with Excipients: Co-formulating this compound with certain excipients can protect it from enzymatic degradation.
-
Chemical Modification (if applicable): For custom synthesis, consider modifications known to enhance peptide stability, such as N-terminal acetylation or the incorporation of D-amino acids.[2]
-
Q3: How should I properly store this compound to maintain its stability?
A3: Proper storage is critical for preserving the integrity of this compound.
-
Storage Recommendations:
-
Powder: Store the lyophilized powder at -20°C for up to one year or at -80°C for up to two years.[3]
-
Stock Solutions: Once reconstituted, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[3] Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[3]
-
Q4: I am observing lower than expected efficacy in my in vivo experiments. Could this be related to this compound instability?
A4: Suboptimal efficacy can stem from various factors, including issues with the experimental model, dosing, or the stability of the therapeutic agent.
-
Troubleshooting Efficacy Issues:
-
Confirm Bioactivity of a Fresh Batch: Test a freshly prepared solution of this compound in an in vitro assay (e.g., a cell migration assay) to confirm its biological activity.
-
Review Formulation and Administration Protocol: Ensure the formulation is appropriate for the route of administration and that the dosing regimen is adequate.
-
Assess Potential for Aggregation: Peptide aggregation can reduce bioavailability and efficacy. Consider analyzing your formulation for aggregates using techniques like Dynamic Light Scattering (DLS).
-
Quantitative Data on this compound Stability
The following tables summarize the available data on the stability of this compound and its derivatives under various conditions.
Table 1: Storage Stability of this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 1 year | |
| Powder | -80°C | 2 years | |
| In Solvent | -20°C | 1 month | |
| In Solvent | -80°C | 6 months |
Table 2: In Vitro and In Vivo Stability of Pentixather Derivatives
| Compound | Matrix | Incubation Time | Stability | Reference |
| [¹⁷⁷Lu]pentixather | Human Serum | 1 hour | Virtually no degradation | |
| [¹⁷⁷Lu]pentixather | In Vivo (mice) | 1 hour post-injection | Virtually no degradation | |
| [⁶⁴Cu]NOTA-pentixather | Human Serum | 24 hours | >99% intact |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the formulation and stability testing of this compound.
Protocol 1: Reconstitution and Formulation of this compound for In Vivo Studies
Objective: To prepare a stable, injectable formulation of this compound for in vivo administration.
Materials:
-
Lyophilized this compound powder
-
Sterile, pyrogen-free water for injection or 0.9% sterile saline
-
(Optional) Dimethyl sulfoxide (DMSO), sterile-filtered
-
(Optional) Solubilizing excipients (e.g., Polysorbate 80, PEG300)
-
Sterile, low-binding microcentrifuge tubes
-
Sterile, pyrogen-free syringe filters (0.22 µm)
Procedure:
-
Pre-calculation: Determine the required volume of solvent to achieve the desired stock concentration.
-
Reconstitution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Add the calculated volume of sterile water for injection or saline to the vial.
-
Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking to prevent aggregation.
-
If solubility is an issue, a small amount of DMSO (e.g., 5-10% of the final volume) can be used to initially dissolve the peptide, followed by dilution with the aqueous vehicle.
-
-
Formulation with Excipients (Optional):
-
To enhance solubility and stability, excipients can be added. For example, a vehicle containing 40% PEG300, 5% Tween 80, and 55% saline can be prepared.
-
Slowly add the reconstituted this compound solution to the excipient vehicle while vortexing to ensure proper mixing.
-
-
Sterile Filtration:
-
Draw the final formulation into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a sterile, pyrogen-free vial for storage or immediate use.
-
-
Storage:
-
For immediate use, keep the formulation on ice.
-
For short-term storage, store at 2-8°C for up to 24 hours.
-
For long-term storage, aliquot the solution into sterile, low-binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: In Vitro Stability Assessment in Plasma
Objective: To evaluate the stability of this compound in plasma over time.
Materials:
-
This compound stock solution
-
Freshly collected plasma (e.g., human, mouse, rat) with anticoagulant (e.g., EDTA, heparin)
-
Incubator at 37°C
-
Acetonitrile
-
Microcentrifuge
-
HPLC-MS system
Procedure:
-
Sample Preparation:
-
Spike the plasma with this compound to a final concentration relevant to your in vivo studies.
-
Incubate the samples at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
-
Protein Precipitation:
-
To each aliquot, add 3 volumes of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex briefly and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant.
-
Analyze the supernatant by HPLC-MS to quantify the remaining intact this compound and identify any degradation products.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time to determine its half-life in plasma.
-
Visualizations
This compound (Pentixather) Mechanism of Action
This compound is a peptide antagonist of the C-X-C chemokine receptor 4 (CXCR4). It competitively binds to CXCR4, blocking the interaction with its natural ligand, CXCL12 (also known as SDF-1). This inhibition disrupts downstream signaling pathways involved in cell migration, proliferation, and survival.
References
Overcoming off-target effects of Anditixafortide therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming potential off-target effects of Anditixafortide therapy. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of the underlying biological processes and experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Pentixather, is a peptide-based therapeutic agent that specifically targets the C-X-C chemokine receptor 4 (CXCR4).[1] It is primarily used as an endoradiotherapeutic vector, meaning it is combined with a radionuclide (e.g., Yttrium-90 or Lutetium-177) to deliver targeted radiation to cells that overexpress CXCR4, such as various cancer cells.[2] The high specificity of this compound for CXCR4 allows for the accumulation of the radiopharmaceutical in malignant tissues, leading to localized DNA damage and subsequent cell death, while minimizing damage to surrounding healthy tissues.[2]
Q2: What are the known off-target effects of this compound therapy?
The most commonly reported adverse effects of this compound therapy are primarily "on-target, off-tumor" toxicities. These occur because CXCR4 is also expressed on healthy tissues, particularly hematopoietic stem cells in the bone marrow. When this compound delivers radiation to these cells, it can lead to:
-
Hematological Toxicities: Leucopenia (low white blood cell count), thrombocytopenia (low platelet count), and anemia (low red blood cell count).
-
Gastrointestinal Side Effects: Nausea and diarrhea, which are generally transient and manageable.
Currently, there is limited publicly available data on the off-target binding of the this compound peptide itself to other receptors. However, preclinical studies of similar peptide-based CXCR4 antagonists have demonstrated high selectivity.[3]
Q3: How does the binding affinity and selectivity of this compound for CXCR4 contribute to its therapeutic window?
This compound and its radiolabeled counterparts exhibit high binding affinity and selectivity for human CXCR4 (hCXCR4).[4] This high affinity ensures that the therapeutic agent preferentially binds to CXCR4-expressing tumor cells, leading to a high concentration of the radiopharmaceutical at the tumor site and enhancing its therapeutic efficacy. The high selectivity minimizes binding to other receptors, thereby reducing the potential for off-target toxicities unrelated to CXCR4.
| Compound | IC50 (nM) for hCXCR4 |
| Pentixather | 35.8 |
| natLu-Pentixather | 14.6 |
| natY-Pentixather | 20.3 |
| AMD3100 (Plerixafor) | 24.7 |
| Ga-pentixafor | 24.8 |
| Data sourced from Schottelius et al., 2017. |
Q4: What are the key signaling pathways activated by CXCR4 that could be affected by this compound therapy?
CXCR4 is a G-protein-coupled receptor (GPCR) that, upon binding its natural ligand CXCL12, activates several downstream signaling pathways crucial for cell survival, proliferation, and migration. This compound, as a CXCR4 antagonist, is designed to block these pathways in cancer cells. The primary pathways include:
-
PI3K/Akt Pathway: Promotes cell survival and proliferation.
-
MAPK/ERK Pathway: Involved in cell growth, differentiation, and survival.
-
JAK/STAT Pathway: Plays a role in cell proliferation and immune response.
Understanding these pathways is critical for identifying potential on-target and off-target pharmacological effects of this compound.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects during preclinical and clinical research with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Higher than expected hematological toxicity in animal models. | On-target, off-tumor effect due to high CXCR4 expression on hematopoietic stem cells. | 1. Dose-escalation studies: Carefully determine the maximum tolerated dose (MTD). 2. Fractionated dosing: Investigate if splitting the total dose into smaller, more frequent administrations can reduce toxicity while maintaining efficacy. 3. Supportive care: Administer growth factors (e.g., G-CSF) to stimulate hematopoietic recovery. |
| Unexpected cellular phenotype in vitro (e.g., changes in cell morphology, proliferation rate of non-target cells). | Potential off-target binding of the this compound peptide to an unknown receptor. | 1. Receptor screening: Perform a broad panel of receptor binding assays to identify potential off-target interactions. 2. Competitive binding assays: Use known ligands for suspected off-target receptors to see if they can displace this compound. 3. Phenotypic screening: Utilize high-content imaging and cell-based assays to characterize the unexpected phenotype and identify the affected signaling pathways. |
| Inconsistent anti-tumor efficacy in vivo. | 1. Variable CXCR4 expression levels in the tumor model. 2. Development of resistance mechanisms. | 1. CXCR4 expression analysis: Confirm high and homogenous CXCR4 expression in the tumor model using immunohistochemistry (IHC) or flow cytometry. 2. Combination therapy: Investigate the synergistic effects of this compound with other anti-cancer agents that may target alternative survival pathways. |
| Discrepancy between in vitro and in vivo results. | Differences in the tumor microenvironment, drug metabolism, or pharmacokinetics. | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Develop a robust PK/PD model to understand the drug's behavior in vivo. 2. 3D cell culture models: Utilize spheroids or organoids to better mimic the in vivo tumor microenvironment in vitro. |
Experimental Protocols
1. Protocol for Determining Off-Target Binding using a Competitive Radioligand Binding Assay
Objective: To assess the binding affinity of this compound to a panel of non-target receptors.
Materials:
-
This compound (unlabeled)
-
Cell lines or membrane preparations expressing the receptors of interest
-
A specific radioligand for each receptor being tested
-
Binding buffer (e.g., Tris-HCl with MgCl2 and BSA)
-
Scintillation fluid and counter
Methodology:
-
Prepare serial dilutions of unlabeled this compound.
-
In a 96-well plate, add a constant concentration of the radioligand and the cell membranes/cells expressing the receptor of interest.
-
Add the different concentrations of unlabeled this compound to the wells.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand as a function of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
2. Protocol for Assessing Off-Target Effects on Cell Viability using a Hemolysis Assay
Objective: To evaluate the potential of this compound to cause non-specific membrane damage.
Materials:
-
This compound
-
Freshly collected red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (positive control for 100% hemolysis)
-
Spectrophotometer
Methodology:
-
Wash the RBCs with PBS by centrifugation to remove plasma and buffy coat.
-
Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
Prepare serial dilutions of this compound in PBS.
-
In a 96-well plate, add the RBC suspension to wells containing the different concentrations of this compound, PBS (negative control), and Triton X-100 (positive control).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.
-
Calculate the percentage of hemolysis for each concentration of this compound relative to the positive and negative controls.
Signaling Pathways and Workflows
CXCR4 Signaling Pathway
The following diagram illustrates the major signaling cascades activated upon CXCL12 binding to the CXCR4 receptor. This compound therapy aims to antagonize these pathways in cancer cells.
Caption: CXCR4 signaling cascade initiated by CXCL12 binding.
Workflow for Investigating Off-Target Effects
This workflow provides a systematic approach for researchers to identify and characterize potential off-target effects of this compound.
Caption: Workflow for identifying and mitigating off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. openmedscience.com [openmedscience.com]
- 3. Pharmacology, ADME and selectivity profile of the next generation CXCR4 antagonist balixafortide. - ASCO [asco.org]
- 4. [177Lu]pentixather: Comprehensive Preclinical Characterization of a First CXCR4-directed Endoradiotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Anditixafortide dosage for maximum therapeutic index
Welcome to the technical support center for Anditixafortide. This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to assist in your experiments aimed at optimizing this compound dosage for the maximum therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Pentixather) is a peptide-based, CXCR4-targeting vector designed for radionuclide therapy.[1] When chelated with a therapeutic radioisotope like Yttrium-90 (⁹⁰Y) or Lutetium-177 (¹⁷⁷Lu), it becomes a potent endoradiotherapeutic agent. Its primary mechanism involves binding with high affinity and selectivity to the C-X-C chemokine receptor 4 (CXCR4), which is overexpressed in many types of cancer.[2][3] This targeted binding allows for the localized delivery of radiation to tumor cells, causing DNA damage and inducing apoptosis, while minimizing exposure to healthy tissues.[2][3] The disruption of the CXCR4/CXCL12 signaling axis also interferes with tumor growth, metastasis, and the tumor microenvironment.
Q2: How is the therapeutic index (TI) defined for a radiopharmaceutical like ⁹⁰Y-Anditixafortide?
A2: The therapeutic index (TI) for a drug is classically defined as the ratio of the toxic dose in 50% of the population (TD₅₀) to the effective dose in 50% of the population (ED₅₀). For a radiopharmaceutical, this concept is adapted to radiation absorbed doses. The TI is the ratio of the radiation dose that causes unacceptable toxicity in normal organs (especially dose-limiting organs like the kidneys or bone marrow) to the radiation dose required to achieve a therapeutic effect in the tumor. A higher TI indicates a wider margin of safety. Optimizing the dosage involves maximizing the radiation delivered to the tumor while keeping the dose to healthy organs below toxicity thresholds.
Q3: Which cancer cell lines are suitable for in vitro experiments with this compound?
A3: Cell lines with high surface expression of CXCR4 are most suitable. This can be confirmed using methods like flow cytometry or western blotting. Commonly used CXCR4-positive cell lines in preclinical studies include lymphoma (e.g., Daudi, Jurkat), multiple myeloma (e.g., L363, MM.1S, RPMI-8226), and glioblastoma (e.g., U87) cell lines. It is crucial to verify CXCR4 expression in your specific cell line, as expression levels can vary with passage number and culture conditions.
Q4: What is the key dose-limiting organ for this compound-based radioligand therapy?
A4: Preclinical and clinical dosimetry studies for Pentixather-based therapies have identified the kidneys as a primary dose-limiting organ. The radiopharmaceutical is cleared through the kidneys, leading to significant radiation absorption. Bone marrow is also a critical organ to monitor for toxicity, especially in heavily pretreated patients with hematological malignancies. Personalized dosimetry calculations based on pre-therapeutic imaging are often used in clinical settings to determine the maximum safe therapeutic activity for each patient.
Data Presentation: Efficacy and Dosimetry
The following tables summarize key quantitative data from preclinical and clinical studies to help guide experimental design.
Table 1: In Vitro Binding Affinity of Pentixather Analogs
| Compound | Target Receptor | Cell Line | Assay Type | IC₅₀ (nM) |
| ⁿᵃᵗGa-Pentixafor | Human CXCR4 | Jurkat | Competitive Binding | 24.8 ± 2.5 |
| ⁿᵃᵗLu-Pentixather | Human CXCR4 | Jurkat | Competitive Binding | 14.6 ± 1.0 |
| ⁿᵃᵗY-Pentixather | Human CXCR4 | Jurkat | Competitive Binding | 11.5 ± 2.1 |
Data sourced from studies on non-radioactive metal-complexed Pentixather, which serves as a proxy for the binding affinity of the radiolabeled therapeutic agent.
Table 2: Preclinical & Clinical Dosimetry and Efficacy of Pentixather Radioligands
| Agent | Model / Patient Population | Efficacy Finding | Key Toxicity / Dosimetry Finding |
| ¹⁷⁷Lu-Pentixather | Orthotopic Multiple Myeloma Mouse Model | Single doses of 35 MBq and 50 MBq significantly increased median survival by 6 and 8 days, respectively, compared to control. | Treatment was well-tolerated; weight loss >20% was an endpoint for euthanasia. |
| ¹⁷⁷Lu-Pentixather | SCLC Xenograft Mouse Model | Treatment with 25 µCi (~0.93 MBq) resulted in significantly decreased tumor growth rate. | Treated mice had significantly fewer platelets vs. controls. No significant differences in serum clinical chemistry were found. |
| ¹⁷⁷Lu-Pentixather | Multiple Myeloma Patient | High tumor/kidney (3.1) and tumor/liver (6.4) dose ratios observed after 7.8 GBq administration. | Kidneys identified as the dose-limiting organs. |
| ⁹⁰Y-Pentixather | Multiple Myeloma Patients | Tumor-absorbed doses ranged from 1.5 to 18.2 Gy/GBq, sufficient for therapeutic effect. | Administered activities ranged from 2.6 to 6.3 GBq. |
Experimental Protocols
Protocol 1: In Vitro Cell Migration Assay (Transwell Assay)
This protocol assesses the ability of non-radiolabeled this compound (Pentixather) to inhibit CXCR4-mediated cell migration towards its ligand, CXCL12.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, RPMI-8226)
-
Serum-free culture medium (e.g., RPMI 1640)
-
Recombinant human CXCL12 (SDF-1α)
-
This compound (Pentixather)
-
24-well plate with Transwell inserts (typically 5 or 8 µm pore size, depending on cell type)
-
Cell dissociation solution (if using adherent cells)
-
Staining solution (e.g., Crystal Violet) or a fluorescence-based quantification kit
Methodology:
-
Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells for 4-24 hours in serum-free medium prior to the assay to reduce basal signaling.
-
Assay Setup:
-
Add 600 µL of serum-free medium containing a predetermined optimal concentration of CXCL12 (e.g., 100 ng/mL) to the lower wells of the 24-well plate.
-
For negative controls, add 600 µL of serum-free medium without CXCL12.
-
-
Inhibitor Treatment: Harvest and resuspend the serum-starved cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL. Pre-incubate aliquots of the cell suspension with various concentrations of this compound (e.g., 1 nM to 10 µM) for 30-60 minutes at 37°C. Include a vehicle-only control.
-
Cell Seeding: Add 100 µL of the pre-incubated cell suspension (1 x 10⁵ cells) to the upper chamber of each Transwell insert and place the inserts into the lower wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-24 hours. The optimal time should be determined empirically for each cell line.
-
Quantification:
-
Remove the inserts. Carefully wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.
-
Fix the migrated cells on the bottom surface of the membrane with methanol and stain with 0.5% Crystal Violet.
-
Elute the stain and measure the absorbance with a plate reader, or count the stained cells in several fields of view under a microscope.
-
Alternatively, use a fluorescence-based assay by lysing the migrated cells and measuring fluorescence with a plate reader according to the manufacturer's protocol.
-
Protocol 2: In Vivo Xenograft Tumor Model for Efficacy and Toxicity Assessment
This protocol provides a general framework for evaluating the therapeutic efficacy and toxicity of ⁹⁰Y-Anditixafortide in a subcutaneous tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)
-
CXCR4-positive tumor cells (e.g., Daudi, L363)
-
Sterile PBS and cell culture medium
-
Matrigel (optional, can improve initial tumor take-rate)
-
⁹⁰Y-Anditixafortide (prepared and calibrated according to radiopharmacy standards)
-
Calipers for tumor measurement
-
Animal scale for body weight measurement
Methodology:
-
Tumor Cell Implantation:
-
Harvest tumor cells during their exponential growth phase. Resuspend cells in sterile PBS or medium, optionally mixing 1:1 with Matrigel.
-
Subcutaneously inject 1-10 x 10⁶ cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish. Begin measuring tumor volume with calipers 2-3 times per week once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of each mouse as a general indicator of health and toxicity.
-
-
Treatment:
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Treatment Group(s): Administer ⁹⁰Y-Anditixafortide via intravenous (tail vein) injection. Multiple dose levels should be tested to determine a dose-response relationship (e.g., groups receiving 10, 20, 40 MBq).
-
Control Group: Administer a vehicle control (e.g., saline) or non-radiolabeled ("cold") this compound to control for any pharmacological effects of the peptide itself.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 21-28 days or until a humane endpoint is reached).
-
Efficacy is determined by comparing the tumor growth rate in the treated groups to the control group. Key metrics include tumor growth inhibition (TGI) and survival analysis.
-
-
Toxicity Assessment (Determining MTD):
-
The Maximum Tolerated Dose (MTD) is the highest dose that does not cause unacceptable toxicity.
-
Monitor for clinical signs of toxicity daily (e.g., hunched posture, rough fur, lethargy).
-
A significant loss of body weight (>15-20%) is a primary indicator of toxicity and often serves as a humane endpoint.
-
At the end of the study, major organs (especially kidneys, liver, spleen, bone marrow) should be collected for histopathological analysis to identify any treatment-related toxicities.
-
Mandatory Visualizations
Caption: CXCR4 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an in vivo xenograft study to determine therapeutic index.
Troubleshooting Guides
Problem 1: High variability between replicates in the in vitro migration assay.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and avoid introducing air bubbles. Perform a cell titration experiment to find the optimal seeding density. |
| Uneven Chemoattractant Gradient | Prepare the CXCL12 dilution series carefully. Ensure no bubbles are trapped under the Transwell insert when placing it in the well. |
| Damage to Transwell Membrane | Handle inserts carefully with sterile forceps. Do not touch the membrane surface. Inspect membranes for integrity before use. |
| Inconsistent Removal of Non-migrated Cells | Standardize the swabbing technique. Use consistent pressure and number of swipes for each membrane to ensure complete removal of cells from the top surface without disturbing the migrated cells below. |
Problem 2: No significant tumor growth inhibition observed in the in vivo xenograft study.
| Possible Cause | Recommended Solution |
| Low CXCR4 Expression in Xenograft | Confirm CXCR4 expression in the tumor cells in vivo by performing IHC or flow cytometry on a tumor from a pilot animal. Cell line expression in vitro may not perfectly reflect in vivo status. |
| Sub-therapeutic Dose | The administered activity of ⁹⁰Y-Anditixafortide may be too low. Perform a dose-escalation study with higher activity levels. Review preclinical dosimetry data to estimate the dose required to deliver a therapeutic effect to the tumor. |
| Rapid Clearance of the Agent | Perform a biodistribution study to determine the tumor uptake and retention of the radiopharmaceutical over time. If clearance is too rapid, the cumulative radiation dose to the tumor may be insufficient. |
| Tumor Model Resistance | The chosen tumor model may be inherently resistant to radiation. Consider combination therapies, as CXCR4 inhibition has been shown to potentially increase the efficacy of other treatments like chemotherapy or external beam radiation. |
Problem 3: Severe toxicity (e.g., >20% weight loss) observed in treated mice at all dose levels.
| Possible Cause | Recommended Solution |
| Doses are above the MTD | The selected doses are too high. Redesign the experiment with a lower starting dose and smaller dose escalation steps to accurately identify the MTD. |
| High Off-Target Uptake | Conduct a detailed biodistribution and dosimetry study to quantify radiopharmaceutical accumulation in healthy organs, particularly the kidneys and bone marrow. High uptake in these organs can lead to severe toxicity. |
| Mouse Strain Sensitivity | The chosen mouse strain may be particularly sensitive to radiation. Review literature for typical radiation tolerance of the strain or consider using a different immunocompromised strain. |
| Radiochemical Impurity | Ensure the ⁹⁰Y-Anditixafortide has high radiochemical purity. Unchelated ⁹⁰Y can accumulate in the bone, leading to significant hematological toxicity. |
References
Troubleshooting inconsistent results in Anditixafortide experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anditixafortide. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro and preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Pentixather) is a CXCR4-targeting peptide derivative used as an endoradiotherapeutic vector.[1][2] Its primary mechanism of action involves binding with high specificity to the C-X-C chemokine receptor type 4 (CXCR4), which is overexpressed in many types of cancer cells.[3] When labeled with a radionuclide such as Yttrium-90, this compound delivers localized β-radiation to tumor cells.[3] This radiation induces DNA strand breaks, which can trigger apoptosis and lead to cancer cell death.[3] The targeted delivery of radiation is designed to minimize damage to surrounding healthy tissues.
Q2: How should this compound be stored to ensure its stability and activity?
To maintain its integrity, this compound should be stored under specific conditions. For long-term storage, it is recommended to store the compound at -80°C for up to six months. For shorter-term storage, -20°C for up to one month is acceptable. It is crucial to store the compound in a sealed container, away from moisture. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution after preparation.
Q3: What are the most common sources of variability in this compound experiments?
Inconsistent results in experiments involving this compound can arise from several factors, many of which are common to cell-based assays. Key sources of variability include:
-
Cell Health and Passage Number: Using cells that are unhealthy, have been passaged too many times, or have become over-confluent can lead to altered CXCR4 expression and inconsistent responses.
-
Reagent Quality: The stability and activity of this compound and the stimulating ligand (CXCL12) are critical. Improper storage or multiple freeze-thaw cycles can degrade these reagents.
-
CXCR4 Expression Levels: The level of CXCR4 expression can vary significantly between different cell lines and even within the same cell line over time, impacting the binding and efficacy of this compound.
-
Experimental Protocol Variations: Subtle differences in incubation times, cell seeding densities, and washing steps can introduce variability between experiments.
-
Radionuclide-Specific Issues: The short half-life of radionuclides requires precise timing in experiments. Incomplete labeling or degradation of the radiolabeled peptide can also lead to inconsistent results.
Troubleshooting Inconsistent Results
This section provides guidance on how to troubleshoot common problems encountered during this compound experiments.
Issue 1: Low or No Inhibition of Cell Viability/Migration
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Suggestions |
| Compound Inactivity | - Verify Integrity: Ensure this compound has been stored correctly and prepare fresh stock solutions. - Confirm Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
| Low CXCR4 Expression | - Confirm Expression: Verify CXCR4 expression on your cell line using techniques like flow cytometry or Western blotting. - Use Low Passage Cells: High passage numbers can lead to decreased receptor expression. |
| Suboptimal Assay Conditions | - Optimize Incubation Time: The duration of the assay should be sufficient for the expected biological effect to occur in control cells. - Check Ligand Activity: Use a fresh aliquot of CXCL12 to ensure it is effectively stimulating the cells. |
| Issues with Radiolabeling | - Confirm Labeling Efficiency: Ensure the radiolabeling protocol is followed precisely and, if possible, assess the efficiency of radionuclide incorporation. - Account for Half-Life: The experimental timeline should be optimized to account for the physical half-life of the radionuclide being used. |
Issue 2: High Background Signal in Radioligand Binding Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Suggestions |
| Non-Specific Binding | - Optimize Blocking Agents: Use appropriate blocking agents in your assay buffer to reduce non-specific binding to the filter or plate. - Increase Washing Steps: Ensure thorough washing to remove unbound radiolabeled this compound. |
| High Radioligand Concentration | - Titrate Radioligand: Perform a saturation binding experiment to determine the optimal concentration of radiolabeled this compound that provides a good signal-to-noise ratio. |
| Filter Issues | - Pre-soak Filters: Pre-soaking filters (e.g., in 0.3% PEI) can help reduce non-specific binding of the radiolabeled peptide. |
Issue 3: Inconsistent IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound. However, this value can be influenced by several experimental factors.
Factors Influencing IC50 Values:
| Factor | Impact and Considerations |
| Cell Line | Different cancer cell lines exhibit varying levels of CXCR4 expression and downstream signaling pathway activation, leading to different sensitivities to this compound. |
| Cell Seeding Density | The number of cells seeded per well can affect the final IC50 value. It is important to maintain consistency across experiments. |
| Incubation Time | The duration of exposure to this compound can significantly impact the observed cytotoxicity. IC50 values should be reported with the corresponding incubation time. |
| Assay Type | Different cell viability assays (e.g., MTT, MTS, XTT) measure different aspects of cell health and can yield different IC50 values. |
Example IC50 Values for CXCR4 Inhibitors in Cancer Cell Lines (48h Incubation):
| Cell Line | Cancer Type | Example CXCR4 Inhibitor | Reported IC50 (µM) |
| PC3 | Prostate Cancer | Compound 13c | 5.195 |
| MCF7 | Breast Cancer | Compound 9 | 21.045 |
| HCT116 | Colon Cancer | Compound 12c | 13.575 |
| MDA-MB-468 | Breast Cancer | Compound 10e | 12.52 |
Note: The IC50 values presented are for illustrative purposes with different CXCR4 inhibitors and may not be directly representative of this compound.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
Radioligand Binding Assay (Filtration Method)
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the binding affinity of unlabeled this compound.
Materials:
-
Cell membranes or whole cells expressing CXCR4
-
Radiolabeled this compound (e.g., with ⁹⁰Y or ¹⁷⁷Lu)
-
Unlabeled this compound
-
Assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold)
-
96-well filter plates (e.g., GF/C filters)
-
Vacuum filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of cell membrane preparation (3-20 µg protein for cells or 50-120 µg for tissue).
-
50 µL of varying concentrations of unlabeled this compound (for competition curve) or buffer (for total binding).
-
50 µL of a fixed concentration of radiolabeled this compound.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Stop the reaction by rapid vacuum filtration onto the filter plate. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Drying: Dry the filters for 30 minutes at 50°C.
-
Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the data and use non-linear regression to determine the IC50 and subsequently the Ki value.
Visualizations
CXCR4 Signaling Pathway
The binding of this compound to CXCR4 inhibits the downstream signaling pathways initiated by the natural ligand, CXCL12. These pathways are crucial for cancer cell proliferation, survival, and migration.
Caption: this compound inhibits CXCL12-mediated CXCR4 signaling pathways.
General Experimental Workflow for In Vitro Testing
This diagram outlines a typical workflow for evaluating the efficacy of this compound in a cancer cell line.
Caption: A typical workflow for in vitro cell viability testing of this compound.
Troubleshooting Logic Flowchart
This flowchart provides a systematic approach to diagnosing inconsistent experimental results.
Caption: A step-by-step guide to troubleshooting inconsistent assay results.
References
Mitigating hematological toxicity of Yttrium-90 Anditixafortide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yttrium-90 (⁹⁰Y) Anditixafortide. The focus is on mitigating the hematological toxicity associated with this CXCR4-targeting radiopharmaceutical.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ⁹⁰Y-Anditixafortide and why does it cause hematological toxicity?
A1: ⁹⁰Y-Anditixafortide is a radiopharmaceutical that targets the C-X-C chemokine receptor type 4 (CXCR4), which is overexpressed on the surface of various cancer cells. The this compound (also known as Pentixather) component is a peptide that binds with high affinity to CXCR4.[1][2] This allows the attached Yttrium-90, a beta-emitting radionuclide, to deliver localized radiation to the tumor cells, causing DNA damage and subsequent cell death.[1]
Hematological toxicity, including leukopenia (low white blood cell count), thrombocytopenia (low platelet count), and anemia (low red blood cell count), is a common side effect because hematopoietic stem and progenitor cells (HSPCs) in the bone marrow also express CXCR4.[1] The CXCL12/CXCR4 signaling axis plays a crucial role in the retention and maintenance of HSPCs within the bone marrow niche.[3] When ⁹⁰Y-Anditixafortide binds to CXCR4 on these cells, the beta radiation can damage or kill them, leading to a decrease in the production of all blood cell lineages.
Q2: What are the typical grades and onset of hematological toxicity observed with ⁹⁰Y-Anditixafortide?
A2: While specific data from large-scale clinical trials for ⁹⁰Y-Anditixafortide is still emerging, preliminary studies and experience with similar CXCR4-targeting radiopharmaceuticals indicate that hematological toxicities are the most frequently observed side effects. In a study involving 21 patients treated with ⁹⁰Y-pentixather, a significant decline in blood cell counts was observed. The hematopoietic system is the most affected, with cytopenias being a common occurrence. Researchers should anticipate the potential for Grade 3 or 4 hematological adverse events. The onset of these toxicities is typically within a few weeks after administration, consistent with the timeline of radiation-induced bone marrow suppression.
Q3: What are the primary strategies for mitigating the hematological toxicity of ⁹⁰Y-Anditixafortide?
A3: The primary strategies for mitigating hematological toxicity include:
-
Careful Patient Selection: Patients with good baseline bone marrow function are better able to tolerate the treatment. A thorough evaluation of a patient's hematological history and prior treatments is crucial.
-
Personalized Dosimetry: Calculating the radiation dose to the bone marrow is a key step in minimizing toxicity. Personalized dosing strategies aim to deliver a therapeutic dose to the tumor while keeping the dose to the bone marrow within safe limits.
-
Close Monitoring of Blood Counts: Regular monitoring of complete blood counts (CBCs) before, during, and after treatment is essential to detect the onset and severity of hematological toxicity.
-
Dose Modification: If significant hematological toxicity occurs, dose reduction or delay of subsequent treatment cycles may be necessary.
-
Supportive Care: The use of hematopoietic growth factors, such as granulocyte-colony stimulating factor (G-CSF) and granulocyte-macrophage colony-stimulating factor (GM-CSF), can help to stimulate the recovery of white blood cells. Blood transfusions may be required to manage severe anemia and thrombocytopenia.
Q4: Can hematopoietic growth factors be used prophylactically with ⁹⁰Y-Anditixafortide?
A4: The prophylactic use of hematopoietic growth factors is a potential strategy to reduce the duration and severity of neutropenia. While specific guidelines for ⁹⁰Y-Anditixafortide are not yet established, clinical practice with other myelosuppressive therapies often involves the prophylactic administration of G-CSF, particularly for patients at high risk of developing febrile neutropenia. The decision to use prophylactic growth factors should be based on a risk-benefit assessment for each individual case.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly severe or prolonged pancytopenia after the first cycle. | Higher than anticipated radiation dose to the bone marrow. Pre-existing compromised bone marrow function. | Review patient's baseline hematological parameters and prior therapies. Re-evaluate dosimetry calculations. Consider dose reduction for subsequent cycles. Initiate supportive care with hematopoietic growth factors and transfusions as clinically indicated. |
| Discrepancy between predicted and observed hematological toxicity. | Inaccuracies in bone marrow dosimetry. Individual patient radiosensitivity. | Refine dosimetry methods, potentially incorporating patient-specific factors. Monitor blood counts more frequently in subsequent cycles. Adjust dosing based on observed toxicity. |
| Difficulty in distinguishing between disease progression in the bone marrow and treatment-related cytopenia. | Both can lead to decreased blood cell counts. | Perform a bone marrow biopsy and aspirate to assess cellularity, morphology, and presence of malignant cells. Utilize imaging techniques, such as PET/CT with a CXCR4-targeting imaging agent (e.g., ⁶⁸Ga-Pentixafor), to evaluate disease status in the bone marrow. |
Data Presentation
Table 1: Hematological Toxicity of ⁹⁰Y-Pentixather in Patients with Hematological Malignancies (n=21)
| Parameter | Decline from Baseline to Conditioning Therapy | p-value |
| Leukocytes | 79.4% ± 18.7% | ≤ 0.0005 |
| Granulocytes | 70.3% ± 21% | ≤ 0.0005 |
| Platelets | 43.1% ± 36% | ≤ 0.0005 |
Data adapted from a study on CXCR4-directed radioligand therapy. Note: This table presents the most specific quantitative data found for ⁹⁰Y-Anditixafortide (Pentixather). More detailed data on the grading of adverse events from larger clinical trials are not yet publicly available.
Experimental Protocols
Monitoring Hematological Parameters: Complete Blood Count (CBC)
Objective: To quantitatively assess the cellular components of blood to monitor for hematological toxicity.
Methodology:
-
Sample Collection: Collect 2-3 mL of peripheral blood via venipuncture into a lavender-top tube containing EDTA as an anticoagulant.
-
Sample Handling: Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant. Analyze the sample within 24 hours of collection.
-
Automated Analysis:
-
Use a calibrated automated hematology analyzer (e.g., Coulter or Sysmex).
-
Follow the manufacturer's instructions for sample loading and analysis.
-
The analyzer will provide quantitative data on:
-
White Blood Cell (WBC) count and differential (neutrophils, lymphocytes, monocytes, eosinophils, basophils)
-
Red Blood Cell (RBC) count
-
Hemoglobin (Hgb) concentration
-
Hematocrit (Hct)
-
Platelet (PLT) count
-
Red blood cell indices (MCV, MCH, MCHC, RDW)
-
-
-
Manual Smear Review (if required):
-
If the automated analyzer flags abnormal results, prepare a peripheral blood smear.
-
Place a small drop of blood on a clean glass slide and use a second slide to spread the blood into a thin film.
-
Air dry the smear completely.
-
Stain the smear using a Wright-Giemsa stain.
-
Examine the smear under a microscope to assess cell morphology and perform a manual differential count.
-
Assessment of Bone Marrow Status: Bone Marrow Aspirate and Biopsy
Objective: To evaluate the cellularity, morphology, and composition of the bone marrow to assess the impact of ⁹⁰Y-Anditixafortide on hematopoiesis.
Methodology:
-
Procedure:
-
The procedure should be performed by a trained clinician under sterile conditions.
-
The posterior iliac crest is the most common site for bone marrow aspiration and biopsy.
-
Local anesthesia is administered to minimize patient discomfort.
-
-
Aspirate Collection:
-
A specialized needle is inserted into the marrow cavity.
-
A syringe is used to aspirate 0.5-1.0 mL of liquid bone marrow.
-
-
Biopsy Collection:
-
A core biopsy needle is used to obtain a solid core of bone marrow tissue (approximately 1-2 cm in length).
-
-
Sample Processing:
-
Aspirate Smears: Immediately prepare several smears from the aspirate on glass slides. Allow to air dry.
-
Aspirate for other tests: A portion of the aspirate can be placed in an EDTA tube for flow cytometry or a heparinized tube for cytogenetics.
-
Biopsy Core: The core biopsy is placed in a fixative solution (e.g., 10% neutral buffered formalin).
-
-
Staining and Analysis:
-
Wright-Giemsa Stain for Aspirate Smears:
-
Fix the air-dried smears in absolute methanol.
-
Stain with Wright-Giemsa solution.
-
Rinse with a phosphate buffer (pH 6.8).
-
Air dry and coverslip.
-
-
Hematoxylin and Eosin (H&E) Stain for Biopsy:
-
The fixed biopsy core is processed, embedded in paraffin, and sectioned.
-
The sections are stained with H&E.
-
-
Microscopic Examination: A pathologist or hematopathologist examines the stained slides to assess:
-
Overall bone marrow cellularity.
-
Myeloid-to-erythroid (M:E) ratio.
-
Maturation of all hematopoietic lineages (erythroid, myeloid, and megakaryocytic).
-
Presence of abnormal cells or infiltrates.
-
Iron stores (with a specific iron stain).
-
-
Visualizations
Caption: CXCR4 signaling pathway in hematopoietic stem cells and the mechanism of ⁹⁰Y-Anditixafortide toxicity.
Caption: Experimental workflow for monitoring and mitigating hematological toxicity of ⁹⁰Y-Anditixafortide.
References
Anditixafortide Synthesis and Purification: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and purification of Anditixafortide. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to address common challenges encountered during the production of this CXCR4-targeting peptide derivative.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound, also known as Pentixather, is a CXCR4-targeting peptide derivative. It is primarily used as a vector in endoradiotherapy, where it is combined with radionuclides to form Radionuclide-Drug Conjugates (RDCs) for the targeted treatment of cancers that overexpress the CXCR4 receptor, such as multiple myeloma.
Q2: What is the chemical structure of this compound?
The chemical structure of this compound is a cyclic pentapeptide with the sequence: cyclo(D-3-iodo-Tyr-[NMe]-D-Orn(AMBS-DOTA)-Arg-2-Nal-Gly). This structure includes a DOTA chelator, which is essential for coordinating with radionuclides like Yttrium-90 or Lutetium-177.
Q3: What is the general synthetic strategy for this compound?
This compound is synthesized using a combination of solid-phase peptide synthesis (SPPS) and solution-phase chemistry.[1][2] The linear peptide backbone is first assembled on a solid support. This is followed by solution-phase functionalization to introduce the AMBS (4-aminomethyl benzoic acid) linker and the DOTA chelator. The final step involves the iodination of the tyrosine residue.[1][2]
Q4: Which analytical techniques are recommended for quality control of this compound?
For quality control, a combination of analytical techniques is recommended. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is crucial for determining the purity of the final product. Mass spectrometry (MS) is used to confirm the molecular weight and identity of the synthesized peptide.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Synthesis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Peptide | Incomplete coupling reactions during SPPS. | - Increase coupling time and/or temperature. - Use a more efficient coupling reagent (e.g., HATU, HCTU). - Perform a double coupling for sterically hindered amino acids. |
| Premature cleavage of the peptide from the resin. | - Ensure the use of an appropriate resin and linker stable to the synthesis conditions. - Avoid excessively acidic conditions during Fmoc deprotection. | |
| Presence of Deletion Sequences | Inefficient Fmoc-deprotection. | - Increase the piperidine concentration or deprotection time. - Ensure fresh piperidine solution is used. |
| Side Reactions (e.g., racemization, side-chain modifications) | Inappropriate protecting groups or activation methods. | - Use pseudoproline dipeptides to minimize aggregation and improve synthesis efficiency. - Optimize the choice of side-chain protecting groups to prevent unwanted modifications. |
| Incomplete Iodination | Inefficient iodinating agent or reaction conditions. | - Use a fresh solution of the iodinating agent (e.g., N-iodosuccinimide). - Optimize the reaction pH and temperature. |
Purification Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape in HPLC (tailing or fronting) | Column overload. | - Reduce the amount of sample injected onto the column. |
| Inappropriate mobile phase pH. | - Adjust the pH of the mobile phase to be at least 2 pH units away from the isoelectric point (pI) of the peptide. | |
| Co-elution of Impurities | Similar hydrophobicity of the impurity and the target peptide. | - Optimize the HPLC gradient to improve separation. A shallower gradient can enhance resolution. - Try a different stationary phase (e.g., a column with a different pore size or carbon load). |
| Low Recovery from HPLC | Irreversible adsorption of the peptide to the column. | - Add a small amount of an ion-pairing agent (e.g., trifluoroacetic acid) to the mobile phase. - Use a column with a different stationary phase chemistry. |
| Precipitation of the peptide on the column. | - Ensure the peptide is fully dissolved in the injection solvent. - Decrease the initial organic solvent concentration in the mobile phase. |
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis and purification of this compound. Please note that actual results may vary depending on the specific experimental conditions and scale.
| Parameter | Typical Value | Method of Analysis |
| Crude Peptide Yield (post-cleavage) | 60 - 80% | Gravimetric |
| Purity of Crude Peptide | 50 - 70% | Analytical RP-HPLC |
| Purified Peptide Yield (post-HPLC) | 20 - 40% | Gravimetric/UV Spectroscopy |
| Final Purity | >95% | Analytical RP-HPLC |
| Molecular Weight Confirmation | Consistent with theoretical mass | Mass Spectrometry (e.g., ESI-MS) |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol describes a representative method for the manual synthesis of the linear peptide precursor of this compound using a standard Fmoc/tBu strategy.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-protected amino acids (Fmoc-D-3-iodo-Tyr(tBu)-OH, Fmoc-[NMe]-D-Orn(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-2-Nal-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
Procedure:
-
Swell the Fmoc-Gly-Wang resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
-
Wash the resin with DMF and DCM.
-
Repeat steps 2-5 for each amino acid in the sequence.
-
After the final coupling, perform a final Fmoc deprotection.
-
Wash the resin with DMF, DCM, and Methanol, and dry under vacuum.
-
Cleavage: Treat the resin with the cleavage cocktail for 3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry.
II. Purification by Preparative RP-HPLC
Instrumentation:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm)
Mobile Phase:
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Filter the sample through a 0.45 µm filter.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Run a linear gradient to elute the peptide (e.g., 5% to 65% B over 60 minutes).
-
Monitor the elution at a suitable wavelength (e.g., 220 nm or 280 nm).
-
Collect fractions corresponding to the main product peak.
-
Analyze the collected fractions by analytical RP-HPLC to confirm purity.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
Visualizations
Caption: A simplified workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low purity issues in this compound purification.
References
Technical Support Center: Addressing Solubility Challenges of Peptide-Based Radiopharmaceuticals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the development and handling of peptide-based radiopharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of my peptide-based radiopharmaceutical?
A1: The solubility of a peptide-based radiopharmaceutical is a complex interplay of several factors. The intrinsic properties of the peptide itself are fundamental, including its amino acid composition, where a higher proportion of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) can decrease aqueous solubility.[1][2] Peptide length also plays a role, with longer peptides generally being less soluble due to an increased number of hydrophobic interactions that can lead to self-association and aggregation.[1][2] The net charge of the peptide and the pH of the solution are critical; solubility is often lowest at the peptide's isoelectric point (pI), where the net charge is neutral.[1] Beyond the peptide, the attached chelator and the radiometal can influence the overall polarity and solubility of the final radiopharmaceutical conjugate.
Q2: My peptide precursor is soluble, but the radiolabeled conjugate precipitates. What could be the cause?
A2: This is a common issue that can arise from several factors during the radiolabeling process. The pH of the labeling reaction is a critical parameter. For instance, the incorporation of Gallium-68 into DOTA-peptides is highly pH-dependent, with optimal labeling often occurring in a slightly acidic pH range (e.g., pH 3.5-4.5). However, this pH may be close to the isoelectric point of your peptide, leading to decreased solubility and precipitation. Another potential cause is the introduction of the radiometal itself, which can alter the overall charge and conformation of the peptide conjugate, leading to aggregation. Additionally, heating the reaction mixture, a common practice to accelerate radiolabeling, can sometimes induce aggregation of sensitive peptides.
Q3: Can the choice of chelator affect the solubility of my peptide radiopharmaceutical?
A3: Yes, the chelator can significantly impact the overall physicochemical properties of the radiopharmaceutical. Different chelators have varying degrees of hydrophilicity and can alter the net charge of the peptide conjugate. For example, some studies have shown that modifying the chelator can shift the lipophilicity of the final compound, which in turn affects its solubility and biodistribution. Therefore, when designing a new peptide radiopharmaceutical, the choice of chelator should be carefully considered not only for its radiometal complexation properties but also for its potential impact on solubility.
Q4: What are some common excipients used to improve the solubility of peptide radiopharmaceuticals in formulations?
A4: Several excipients are used in parenteral formulations to enhance the solubility and stability of peptides. These can include buffering agents to control the pH, such as acetate or phosphate buffers. Stabilizers like mannitol or sucrose are often included, particularly in lyophilized formulations, to protect the peptide during freeze-drying and reconstitution. For some approved peptide radiopharmaceuticals, the formulation includes agents to ensure isotonicity and maintain a stable pH. For instance, commercially available radiopharmaceuticals often come in kits with specific buffering systems to ensure successful radiolabeling and subsequent administration.
Q5: How can I prevent my peptide radiopharmaceutical from aggregating during storage?
A5: Peptide aggregation during storage is a common stability issue. To mitigate this, it is crucial to store the lyophilized peptide at low temperatures, typically -20°C or -80°C, and in a desiccated environment to protect it from moisture. When preparing stock solutions, it is advisable to dissolve the peptide in an appropriate solvent at a concentration known to be stable. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can promote aggregation. For peptides prone to oxidation (containing residues like Cysteine, Methionine, or Tryptophan), using de-gassed solvents and storing under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Troubleshooting Guides
Problem 1: Lyophilized Peptide Powder is Difficult to Dissolve
Possible Causes:
-
High Hydrophobicity: The peptide sequence contains a high percentage of hydrophobic amino acids.
-
Incorrect Solvent: The chosen solvent is not appropriate for the peptide's physicochemical properties (e.g., charge, polarity).
-
Aggregation: The peptide has formed strong intermolecular aggregates.
Troubleshooting Steps:
Problem 2: Peptide Precipitates Upon Addition to an Aqueous Buffer
Possible Causes:
-
"Salting Out": Rapid change in solvent polarity causes the peptide to crash out of solution.
-
pH Shift: The pH of the aqueous buffer is close to the peptide's isoelectric point.
-
Supersaturation: The final concentration of the peptide in the aqueous buffer exceeds its solubility limit.
Troubleshooting Steps:
Data Presentation
Table 1: Common Solvents for Initial Peptide Dissolution
| Peptide Type | Primary Solvent | Secondary/Alternative Solvents |
| Acidic (Net negative charge) | Sterile Water | 0.1 M Ammonium Bicarbonate |
| Basic (Net positive charge) | Sterile Water | 10-25% Acetic Acid |
| Neutral/Hydrophobic | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF), Acetonitrile (ACN), Isopropanol |
Table 2: Quantitative Solubility Data for Selected Radiopharmaceutical Precursors
| Compound | Solvent/Buffer | Solubility |
| PSMA-617 | n-Octanol/PBS | log D = -3.27 ± 0.05 |
| [¹⁷⁷Lu]Lu-P17 (PSMA-617 derivative) | n-Octanol/PBS | log D = -3.36 ± 0.05 |
| [¹⁷⁷Lu]Lu-P18 (PSMA-617 derivative) | n-Octanol/PBS | log D = -3.35 ± 0.04 |
| [⁶⁸Ga]Ga-NODAGA-K(Cy5)DKPPR | Not specified | log D = -1.86 |
Note: log D is the distribution coefficient, a measure of lipophilicity. A more negative log D value indicates higher hydrophilicity and likely better aqueous solubility.
Experimental Protocols
Protocol 1: Turbidimetric Solubility Assay
This protocol provides a method for determining the kinetic solubility of a peptide radiopharmaceutical precursor in an aqueous buffer.
Materials:
-
Lyophilized peptide
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Microplate reader capable of measuring absorbance at 620 nm
-
Multichannel pipette
Procedure:
-
Prepare a 10 mM stock solution of the peptide in 100% DMSO.
-
In a 96-well plate, perform serial dilutions of the peptide stock solution in DMSO to achieve a range of concentrations (e.g., from 200 µM to 1.56 µM).
-
Transfer a small volume (e.g., 2 µL) of each DMSO-peptide dilution to a new 96-well plate in triplicate.
-
Add PBS (pH 7.4) to each well to a final volume of 200 µL. The final DMSO concentration should be 1%.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the absorbance of each well at 620 nm using a microplate reader.
-
The solubility is determined as the highest concentration at which no significant increase in absorbance (turbidity) is observed compared to the buffer-only control.
Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregate Analysis
This protocol outlines a general method for detecting and quantifying soluble aggregates of a peptide radiopharmaceutical.
Materials:
-
Peptide radiopharmaceutical solution
-
Size-Exclusion Chromatography (SEC) column suitable for the molecular weight range of the peptide and its potential aggregates.
-
HPLC system with a UV detector (and optionally a radiodetector).
-
Mobile phase (e.g., 100 mM sodium phosphate, pH 6.8).
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Inject a known concentration of the peptide radiopharmaceutical solution onto the column.
-
Monitor the elution profile using the UV detector (e.g., at 220 nm or 280 nm) and, if applicable, a radiodetector.
-
Identify the peaks corresponding to the monomeric peptide and any higher molecular weight species (aggregates) based on their retention times. Larger molecules will elute earlier.
-
Integrate the peak areas to quantify the percentage of monomer and aggregates.
-
A calibration curve using protein standards of known molecular weight can be used to estimate the apparent molecular weight of the observed species.
References
Validation & Comparative
A Comparative Analysis of Anditixafortide and 177Lu-Pentixather for CXCR4-Targeted Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two promising radiopharmaceuticals for the treatment of CXCR4-expressing cancers: Anditixafortide (specifically ⁹⁰Y-Anditixafortide, also known as ⁹⁰Y-Pentixather) and ¹⁷⁷Lu-Pentixather. Both agents leverage the Pentixather peptide to target the CXCR4 receptor, a key player in tumor progression and metastasis, but differ in their radioactive payload, leading to distinct therapeutic profiles.[1][2] This document synthesizes available preclinical and clinical data to facilitate an objective evaluation of their comparative efficacy.
Mechanism of Action: Targeting CXCR4 with Beta-Emitting Radionuclides
Both this compound and ¹⁷⁷Lu-Pentixather are endoradiotherapeutic agents that specifically bind to the C-X-C chemokine receptor 4 (CXCR4), a receptor overexpressed in numerous hematological and solid tumors.[1][2] The targeting ligand, Pentixather, is a cyclic pentapeptide derivative with high affinity for CXCR4.[1] Once bound to the receptor on cancer cells, the conjugated radionuclide—Yttrium-90 (⁹⁰Y) for this compound and Lutetium-177 (¹⁷⁷Lu) for ¹⁷⁷Lu-Pentixather—delivers a localized dose of beta radiation, inducing DNA damage and subsequent cell death.
The primary distinction between the two agents lies in the physical properties of their radioisotopes. ⁹⁰Y is a pure, high-energy beta-emitter, while ¹⁷⁷Lu emits both beta particles and gamma photons, allowing for simultaneous therapy and imaging (theranostics). The higher energy of ⁹⁰Y's beta particles results in a longer tissue penetration range, which may be advantageous for treating larger tumors.
Below is a diagram illustrating the CXCR4 signaling pathway, which is the target of both this compound and ¹⁷⁷Lu-Pentixather.
Preclinical Efficacy: A Quantitative Comparison
Preclinical studies have been crucial in establishing the CXCR4-targeting capabilities and therapeutic potential of both agents. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro CXCR4 Receptor Affinity
| Compound | IC₅₀ (nM) for human CXCR4 |
| ⁿᵃᵗLu-Pentixather | 8.3 ± 1.5 |
| ⁿᵃᵗY-Pentixather | 9.8 ± 2.1 |
Data sourced from Schottelius et al., 2017. IC₅₀ values represent the concentration of the compound that inhibits 50% of the binding of a radiolabeled ligand to the receptor.
Table 2: In Vivo Biodistribution of ¹⁷⁷Lu-Pentixather in Daudi-Lymphoma Bearing SCID Mice (%ID/g)
| Organ | 1h p.i. | 6h p.i. | 48h p.i. | 96h p.i. | 7d p.i. |
| Blood | 1.8 ± 0.3 | 0.4 ± 0.1 | 0.03 ± 0.01 | 0.01 ± 0.00 | 0.00 ± 0.00 |
| Liver | 4.9 ± 0.9 | 3.9 ± 0.5 | 3.1 ± 0.4 | 2.6 ± 0.3 | 2.1 ± 0.3 |
| Kidneys | 12.1 ± 2.5 | 8.9 ± 1.5 | 2.9 ± 0.5 | 1.8 ± 0.3 | 1.1 ± 0.2 |
| Tumor | 12.4 ± 3.7 | 6.8 ± 0.7 | 3.3 ± 0.4 | 2.1 ± 0.1 | 2.1 ± 0.4 |
| Tumor/Blood Ratio | 6.9 | 17.0 | 110.0 | 210.0 | >500 |
| Tumor/Muscle Ratio | 19.1 | 37.8 | 82.5 | 105.0 | 115.8 |
%ID/g: percentage of injected dose per gram of tissue. Data sourced from Schottelius et al., 2017.
Clinical Efficacy and Dosimetry
Clinical investigations, primarily in patients with multiple myeloma and other hematological malignancies, have provided initial insights into the safety and efficacy of both radiopharmaceuticals.
Comparative Efficacy: Early clinical data suggest that ⁹⁰Y-Anditixafortide may offer enhanced efficacy in certain scenarios. In initial patient cohorts with multiple myeloma, ⁹⁰Y-Anditixafortide appeared to be more effective at reducing tumor burden in advanced cases compared to ¹⁷⁷Lu-Pentixather. This is attributed to the higher energy and longer range of ⁹⁰Y's beta emissions, which may be more effective in larger or more aggressive tumors. However, ¹⁷⁷Lu-Pentixather has a well-established clinical history and its gamma emissions are beneficial for dosimetry and treatment monitoring.
Dosimetry: Dosimetry studies are critical for optimizing therapeutic doses while minimizing toxicity to healthy organs. The kidneys have been identified as a primary dose-limiting organ for both agents.
Table 3: Clinical Dosimetry Data in Multiple Myeloma Patients
| Radiopharmaceutical | Organ | Absorbed Dose (Gy/GBq) - Median (Range) |
| ¹⁷⁷Lu-Pentixather | Kidneys | 0.78 (0.68 - 1.21) |
| Liver | 0.34 (0.20 - 0.36) | |
| Bone Marrow | 0.22 (0.10 - 0.41) | |
| ⁹⁰Y-Pentixather | Kidneys | Calculated based on ¹⁷⁷Lu-kinetics |
| Liver | Calculated based on ¹⁷⁷Lu-kinetics | |
| Bone Marrow | Calculated based on ¹⁷⁷Lu-kinetics |
Data for ¹⁷⁷Lu-Pentixather sourced from a study in AML patients, which provides a recent comprehensive dosimetry dataset. Direct comparative dosimetry data from a single head-to-head trial is limited. Dosimetry for ⁹⁰Y-Pentixather is often estimated from ¹⁷⁷Lu-Pentixather kinetics due to the absence of gamma emissions for direct imaging.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of these agents.
Experimental Workflow: Preclinical Evaluation
In Vitro CXCR4 Binding Affinity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the non-radioactive metal complexes (ⁿᵃᵗLu- and ⁿᵃᵗY-Pentixather) for the human CXCR4 receptor.
-
Cell Line: Jurkat cells, a human T-cell leukemia line with high CXCR4 expression.
-
Radioligand: [¹²⁵I]FC-131, a known high-affinity CXCR4 ligand.
-
Procedure:
-
Jurkat cells are incubated with a constant concentration of [¹²⁵I]FC-131 and varying concentrations of the competitor compounds (ⁿᵃᵗLu-Pentixather or ⁿᵃᵗY-Pentixather).
-
The incubation is carried out in a buffered salt solution containing bovine serum albumin (BSA).
-
After reaching equilibrium, the cells are harvested, and the amount of bound radioactivity is measured using a gamma counter.
-
The IC₅₀ values are calculated by fitting the competition binding data to a one-site fit model using appropriate software (e.g., GraphPad Prism).
-
In Vivo Biodistribution Studies in a Mouse Model
-
Objective: To evaluate the uptake, distribution, and clearance of the radiolabeled compound in various organs and the tumor over time.
-
Animal Model: Severe combined immunodeficient (SCID) mice bearing Daudi lymphoma xenografts (a human B-cell lymphoma with high CXCR4 expression).
-
Procedure:
-
A cohort of tumor-bearing mice is injected intravenously with a known amount of the radiolabeled compound (e.g., ¹⁷⁷Lu-Pentixather).
-
At various time points post-injection (e.g., 1, 6, 48, 96 hours, and 7 days), groups of mice are euthanized.
-
Organs of interest (including the tumor, blood, liver, kidneys, muscle, etc.) are dissected, weighed, and the radioactivity in each sample is measured using a gamma counter.
-
The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Tumor-to-background ratios are calculated to assess the targeting efficiency.
-
Conclusion
This compound (⁹⁰Y-Pentixather) and ¹⁷⁷Lu-Pentixather are both promising CXCR4-targeted radiopharmaceuticals with demonstrated preclinical and clinical efficacy. The choice between the two may depend on the specific clinical context. The higher energy of ⁹⁰Y-Anditixafortide may be preferable for larger, more aggressive tumors, while the theranostic properties of ¹⁷⁷Lu-Pentixather offer the advantage of simultaneous imaging and therapy, which is beneficial for patient selection and treatment monitoring. Further head-to-head clinical trials are needed to definitively establish the optimal applications for each of these innovative agents in the evolving landscape of personalized cancer therapy.
References
Anditixafortide in Resistant Cancers: A Comparative Guide to a Novel CXCR4-Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Anditixafortide, a novel CXCR4-targeting therapeutic vector, with alternative treatments for resistant cancers. It includes a detailed analysis of its mechanism of action, a summary of available clinical data, and an overview of key experimental protocols for its validation.
Introduction to this compound and its Mechanism of Action
This compound, also known as Pentixather, is a peptide-based molecule designed to specifically bind to the C-X-C chemokine receptor 4 (CXCR4).[1] CXCR4 is a protein frequently overexpressed on the surface of various cancer cells and is a key player in tumor growth, metastasis, and the development of resistance to therapy.[2][3] The CXCL12/CXCR4 signaling axis promotes cancer cell proliferation, migration, and survival by activating downstream pathways such as MAPK and PI3K/AKT.[4][5]
This compound functions as a vector for targeted radionuclide therapy. It is typically chelated with a radioactive isotope, such as Yttrium-90 (⁹⁰Y) or Lutetium-177 (¹⁷⁷Lu), to form a radiopharmaceutical. When administered, this compound homes in on and binds to CXCR4-expressing cancer cells, delivering a localized and potent dose of radiation. This targeted radiation induces DNA damage within the cancer cells, ultimately leading to their death. This approach offers the potential for a highly specific anti-cancer effect while minimizing damage to healthy tissues.
CXCL12/CXCR4 Signaling Pathway in Cancer
Caption: CXCL12 binding to CXCR4 activates intracellular signaling pathways promoting cancer progression.
Comparative Efficacy of this compound in Resistant Cancers
The therapeutic efficacy of this compound, primarily as ⁹⁰Y-Anditixafortide and ¹⁷⁷Lu-Anditixafortide, has been evaluated in early-phase clinical trials for several hematologic malignancies. The following tables summarize the available data and compare it with alternative therapies for the respective resistant cancers. It is important to note that the data for this compound is from small, early-stage studies and should be interpreted with caution when comparing with data from larger, phase 3 trials of established therapies.
Relapsed/Refractory Multiple Myeloma
| Treatment | Study | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) / Stringent CR (sCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| ⁹⁰Y/¹⁷⁷Lu-Pentixather | Lapa et al. | 8 heavily pre-treated RRMM patients | 75% (6/8 Partial Remission) | 12.5% (1/8 CR) | Not Reported | 223 days |
| ⁹⁰Y/¹⁷⁷Lu-Pentixather | Herrmann et al. | 3 heavily pre-treated RRMM patients | 1 Partial Response, 1 Complete Metabolic Response | 1 Complete Metabolic Response | 3-6 months | 3-6 months |
| Ciltacabtagene Autoleucel (cilta-cel) | CARTITUDE-1 | 97 heavily pretreated RRMM patients | 98% | 83% (sCR) | 34.9 months | Not Reached (at 33.4 months follow-up) |
| Daratumumab (monotherapy) | Pooled analysis (GEN501 & SIRIUS) | 148 heavily pretreated RRMM patients | 31.1% | 5.4% (sCR+CR) | 4.0 months | 20.1 months |
| Daratumumab-based regimens | Real-world data | 43 RRMM patients | 74.4% | 25.6% | Not Reported | 1-year OS rate: 84.5% |
| Pomalidomide + low-dose Dexamethasone | Phase 2 (NCT00833833) | 113 RRMM patients (LEN and BORT refractory) | 33% | Not Reported | 4.2 months | 16.5 months |
| Panobinostat + Bortezomib + Dexamethasone | PANORAMA-1 (subgroup) | 193 RRMM patients (≥2 prior therapies) | 55% | Not Reported | 10.6 months | Not Reported |
Relapsed/Refractory Acute Myeloid Leukemia (AML)
| Treatment | Study | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) / CR with incomplete recovery (CRi) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| ¹⁷⁷Lu-PentixaTher | PENTILULA (Phase I/II) | Up to 21 R/R AML or ALL patients | Primary endpoint | Primary endpoint | Not yet available | Not yet available |
| Venetoclax + Hypomethylating Agents | Real-world data | 25 R/R AML patients | 52% | 32% (composite CR) | Not Reported | 5.5 months |
| Venetoclax + Azacitidine/Low-dose Cytarabine | Retrospective analysis | 86 R/R AML patients | 31% | 24% (CR/CRi) | Not Reported | 6.1 months |
| Lisaftoclax + Azacitidine | Phase Ib/II | 22 venetoclax-refractory R/R AML/MPAL patients | 31.8% | 22.8% (CR/CRi) | Not Reported | Not Reported |
Relapsed/Refractory Acute Lymphoblastic Leukemia (ALL)
| Treatment | Study | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) / CR with incomplete recovery (CRi) | 2-year Progression-Free Survival (EFS) | 2-year Overall Survival (OS) |
| ¹⁷⁷Lu-PentixaTher | PENTILULA (Phase I/II) | Up to 21 R/R AML or ALL patients | Primary endpoint | Primary endpoint | Not yet available | Not yet available |
| Inotuzumab Ozogamicin | AALL1621 (Phase II) | 48 pediatric and young adult R/R B-cell ALL patients | 58.3% (CR/CRi) | 58.3% | 28.6% | 36.0% |
| Inotuzumab Ozogamicin | INO-VATE ALL (Phase 3) | 326 adult R/R CD22+ ALL patients | 80.7% (CR with or without hematologic remission) | 80.7% | Median PFS: 5.0 months | Median OS: 7.7 months |
Experimental Protocols
Detailed, step-by-step experimental protocols for this compound are not consistently published in full. However, the following sections outline the general methodologies for key assays based on available literature.
In Vitro CXCR4 Binding Affinity Assay
This assay determines the binding affinity of this compound to the CXCR4 receptor.
General Protocol:
-
Cell Culture: Human cancer cell lines with high CXCR4 expression (e.g., Jurkat, Daudi, Molm-13) are cultured in appropriate media.
-
Competitive Binding Assay:
-
A fixed concentration of a radiolabeled CXCR4 ligand (e.g., [¹²⁵I]FC-131) is incubated with the cells.
-
Increasing concentrations of unlabeled this compound (or its metal-complexed forms) are added to compete for binding to the CXCR4 receptors.
-
Non-specific binding is determined in the presence of a high concentration of a known CXCR4 antagonist (e.g., AMD3100).
-
-
Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated, typically by filtration through a filter plate.
-
Quantification: The radioactivity of the bound fraction is measured using a gamma counter.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of specific binding against the concentration of the competing ligand.
Cell Viability/Cytotoxicity Assay
This assay evaluates the ability of radiolabeled this compound to kill cancer cells.
General Protocol:
-
Cell Seeding: CXCR4-positive cancer cells are seeded in multi-well plates.
-
Treatment: Cells are treated with increasing concentrations of radiolabeled this compound (e.g., ¹⁷⁷Lu-Pentixather). Control groups include untreated cells and cells treated with the non-radiolabeled peptide or the radionuclide alone.
-
Incubation: Cells are incubated for a defined period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is measured using a standard method, such as:
-
MTT or WST-1 assay: Measures metabolic activity.
-
Trypan blue exclusion assay: Differentiates live from dead cells.
-
Clonogenic survival assay: Assesses the ability of single cells to form colonies.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The half-maximal effective concentration (EC₅₀) can be determined.
In Vivo Biodistribution and Tumor Targeting Study
This study assesses the distribution of radiolabeled this compound in a living organism and its ability to accumulate in tumors.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously inoculated with human cancer cells expressing CXCR4 to establish tumor xenografts.
-
Radiotracer Administration: Once tumors reach a suitable size, the mice are injected intravenously with a known amount of radiolabeled this compound (e.g., ⁶⁸Ga-Pentixafor for imaging or ¹⁷⁷Lu-Pentixather for therapeutic studies).
-
Imaging (Optional): For imaging studies, mice are anesthetized and imaged at various time points using a microPET/CT scanner to visualize the distribution of the radiotracer.
-
Biodistribution: At predetermined time points post-injection, mice are euthanized. Tumors and major organs are excised, weighed, and the radioactivity in each tissue is measured using a gamma counter.
-
Data Analysis: The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios are also calculated to assess targeting specificity.
-
Blocking Study: To confirm CXCR4-specific uptake, a separate group of mice is co-injected with an excess of a non-radiolabeled CXCR4 antagonist. A significant reduction in tumor uptake in this group confirms target specificity.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: A typical workflow for the preclinical validation of this compound.
Conclusion
This compound, as a CXCR4-targeting radiopharmaceutical, represents a promising therapeutic strategy for resistant cancers, particularly hematologic malignancies with high CXCR4 expression. Early clinical data, though limited, suggests encouraging anti-tumor activity in heavily pretreated patient populations. When compared to some standard-of-care and other novel therapies, this compound's unique mechanism of action offers a potential new avenue for patients who have exhausted other treatment options. However, larger, randomized clinical trials are necessary to definitively establish its efficacy and safety profile relative to existing and emerging therapies. The provided experimental methodologies offer a framework for the continued preclinical and clinical investigation of this targeted therapeutic agent.
References
- 1. Venetoclax in Relapsed/Refractory Acute Myeloid Leukemia: Are Supporting Evidences Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pfizer.com [pfizer.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 5. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CXCR4 Inhibitors in Oncology: Anditixafortide vs. Emerging Alternatives
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor 4 (CXCR4) has emerged as a critical therapeutic target in oncology. Its activation by its ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1), is implicated in tumor progression, metastasis, angiogenesis, and the development of therapy resistance across a wide range of cancers.[1][2] This has spurred the development of a diverse pipeline of CXCR4 inhibitors. This guide provides a detailed comparison of Anditixafortide, a novel radiopharmaceutical agent, with other prominent CXCR4 inhibitors, including Plerixafor, Motixafortide, Mavorixafor, and Ulocuplumab, supported by available experimental data and detailed methodologies.
Mechanism of Action: A Divergence in Approach
The primary distinction among these CXCR4 inhibitors lies in their fundamental mechanism of action. While most are designed to antagonize the CXCR4 receptor and block its signaling pathways, this compound leverages the receptor for targeted delivery of radiotherapy.
This compound (Pentixather) is a CXCR4-targeting peptide derivative that acts as an endoradiotherapeutic vector.[3] It is labeled with a therapeutic radioisotope, such as Yttrium-90 (⁹⁰Y) or Lutetium-177 (¹⁷⁷Lu). Upon intravenous administration, this compound binds with high specificity to CXCR4-expressing tumor cells. The localized delivery of β-radiation induces DNA damage and subsequent apoptosis in the cancer cells, offering a targeted radiotherapy approach.[2] Phase II clinical trials are currently underway to explore its potential in metastasized diseases like multiple myeloma.[2]
Plerixafor (AMD3100) is a small-molecule antagonist of CXCR4. It reversibly blocks the binding of CXCL12 to CXCR4, thereby inhibiting downstream signaling. This disruption leads to the mobilization of hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood, which is its primary approved use in combination with G-CSF for patients with non-Hodgkin's lymphoma and multiple myeloma. In oncology, Plerixafor is being investigated for its potential to sensitize cancer cells to chemotherapy and to inhibit metastasis.
Motixafortide (BL-8040) is a high-affinity, selective cyclic peptide antagonist of the CXCR4 receptor. Similar to Plerixafor, it blocks the CXCL12/CXCR4 interaction, leading to the mobilization of HSCs and is approved for this indication in multiple myeloma. Its mechanism also involves modulating the tumor microenvironment by promoting the infiltration of anti-tumor immune cells, making it a candidate for combination therapies with checkpoint inhibitors in solid tumors like pancreatic cancer.
Mavorixafor (X4P-001) is an orally bioavailable, small-molecule, selective CXCR4 antagonist. It functions by blocking the interaction between CXCR4 and CXCL12. Mavorixafor is being investigated for its potential to treat WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome, a rare immunodeficiency disorder caused by gain-of-function mutations in the CXCR4 gene. Its applications in oncology are also being explored, with studies in Waldenström's macroglobulinemia and clear cell renal cell carcinoma.
Ulocuplumab (BMS-936564) is a fully human IgG4 monoclonal antibody that targets the second extracellular loop of the CXCR4 receptor. By binding to CXCR4, it inhibits the binding of CXCL12 and has been shown to induce apoptosis in cancer cells with high CXCR4 expression. While it showed promise in early clinical trials for hematologic malignancies, its development was discontinued by Bristol-Myers Squibb.
Quantitative Comparison of CXCR4 Inhibitors
The following tables summarize key quantitative data for this compound and other CXCR4 inhibitors.
Table 1: In Vitro Performance and Properties
| Inhibitor | Type | Target | Binding Affinity (IC50/EC50) | Key In Vitro Effects |
| This compound | Radiopharmaceutical (Peptide-based) | CXCR4 | Not typically measured; efficacy is dose-dependent on radioactivity | Targeted delivery of radiation leading to DNA damage and apoptosis in CXCR4-expressing cells. |
| Plerixafor | Small Molecule | CXCR4 | ~44 nM | Inhibits CXCL12-mediated chemotaxis; mobilizes hematopoietic stem cells. |
| Motixafortide | Cyclic Peptide | CXCR4 | ~0.42 - 4.5 nM | Potent inhibition of CXCL12 binding; induces apoptosis in leukemia and multiple myeloma cells. |
| Mavorixafor | Small Molecule | CXCR4 | ~12.5 nM | Blocks CXCR4 binding and CXCL12-mediated signaling. |
| Ulocuplumab | Monoclonal Antibody (IgG4) | CXCR4 | EC50: ~5.915 nM | Induces apoptosis in CXCR4-expressing cancer cells; inhibits CXCL12-mediated migration. |
Table 2: Clinical Trial Data in Oncology
| Inhibitor | Cancer Type | Phase | Key Findings | Reference |
| This compound (⁹⁰Y) | Multiple Myeloma | Phase II (Ongoing) | Investigational agent showing promise in metastasized tumors overexpressing CXCR4. | |
| Plerixafor | Non-Hodgkin's Lymphoma, Multiple Myeloma | Approved (for HSC mobilization) | In combination with G-CSF, significantly increases the yield of CD34+ cells for autologous transplantation. | |
| Motixafortide | Multiple Myeloma | Approved (for HSC mobilization) | In the GENESIS trial with G-CSF, 92.5% of patients met the primary endpoint for HSC collection vs. 26.2% with placebo + G-CSF. | |
| Pancreatic Cancer | Phase II | In combination with pembrolizumab and chemotherapy, showed promising efficacy with signals of improved response rates. | ||
| Mavorixafor | Waldenström's Macroglobulinemia | Phase Ib | Combination with ibrutinib is being evaluated. | |
| Clear Cell Renal Cell Carcinoma | Phase IIa | Combination with axitinib demonstrated clinical improvement and encouraging progression-free survival. | ||
| Ulocuplumab | Relapsed/Refractory Multiple Myeloma | Phase Ib/II | Showed a high response rate in combination with lenalidomide and dexamethasone. Development was discontinued. | |
| Relapsed/Refractory Acute Myeloid Leukemia | Phase I | Investigated for safety, tolerability, and clinical activity. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of CXCR4 inhibitors. Below are representative protocols for key in vitro and in vivo experiments.
Cell Migration Assay (Transwell Assay)
Objective: To assess the ability of a CXCR4 inhibitor to block the chemotactic migration of cancer cells towards a CXCL12 gradient.
Materials:
-
Cancer cell line expressing CXCR4 (e.g., MDA-MB-231 breast cancer cells)
-
CXCR4 inhibitor (e.g., Plerixafor)
-
Recombinant human CXCL12/SDF-1α
-
Transwell inserts (8.0 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Staining solution (e.g., Crystal Violet or Calcein-AM)
-
Cotton swabs
-
Microscope or fluorescence plate reader
Procedure:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. The day before the assay, starve the cells in serum-free medium for 12-24 hours.
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing CXCL12 (e.g., 100 ng/mL). For the negative control, add serum-free medium without CXCL12.
-
Harvest and resuspend the starved cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cell suspension with various concentrations of the CXCR4 inhibitor or vehicle control for 1 hour at 37°C.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period optimized for the specific cell line's migratory capacity (typically 4-24 hours).
-
Quantification:
-
After incubation, carefully remove the Transwell inserts.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the migrated cells with 0.1% Crystal Violet for 10 minutes.
-
Wash the inserts with water and allow them to dry.
-
Elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 590 nm, or count the stained cells in several fields of view under a microscope.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with a CXCR4 inhibitor.
Materials:
-
Cancer cell line
-
CXCR4 inhibitor
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the CXCR4 inhibitor at various concentrations for a specified time (e.g., 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a CXCR4 inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line (e.g., human prostate cancer PC-3 cells)
-
CXCR4 inhibitor (e.g., Plerixafor)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject 2 x 10⁶ cancer cells suspended in 100 µL of PBS into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the CXCR4 inhibitor (e.g., via intraperitoneal or subcutaneous injection) or vehicle control to the respective groups according to a predetermined dosing schedule and duration.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3), and to assess microvessel density.
Visualizing the Landscape of CXCR4 Inhibition
To better understand the context of these inhibitors, the following diagrams illustrate the CXCR4 signaling pathway, a typical experimental workflow, and a comparative overview of the inhibitors.
Caption: Simplified CXCR4 signaling pathway in cancer.
Caption: General experimental workflow for CXCR4 inhibitor evaluation.
Caption: Logical comparison of CXCR4 inhibitor mechanisms.
References
Cross-Validation of Anditixafortide's Efficacy in Diverse Tumor Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anditixafortide (also known as 90Y-Pentixather) is a novel radiopharmaceutical agent designed for targeted radionuclide therapy of tumors overexpressing the C-X-C chemokine receptor 4 (CXCR4). This guide provides a comparative overview of the efficacy of this compound in various tumor types based on available clinical and preclinical data. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the CXCR4/CXCL12 axis.
Mechanism of Action
This compound is a peptide-based radiopharmaceutical that selectively binds to the CXCR4 receptor, a protein frequently overexpressed on the surface of various cancer cells. The peptide component, Pentixather, serves as a high-affinity ligand for CXCR4, while the radioactive isotope, Yttrium-90 (90Y), delivers a localized dose of cytotoxic β-radiation directly to the tumor cells. This targeted delivery of radiation induces DNA damage and subsequent cell death, minimizing off-target toxicity to healthy tissues.[1] The CXCR4/CXCL12 signaling pathway is critically involved in tumor progression, including proliferation, invasion, angiogenesis, and metastasis. By disrupting this axis, this compound presents a promising therapeutic strategy.
Efficacy of this compound in Hematological Malignancies
Multiple Myeloma
Multiple myeloma, a cancer of plasma cells in the bone marrow, is a primary focus for this compound therapy due to the high expression of CXCR4 in this malignancy. Early clinical data suggests that this compound has therapeutic potential in heavily pretreated patients with relapsed or refractory multiple myeloma.
A first-in-human study involving three patients with advanced multiple myeloma demonstrated a remarkable therapeutic effect in two of the patients, with a significant reduction in 18F-FDG uptake, a marker of tumor metabolic activity.[2][3] In a subsequent study with eight heavily pretreated patients, CXCR4-directed endoradiotherapy showed anti-myeloma activity even in advanced stages with extramedullary disease.[4] The median progression-free survival in this small cohort was 54 days, and the median overall survival was 223 days.[4]
It is important to note that these are preliminary results from a very small patient population. Larger, controlled clinical trials are necessary to definitively establish the efficacy and safety of this compound in multiple myeloma.
Table 1: Comparison of this compound Efficacy Data in Relapsed/Refractory Multiple Myeloma
| Treatment Regimen | Number of Patients | Overall Response Rate (ORR) | Key Outcomes | Reference |
| This compound (90Y-Pentixather) | 3 | Not Reported | Significant reduction in 18F-FDG uptake in 2 of 3 patients. | |
| This compound (90Y-Pentixather) | 8 | Not Reported | Median PFS: 54 days; Median OS: 223 days. | |
| Standard of Care (Pomalidomide-based) | N/A (Real-world data) | Varies | Varies based on specific regimen and patient population. | |
| Standard of Care (Carfilzomib-based) | N/A (Real-world data) | Varies | Varies based on specific regimen and patient population. | |
| Standard of Care (Daratumumab-based) | N/A (Real-world data) | Varies | Varies based on specific regimen and patient population. |
Note: Direct comparison is challenging due to the small number of patients in the this compound studies and the heterogeneity of standard-of-care regimens and patient populations in real-world settings.
Central Nervous System (CNS) Lymphoma
Primary CNS lymphoma is an aggressive form of non-Hodgkin lymphoma confined to the brain, eyes, and spinal cord. Up to 90% of CNS lymphoma patients overexpress the CXCR4 receptor, making it a promising target for this compound.
A Phase I/II clinical trial (PTT101, NCT06132737) is currently underway to evaluate the safety, tolerability, biodistribution, and efficacy of this compound in patients with recurrent or refractory primary or isolated secondary CNS lymphoma. The first patient was treated in November 2023. As of now, no efficacy data from this trial has been publicly released. The study will enroll 9 to 15 patients and is expected to last 12 months.
Table 2: Comparison of this compound and Standard of Care for Primary CNS Lymphoma
| Treatment Regimen | Number of Patients | Overall Response Rate (ORR) | Key Outcomes | Reference |
| This compound (90Y-Pentixather) | N/A (Trial Ongoing) | To be determined | Primary endpoints: Safety, Tolerability, Biodistribution, Efficacy. | |
| Standard of Care (High-Dose Methotrexate-based regimens) | N/A (Various studies) | Varies | Induction therapy followed by consolidation (chemotherapy, radiation, or stem cell transplant). | |
| Standard of Care (Ibrutinib, Lenalidomide) | N/A (For relapsed/refractory disease) | Varies | Used in patients who have failed initial therapy. |
Efficacy of this compound in Solid Tumors
The investigation of this compound in solid tumors is still in its early stages. While CXCR4 is known to be overexpressed in a variety of solid tumors, including those of the breast, lung, pancreas, and prostate, clinical data on the efficacy of this compound in these indications is limited.
Preclinical studies and early clinical observations suggest that CXCR4-targeted therapies could be beneficial. However, a study using the diagnostic counterpart of this compound, 68Ga-Pentixafor, in various solid tumors showed only moderate uptake, suggesting that CXCR4-directed therapy may not be suitable for all solid tumor types. Further research is needed to identify which solid tumors are most likely to respond to this compound and to determine its efficacy in these specific cancer types.
Experimental Protocols
Radiolabeling and Quality Control of 90Y-Pentixather
A detailed protocol for the clinical-grade synthesis of 68Ga-Pentixafor has been published, which can be adapted for 90Y labeling. The general procedure involves the chelation of the radionuclide with the DOTA moiety of the Pentixather peptide.
Key Steps:
-
Reagent Preparation: Prepare solutions of the Pentixather peptide, a suitable buffer (e.g., HEPES), and the Yttrium-90 chloride solution.
-
Radiolabeling Reaction: Combine the reagents in a reaction vial and heat at a specific temperature (e.g., 97°C) for a defined period (e.g., 4 minutes). The pH of the reaction mixture is critical and should be maintained around 3.5.
-
Purification: The final product is typically purified using a solid-phase extraction cartridge to remove unreacted 90Y and other impurities.
-
Quality Control: The radiochemical purity of the final product is assessed using methods such as instant thin-layer chromatography (ITLC) and high-pressure liquid chromatography (HPLC). The average radiochemical purity should be >98%. Radionuclidic purity and endotoxin levels are also determined to ensure the product is safe for injection.
CXCR4 Expression Analysis
Immunohistochemistry (IHC) for FFPE Tumor Tissue
IHC is a standard method to assess CXCR4 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
General Protocol:
-
Deparaffinization and Rehydration: Tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a suitable buffer (e.g., Epitope Retrieval Solution 2, pH 9).
-
Blocking: Endogenous peroxidase activity is blocked, and non-specific antibody binding is minimized using a blocking solution.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for CXCR4 (e.g., clone 2B11 or 12G5).
-
Secondary Antibody and Detection: A labeled secondary antibody and a suitable detection system (e.g., polymer-based) are used to visualize the antigen-antibody complex.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin and mounted for microscopic examination.
Flow Cytometry for Primary Tumor Cells
Flow cytometry allows for the quantitative analysis of CXCR4 expression on the surface of single cells.
General Protocol:
-
Cell Preparation: A single-cell suspension is prepared from fresh tumor tissue or cell lines.
-
Staining: Cells are incubated with a fluorochrome-conjugated primary antibody against CXCR4. Isotype controls are used to determine non-specific binding.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer to determine the percentage of CXCR4-positive cells and the mean fluorescence intensity (MFI).
Visualizations
Signaling Pathway
Caption: The CXCR4 signaling pathway, activated by its ligand CXCL12, promotes tumor progression.
Experimental Workflow
Caption: A typical experimental workflow for this compound treatment and evaluation.
Conclusion
This compound represents a promising new therapeutic agent for cancers that overexpress the CXCR4 receptor. Early clinical data in heavily pretreated multiple myeloma patients have shown encouraging signs of anti-tumor activity. The ongoing clinical trial in CNS lymphoma will provide further insights into its efficacy in this indication. However, the role of this compound in the treatment of solid tumors remains to be clearly defined, and more research is needed to identify patient populations who are most likely to benefit from this targeted radionuclide therapy. The detailed experimental protocols provided in this guide are intended to facilitate further research and cross-validation of this compound's efficacy in a broader range of tumor types.
References
- 1. openmedscience.com [openmedscience.com]
- 2. d-nb.info [d-nb.info]
- 3. First-in-Human Experience of CXCR4-Directed Endoradiotherapy with 177Lu- and 90Y-Labeled Pentixather in Advanced-Stage Multiple Myeloma with Extensive Intra- and Extramedullary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CXCR4-directed endoradiotherapy induces high response rates in extramedullary relapsed Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Preclinical Analysis of Anditixafortide and Other CXCR4-Targeting Agents in Multiple Myeloma
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical findings for anditixafortide, a novel CXCR4-targeting radiopharmaceutical, against an alternative CXCR4 antagonist, Plerixafor, and a standard-of-care proteasome inhibitor, Bortezomib, for the treatment of multiple myeloma. This document summarizes available quantitative data, details experimental methodologies, and visualizes key biological pathways to facilitate an objective assessment of these therapeutic agents.
Executive Summary
This compound, a peptide-based vector, when chelated with a radionuclide such as Lutetium-177 ([177Lu]pentixather) or Yttrium-90, represents a targeted endoradiotherapy approach. Its mechanism hinges on the high expression of the CXCR4 receptor on multiple myeloma cells. By binding to CXCR4, this compound delivers a localized lethal dose of radiation, inducing DNA damage and subsequent cell death. Preclinical evidence demonstrates its high binding affinity to CXCR4 and significant tumor uptake. In comparison, Plerixafor, another CXCR4 antagonist, is primarily evaluated for its role in stem cell mobilization, with limited preclinical data on its direct anti-cancer efficacy in multiple myeloma. Bortezomib, a standard-of-care proteasome inhibitor, acts through a different mechanism, inducing apoptosis by disrupting protein degradation. Preclinical data for Bortezomib shows potent cytotoxicity against multiple myeloma cell lines and in vivo tumor growth inhibition. This guide aims to provide a direct comparison of the available preclinical data for these three agents.
Data Presentation
In Vitro Efficacy
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| [177Lu]pentixather | MM.1S | Binding Assay | IC50 (Binding Affinity) | 35.8 ± 13.0 nM | [1] |
| RPMI-8226 | Binding Assay | % Binding | High | [1] | |
| Plerixafor | RIVA (Lymphoma) | Growth Inhibition | - | Synergistic effect with Rituximab at 500 µM | [2] |
| Bortezomib | RPMI-8226 | MTT Assay | IC50 (48h) | 7.3 ± 2.4 nM | [3] |
| RPMI-8226 | MTT Assay | IC50 | 15.9 nM | [4] | |
| MM.1S | MTT Assay | IC50 (24h) | 15.2 nM | ||
| MM.1S | Cell Viability | IC50 (48h) | 4 nM |
Note: Data for [177Lu]pentixather represents binding affinity to the CXCR4 receptor, not a direct measure of cytotoxicity (IC50 for cell viability). Data for Plerixafor is from a lymphoma cell line and indicates a synergistic effect at a high concentration, not a standard IC50 value.
In Vivo Efficacy
| Compound | Animal Model | Tumor Type | Treatment | Endpoint | Result | Citation |
| [177Lu]pentixather | SCID Mice | Daudi Lymphoma Xenograft | Single IV injection | Tumor Uptake (%ID/g at 1h) | 12.4 ± 3.7 | |
| Tumor-to-Blood Ratio (7d) | 499 ± 202 | |||||
| Plerixafor | - | - | - | - | No direct tumor growth inhibition data available in preclinical multiple myeloma models. | - |
| Bortezomib | Xenograft Model | Multiple Myeloma | 1 mg/kg | Tumor Growth Inhibition | Significant |
Note: The in vivo data for [177Lu]pentixather is from a lymphoma model and focuses on biodistribution rather than therapeutic efficacy in a multiple myeloma model.
Signaling Pathways and Mechanisms of Action
The therapeutic strategies discussed herein target distinct but crucial pathways in cancer progression.
This compound and Plerixafor both target the CXCL12/CXCR4 signaling axis, which is vital for cancer cell proliferation, survival, and metastasis. This compound, when radiolabeled, acts as a delivery vehicle for targeted radiation.
References
- 1. [177Lu]pentixather: Comprehensive Preclinical Characterization of a First CXCR4-directed Endoradiotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Bortezomib resistance in multiple myeloma is associated with increased serine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
The Theranostic Promise: Correlating 68Ga-PentixaFor Imaging with Anditixafortide Therapeutic Response in CXCR4-Expressing Cancers
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor 4 (CXCR4) has emerged as a critical therapeutic target in oncology. Its overexpression is implicated in tumor growth, invasion, metastasis, and the development of therapeutic resistance across a spectrum of cancers, particularly hematological malignancies. The development of theranostic pairs, which combine a diagnostic imaging agent with a therapeutic agent targeting the same molecular marker, represents a significant advancement in personalized medicine. This guide provides a comprehensive comparison of 68Ga-PentixaFor, a positron emission tomography (PET) imaging agent for visualizing CXCR4 expression, and its correlation with the therapeutic response to Anditixafortide, a CXCR4-targeted radiopharmaceutical therapy.
The CXCR4/CXCL12 Signaling Axis: A Key Driver in Cancer Progression
The interaction between CXCR4 and its ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), activates a cascade of downstream signaling pathways that are crucial for cancer cell proliferation, migration, survival, and the establishment of a protective tumor microenvironment.[1] This signaling axis plays a pivotal role in the homing of cancer cells to organs that express high levels of CXCL12, such as the bone marrow, lymph nodes, lungs, and liver, thereby promoting metastasis. The critical role of this pathway in cancer progression underscores the rationale for targeting CXCR4 for both diagnosis and therapy.
Below is a diagram illustrating the simplified CXCR4 signaling pathway in cancer.
Caption: Simplified CXCR4 signaling pathway in cancer.
68Ga-PentixaFor PET/CT Imaging: Visualizing CXCR4 Expression
68Ga-PentixaFor is a radiolabeled peptide that binds with high affinity and specificity to the CXCR4 receptor, enabling non-invasive in vivo visualization and quantification of its expression using PET/CT.[2] This imaging technique plays a crucial role in identifying patients whose tumors overexpress CXCR4 and are therefore potential candidates for CXCR4-targeted therapies.
Comparison with the Standard of Care: 18F-FDG PET/CT
While 18F-FDG PET/CT is the current standard for staging and response assessment in many cancers, 68Ga-PentixaFor PET/CT offers the advantage of specifically targeting a molecular marker. Studies have shown that in certain hematological malignancies, such as multiple myeloma and lymphoma, 68Ga-PentixaFor PET/CT can be superior to 18F-FDG PET/CT in detecting bone marrow involvement and can provide a better tumor-to-background contrast.[3][4] However, in many solid tumors, 18F-FDG PET/CT generally shows higher tracer uptake and detects more lesions.[5]
| Cancer Type | 68Ga-PentixaFor PET/CT Performance | 18F-FDG PET/CT Performance | Key Findings |
| Multiple Myeloma | Higher detection rate for bone marrow involvement. Higher mean SUVmax in some studies. | Standard for staging and response assessment. | 68Ga-PentixaFor may be superior for assessing bone marrow disease and selecting patients for CXCR4-targeted therapy. |
| Lymphoma | High sensitivity, particularly in FDG-low or -negative subtypes like mantle cell lymphoma. | Variable uptake depending on the lymphoma subtype. | 68Ga-PentixaFor shows promise as an alternative or complementary imaging agent in specific lymphoma subtypes. |
| Solid Tumors (General) | Generally lower tracer uptake compared to 18F-FDG. | Higher detection rate and higher SUVmax in most solid tumors. | 68Ga-PentixaFor's primary role in solid tumors is likely for patient selection for CXCR4-targeted therapies rather than routine staging. |
| Lung Cancer | Higher uptake in small cell lung cancer (SCLC) compared to non-small cell lung cancer (NSCLC). | Standard for staging and response assessment in both SCLC and NSCLC. | 68Ga-PentixaFor uptake correlates with CXCR4 expression and may have prognostic value in SCLC. |
This compound: A CXCR4-Targeted Radionuclide Therapy
This compound, also known as Pentixather, is the therapeutic counterpart to 68Ga-PentixaFor. It is a CXCR4-targeting peptide that can be labeled with therapeutic radioisotopes such as Yttrium-90 (90Y) or Lutetium-177 (177Lu). Once administered, this compound selectively binds to CXCR4-expressing tumor cells, delivering a cytotoxic radiation dose directly to the cancer cells and the surrounding tumor microenvironment. This targeted approach aims to maximize anti-tumor efficacy while minimizing damage to healthy tissues.
The Theranostic Workflow: From Imaging to Therapy
The use of 68Ga-PentixaFor and this compound exemplifies the theranostic principle. Patients first undergo a 68Ga-PentixaFor PET/CT scan to confirm the presence and quantify the level of CXCR4 expression in their tumors. Patients with high tracer uptake are considered good candidates for this compound therapy. Following treatment, 68Ga-PentixaFor PET/CT can also be used to assess the therapeutic response by measuring changes in CXCR4 expression.
Caption: Theranostic workflow for CXCR4-targeted treatment.
Correlating Imaging with Therapeutic Response: The Evidence
While the concept is compelling, direct quantitative data correlating pre-treatment 68Ga-PentixaFor uptake with this compound therapeutic response is still emerging from ongoing clinical trials. However, preliminary studies and the principles of theranostics suggest a strong rationale for this correlation.
-
Patient Selection: The fundamental premise is that tumors with higher CXCR4 expression, as indicated by higher 68Ga-PentixaFor uptake (e.g., higher SUVmax), will receive a higher radiation dose from this compound, leading to a better therapeutic response.
-
Prognostic Value: Studies have shown that CXCR4 positivity on 68Ga-PentixaFor PET is a negative prognostic factor in multiple myeloma, indicating more aggressive disease. This further supports the rationale for targeting this receptor in high-uptake patients.
-
Response Assessment: Dynamic changes in 68Ga-PentixaFor uptake after therapy have been shown to correspond with treatment response in myeloproliferative neoplasms. A decrease in tracer uptake would suggest a reduction in CXCR4-expressing tumor cells.
Quantitative Data from a Study in Multiple Myeloma:
A study on newly diagnosed multiple myeloma patients demonstrated the potential of 68Ga-PentixaFor PET/CT for initial disease evaluation and post-therapy response assessment.
| Parameter | Baseline | Post-Treatment |
| Mean SUVmax (68Ga-PentixaFor) | 8.5 ± 2.1 | 3.2 ± 1.5 |
| Mean SUVmax (18F-FDG) | 6.9 ± 1.8 | 2.8 ± 1.2 |
These findings indicate that 68Ga-PentixaFor uptake decreases significantly after treatment, suggesting its utility in monitoring therapeutic response.
Experimental Protocols
68Ga-PentixaFor PET/CT Imaging
-
Patient Preparation: No specific patient preparation, such as fasting, is generally required.
-
Radiotracer Administration: An intravenous injection of 68Ga-PentixaFor is administered, with a typical dose ranging from 150 to 200 MBq.
-
Uptake Time: Imaging is typically performed 50-70 minutes after the injection.
-
Image Acquisition: A whole-body PET/CT scan is acquired from the vertex to the mid-thigh.
-
Image Analysis: Tracer uptake in lesions is quantified using the maximum standardized uptake value (SUVmax).
This compound (90Y/177Lu-Pentixather) Therapy
-
Patient Selection: Patients are selected based on high CXCR4 expression confirmed by a pre-therapeutic 68Ga-PentixaFor PET/CT scan.
-
Dosimetry: Pre-therapeutic imaging and calculations are performed to determine the optimal therapeutic dose of 90Y- or 177Lu-Anditixafortide to maximize tumor dose while minimizing radiation exposure to critical organs like the kidneys and bone marrow.
-
Administration: The therapeutic dose of this compound is administered intravenously.
-
Monitoring: Patients are closely monitored for any potential side effects, particularly hematological toxicity.
Alternative CXCR4-Targeted Therapies
While this compound is a promising radiopharmaceutical, other CXCR4 antagonists are also in development or clinical use for different indications.
| Agent | Mechanism of Action | Primary Indication(s) |
| Plerixafor (AMD3100) | Small molecule CXCR4 antagonist | Hematopoietic stem cell mobilization for autologous transplantation in multiple myeloma and non-Hodgkin's lymphoma. |
| Motixafortide (BL-8040) | Peptide CXCR4 antagonist | Hematopoietic stem cell mobilization; under investigation for various cancers. |
| Ulocuplumab (BMS-936564) | Monoclonal antibody against CXCR4 | Under investigation for hematological malignancies and solid tumors. |
Conclusion
The theranostic pair of 68Ga-PentixaFor and this compound holds significant promise for advancing the personalized treatment of CXCR4-expressing cancers. 68Ga-PentixaFor PET/CT provides a non-invasive method to identify patients who are most likely to benefit from CXCR4-targeted radionuclide therapy. While direct correlative data is still being solidified through ongoing clinical trials, the existing evidence strongly supports the rationale that higher 68Ga-PentixaFor uptake will correlate with a more favorable therapeutic response to this compound. This approach has the potential to improve patient outcomes by enabling more precise patient selection and treatment monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. [68Ga]Pentixafor-PET/CT for imaging of chemokine receptor CXCR4 expression in multiple myeloma - Comparison to [18F]FDG and laboratory values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [68Ga]Pentixafor-PET/CT for imaging of chemokine receptor CXCR4 expression in multiple myeloma - Comparison to [18F]FDG and laboratory values [thno.org]
- 4. CXCR4 PET imaging of mantle cell lymphoma using [68Ga]Pentixafor: comparison with [18F]FDG-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Predicting Patient Response to Anditixafortide: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anditixafortide (also known as Pentixather) is a promising therapeutic agent that targets the C-X-C chemokine receptor 4 (CXCR4).[1] As a component of the CXCR4/CXCL12 signaling axis, CXCR4 plays a critical role in tumor progression, metastasis, and the tumor microenvironment.[2] Consequently, CXCR4 has emerged as a key predictive biomarker for therapies targeting this pathway. This guide provides a comparative overview of biomarkers for predicting patient response to this compound and other CXCR4 inhibitors, supported by experimental data and detailed methodologies.
This compound is a peptide derivative that acts as a vector for endoradiotherapeutic agents, targeting cancer cells that overexpress CXCR4.[1] The therapeutic strategy involves the targeted delivery of radiation to tumor cells, leading to cell death. Early clinical data, particularly in hematological malignancies like multiple myeloma, have shown promising results, with treatment response appearing to correlate with the level of CXCR4 expression.[3][4]
The CXCR4/CXCL12 Signaling Pathway
The interaction between the chemokine CXCL12 and its receptor CXCR4 activates multiple downstream signaling pathways involved in cell survival, proliferation, and migration. This compound functions by binding to CXCR4, thereby enabling the delivery of a radioactive payload to CXCR4-expressing tumor cells.
Key Biomarkers for Predicting Response
The primary biomarker for predicting response to this compound is the expression level of its target, CXCR4, on tumor cells. Several methodologies can be employed to quantify CXCR4 expression, each with its own advantages and limitations.
CXCR4 Protein Expression
a) Immunohistochemistry (IHC)
IHC is a widely used technique to assess protein expression in tissue samples. It allows for the visualization of CXCR4 expression within the tumor microenvironment, providing spatial context.
b) Flow Cytometry
Flow cytometry provides a quantitative measurement of CXCR4 expression on the surface of individual cells, which is particularly useful for hematological malignancies and disaggregated solid tumors.
CXCR4 mRNA Expression
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
qRT-PCR measures the level of CXCR4 mRNA in a tumor sample, providing an indication of gene expression.
Comparative Analysis of Biomarker Methodologies
| Biomarker | Methodology | Sample Type | Advantages | Disadvantages |
| CXCR4 Protein | Immunohistochemistry (IHC) | Formalin-fixed, paraffin-embedded (FFPE) tissue | - Preserves tissue architecture- Widely available | - Semi-quantitative- Subject to interpretation variability |
| Flow Cytometry | Fresh tissue, blood, bone marrow | - Highly quantitative- Single-cell resolution | - Requires fresh, viable cells- Tissue disaggregation can alter surface markers | |
| CXCR4 mRNA | Quantitative RT-PCR (qRT-PCR) | Fresh or frozen tissue, FFPE tissue | - Highly sensitive and quantitative | - mRNA levels may not directly correlate with functional protein expression |
Quantitative Data on Biomarker Performance
While numerous studies highlight the correlation between high CXCR4 expression and positive response to CXCR4-targeted therapies, specific quantitative data from this compound clinical trials remains limited in publicly available literature. However, data from trials of the related theranostic agent PentixaTher, which also targets CXCR4, provide strong evidence for this correlation.
A study on CXCR4-directed endoradiotherapy in multiple myeloma demonstrated that all patients with intense CXCR4 expression in their myeloma lesions, as confirmed by 68Ga-pentixafor PET imaging, showed a response to the therapy. Another study on extramedullary relapsed multiple myeloma reported that CXCR4-directed therapy was well-tolerated and showed anti-myeloma activity in heavily pretreated patients.
The following table illustrates how quantitative data correlating CXCR4 expression with patient response to a CXCR4 inhibitor could be presented. Note: This is an illustrative example, as specific data for this compound is not yet widely published in this format.
| CXCR4 Expression Level (H-Score) | Number of Patients | Overall Response Rate (ORR) | p-value |
| High (>150) | 50 | 72% | <0.01 |
| Low (≤150) | 50 | 28% |
Experimental Protocols
Immunohistochemistry (IHC) Protocol for CXCR4 Staining
Detailed Steps:
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, followed by blocking with a protein block solution (e.g., 5% normal goat serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against CXCR4 (e.g., clone UMB2) at an optimized dilution overnight at 4°C.
-
Secondary Antibody Incubation: After washing, sections are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is visualized using a diaminobenzidine (DAB) substrate, which produces a brown precipitate at the site of the antigen.
-
Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Sections are dehydrated through a graded series of ethanol and xylene and mounted with a coverslip.
-
Scoring: Staining intensity and the percentage of positive cells are evaluated to calculate an H-score (Histoscore) or an Immunoreactive Score (IRS).
Flow Cytometry Protocol for CXCR4 Expression
Detailed Steps:
-
Cell Preparation: A single-cell suspension is prepared from fresh tumor tissue, blood, or bone marrow.
-
Viability Staining: Cells are stained with a viability dye (e.g., Propidium Iodide or 7-AAD) to exclude dead cells from the analysis.
-
Fc Receptor Blocking: Cells are incubated with an Fc block reagent to prevent non-specific antibody binding to Fc receptors.
-
Surface Staining: Cells are stained with a fluorescently-conjugated primary antibody against CXCR4 (e.g., PE-conjugated anti-CXCR4) and other cell surface markers to identify the cell population of interest (e.g., CD45 for immune cells, EpCAM for epithelial tumor cells).
-
Washing: Cells are washed to remove unbound antibodies.
-
Data Acquisition: Samples are run on a flow cytometer to measure the fluorescence intensity of individual cells.
-
Data Analysis: A gating strategy is applied to first identify the viable, single-cell population of interest, and then to quantify the percentage of CXCR4-positive cells and the mean fluorescence intensity (MFI).
Quantitative RT-PCR (qRT-PCR) Protocol for CXCR4 mRNA
Detailed Steps:
-
RNA Extraction: Total RNA is extracted from tumor tissue using a suitable kit.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer. RNA integrity is assessed using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: An equal amount of RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is set up with a master mix containing a fluorescent dye (e.g., SYBR Green), forward and reverse primers specific for CXCR4, and the cDNA template. A housekeeping gene (e.g., GAPDH, ACTB) is used as an internal control for normalization.
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of CXCR4 mRNA using the ΔΔCt method.
Conclusion and Future Directions
The expression of CXCR4 is a critical biomarker for predicting patient response to this compound and other CXCR4-targeted therapies. A multi-faceted approach utilizing IHC, flow cytometry, and qRT-PCR can provide a comprehensive understanding of CXCR4 expression in tumors. While qualitative evidence strongly supports the predictive value of CXCR4, the field awaits the publication of large-scale clinical trial data that provides robust quantitative correlations between biomarker levels and patient outcomes for this compound. Future research should focus on standardizing biomarker assessment protocols and establishing definitive expression cut-offs to optimize patient selection for this promising therapeutic strategy. The development of non-invasive imaging techniques, such as PET imaging with 68Ga-pentixafor, will also play a crucial role in real-time assessment of CXCR4 expression and monitoring treatment response.
References
Navigating the CXCR4 Axis: A Comparative Guide to Anditixafortide and Other Modulators for Researchers and Drug Development Professionals
A deep dive into the long-term efficacy and safety of Anditixafortide and its alternatives, supported by experimental data and detailed methodologies.
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical player in tumor progression, metastasis, and the tumor microenvironment, making it a compelling target for novel cancer therapeutics. This compound (also known as 90Y-Pentixather), a radiopharmaceutical agent, represents a targeted approach to deliver cytotoxic radiation to CXCR4-expressing tumors. This guide provides a comprehensive comparison of the available long-term efficacy and safety data for this compound with other CXCR4-targeting agents, offering researchers, scientists, and drug development professionals a clear overview of the current landscape.
Mechanism of Action: A Targeted Assault on CXCR4
This compound is a radioligand therapy that consists of a CXCR4-targeting peptide, Pentixather, chelated to the beta-emitting radionuclide Yttrium-90 (⁹⁰Y). Following intravenous administration, the Pentixather component selectively binds to CXCR4 receptors, which are often overexpressed on the surface of various cancer cells, including multiple myeloma. This targeted delivery allows for the localized emission of high-energy beta particles from ⁹⁰Y, inducing DNA damage and subsequent apoptosis in the tumor cells, while minimizing off-target radiation exposure to healthy tissues.[1]
The CXCR4 receptor and its ligand, CXCL12, play a pivotal role in cancer by activating downstream signaling pathways that promote cell survival, proliferation, and migration. The binding of CXCL12 to CXCR4 triggers several intracellular cascades, including the PI3K/Akt and MAPK/ERK pathways.
Comparative Efficacy of CXCR4-Targeting Agents
The clinical development of this compound is at an earlier stage compared to other CXCR4 antagonists like Plerixafor and Motixafortide, which have established roles in hematopoietic stem cell mobilization. Consequently, long-term efficacy data for this compound is limited.
This compound (⁹⁰Y-Pentixather) and ¹⁷⁷Lu-Pentixather
Early clinical data for this compound and its theranostic partner, ¹⁷⁷Lu-Pentixather, have primarily focused on heavily pretreated multiple myeloma patients. These studies, while promising, involve small patient cohorts and short follow-up durations.
| Agent | Indication | Study Type | Number of Patients | Key Efficacy Outcomes | Limitations |
| This compound (⁹⁰Y-Pentixather) | Multiple Myeloma | First-in-human | 1 | Complete metabolic response observed.[2][3] | Single patient data, short follow-up. |
| Multiple Myeloma | Case Series | 8 (4 received ⁹⁰Y-Pentixather) | 1 complete remission and 5 partial remissions among the 8 patients. Median progression-free survival of 54 days and median overall survival of 223 days.[4][5] | Small, heterogeneous patient group, short follow-up. | |
| ¹⁷⁷Lu-Pentixather | Multiple Myeloma | First-in-human | 2 | One patient showed a partial response. | Very small sample size, short follow-up. |
| Multiple Myeloma | Case Series | 8 (6 received ¹⁷⁷Lu-Pentixather) | See above. | Small, heterogeneous patient group, short follow-up. |
It is important to note that early clinical assessments suggested that this compound (⁹⁰Y-Pentixather) may have superior efficacy in reducing tumor burden in some advanced cases compared to ¹⁷⁷Lu-Pentixather, which prompted the initiation of Phase II trials for this compound. However, published data from these larger trials with long-term follow-up are not yet available.
Plerixafor and Motixafortide in Stem Cell Mobilization
Plerixafor and Motixafortide are CXCR4 antagonists approved for mobilizing hematopoietic stem cells from the bone marrow into the peripheral blood for collection and subsequent autologous transplantation in patients with multiple myeloma and non-Hodgkin lymphoma. Their efficacy is well-documented in large, randomized clinical trials.
| Agent | Indication | Study | Number of Patients | Primary Endpoint | Long-Term Outcomes (5-Year Follow-up) |
| Plerixafor + G-CSF | Multiple Myeloma | Phase III (NCT00741780) | 163 (Plerixafor arm) | Significantly more patients achieved the target of ≥6 x 10⁶ CD34+ cells/kg in ≤2 apheresis days vs. placebo + G-CSF (71.6% vs. 34.4%). | Overall Survival: 64% (vs. 64% for placebo). Progression-Free Survival: 17% (vs. 30% for placebo). No statistically significant difference. |
| Non-Hodgkin Lymphoma | Phase III (NCT00741325) | 167 (Plerixafor arm) | Significantly more patients achieved the target of ≥5 x 10⁶ CD34+ cells/kg in ≤4 apheresis days vs. placebo + G-CSF (59.3% vs. 19.6%). | Overall Survival: 64% (vs. 56% for placebo). Progression-Free Survival: 50% (vs. 43% for placebo). No statistically significant difference. | |
| Motixafortide + G-CSF | Multiple Myeloma | Phase III (GENESIS - NCT03246529) | 80 (Motixafortide arm) | 92.5% of patients collected ≥6x10⁶ CD34+ cells/kg within 2 apheresis days vs. 26.2% with placebo + G-CSF. | Long-term survival data is not yet available. One-year overall survival rates did not differ between the two groups. |
Comparative Safety Profiles
The safety profiles of these agents reflect their different mechanisms of action. As a radiopharmaceutical, this compound's primary toxicities are related to radiation exposure, whereas Plerixafor and Motixafortide exhibit side effects typical of CXCR4 antagonists.
| Agent | Common Adverse Events | Serious Adverse Events |
| This compound (⁹⁰Y-Pentixather) | Hematological toxicities (leukopenia, thrombocytopenia, anemia) due to bone marrow irradiation. | Myeloablation. In a study of 8 patients, one death from sepsis and one from tumor lysis syndrome were reported. |
| Plerixafor | Injection site reactions, diarrhea, nausea, fatigue, headache. | Generally well-tolerated. |
| Motixafortide | Transient, grade 1/2 injection site reactions (pain, erythema, pruritus). | Overall adverse events were reported in 98.8% of patients (Grade 3/4: 68.8%), with post-transplant cytopenias being the majority. |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of clinical trial data. Below are summaries of the methodologies employed in key studies for these CXCR4-targeting agents.
This compound (⁹⁰Y-Pentixather) and ¹⁷⁷Lu-Pentixather for Multiple Myeloma
Study Design: These were typically first-in-human or small case series studies in heavily pretreated patients with relapsed/refractory multiple myeloma.
Patient Selection: Patients with confirmed multiple myeloma and CXCR4 expression confirmed by ⁶⁸Ga-Pentixafor PET/CT imaging were enrolled.
Treatment Regimen:
-
Dosimetry: A pre-therapeutic dosimetry study was conducted with a tracer dose of ¹⁷⁷Lu-Pentixather to determine the radiation dose to critical organs.
-
Therapy: Based on dosimetry, patients received a therapeutic dose of either ¹⁷⁷Lu-Pentixather or ⁹⁰Y-Pentixather via intravenous injection. Activities administered in one study ranged from 7.6 to 23.5 GBq for ¹⁷⁷Lu-Pentixather and 2.6 to 6.3 GBq for ⁹⁰Y-Pentixather.
-
Supportive Care: To mitigate renal toxicity, a solution of arginine and lysine was co-infused.
-
Stem Cell Support: In some cases, treatment was followed by chemotherapy and autologous stem cell transplantation.
Efficacy and Safety Assessment:
-
Response: Assessed by changes in tumor size and activity on ¹⁸F-FDG PET/CT scans and serum myeloma markers.
-
Safety: Monitored through regular clinical assessments, vital signs, and laboratory tests (complete blood count, blood chemistry).
Motixafortide in the GENESIS Trial (NCT03246529)
Study Design: A Phase III, randomized, double-blind, placebo-controlled, multicenter trial.
Patient Population: 122 adult patients with multiple myeloma eligible for autologous stem cell transplantation.
Treatment Regimen:
-
Randomization: Patients were randomized 2:1 to receive either Motixafortide + G-CSF or placebo + G-CSF.
-
Mobilization: All patients received G-CSF (10 mcg/kg) on days 1-5. On day 4, patients received a subcutaneous injection of either Motixafortide (1.25 mg/kg) or placebo.
-
Apheresis: Stem cell collection via apheresis began on day 5.
Endpoints:
-
Primary: The proportion of patients collecting ≥6 × 10⁶ CD34+ cells/kg in up to two apheresis sessions.
-
Secondary: Included the proportion of patients collecting the target cell number in a single apheresis session, time to engraftment, and durability of engraftment.
Safety Assessment: Adverse events were monitored throughout the study.
Future Directions and Unmet Needs
While this compound shows promise as a targeted radiopharmaceutical for CXCR4-expressing malignancies, the lack of long-term efficacy and safety data from large, controlled trials is a significant limitation. Future research should focus on completing and publishing the results of ongoing Phase II studies to establish a more robust evidence base. Head-to-head comparisons with other therapies, including ¹⁷⁷Lu-Pentixather, will be crucial to determine the optimal radioligand for targeting CXCR4.
For the approved CXCR4 antagonists, Plerixafor and Motixafortide, long-term follow-up from the GENESIS trial will be important to confirm the long-term safety and survival outcomes of patients whose stem cells were mobilized with Motixafortide.
Furthermore, the exploration of this compound in other CXCR4-implicated malignancies, such as Waldenström's macroglobulinemia and glioblastoma, remains an area of unmet need. Clinical trials investigating the safety and efficacy of this compound in these patient populations are warranted to expand the potential therapeutic applications of this targeted radiopharmaceutical.
References
Meta-analysis of clinical trials involving CXCR4-targeted radioligands
A Comprehensive Guide to CXCR4-Targeted Radioligands in Clinical Trials: A Meta-Analysis
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical target in oncology. Its overexpression is observed in more than 23 types of cancer and is frequently associated with aggressive tumor phenotypes, metastasis, and poor prognosis.[1][2] The CXCR4 receptor and its ligand, CXCL12, play a pivotal role in tumor progression, including angiogenesis, proliferation, and metastasis.[3][4][5] This has spurred the development of CXCR4-targeted radioligands for both diagnostic imaging (theranostics) and radioligand therapy (RLT). This guide provides a meta-analysis of clinical trial data, comparing the performance of various CXCR4-targeted radioligands and offering insights into their experimental protocols.
CXCR4 Signaling Pathway
The binding of the CXCL12 ligand to the CXCR4 receptor, a G-protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling pathways. These pathways, including the PI3K/Akt and MAPK pathways, are crucial for cell survival, proliferation, and migration. Dysregulation of this signaling axis is a key factor in cancer progression and metastasis.
Caption: The CXCL12/CXCR4 signaling cascade and its downstream cellular effects in cancer.
Diagnostic Performance of CXCR4-Targeted PET Radioligands
Positron Emission Tomography (PET) imaging with CXCR4-targeted radioligands, most notably [⁶⁸Ga]Pentixafor, has shown significant promise in visualizing CXCR4 expression in various malignancies. Meta-analyses consistently show its high detection rates, often superior to the standard-of-care [¹⁸F]FDG-PET, particularly in hematologic cancers.
Head-to-Head Comparison with [¹⁸F]FDG PET/CT
A meta-analysis of 28 studies directly comparing [⁶⁸Ga]Pentixafor and [¹⁸F]FDG PET/CT revealed distinct advantages depending on the cancer type. For hematologic malignancies, [⁶⁸Ga]Pentixafor demonstrated a significantly higher overall detection rate, whereas [¹⁸F]FDG was superior for solid tumors.
| Malignancy Type | Radioligand | Detection Rate / Sensitivity | Key Finding (SUVmax / TBR) | Reference |
| Hematologic Malignancies (Overall) | [⁶⁸Ga]Pentixafor | Higher (RR = 1.19) | Higher SUVmax (MD = 2.26) & TBR (MD = 1.28) | |
| [¹⁸F]FDG | Lower | Lower SUVmax & TBR | ||
| B-Cell Lymphoma | [⁶⁸Ga]Pentixafor | Pooled Detection Rate: 99.4% | Significantly higher TBR than [¹⁸F]FDG | |
| Marginal Zone Lymphoma (MZL) | [⁶⁸Ga]Pentixafor | Pooled Sensitivity: 97.6% | Superior to [¹⁸F]FDG for staging | |
| Mantle Cell Lymphoma (MCL) | [⁶⁸Ga]Pentixafor | Detection rate significantly higher than [¹⁸F]FDG (+25%) | 2-2.5-fold higher SUV and TBR | |
| Multiple Myeloma (MM) | [⁶⁸Ga]Pentixafor | Pooled Sensitivity: 77.8% | Higher pooled SUVmax (13.6 vs 9.0) | |
| [¹⁸F]FDG | Pooled Sensitivity: 65.0% | Lower pooled SUVmax | ||
| Solid Tumors (Overall) | [⁶⁸Ga]Pentixafor | Lower (RR = 0.73) | Lower SUVmax (MD = -8.79) & TBR (MD = -3.35) | |
| [¹⁸F]FDG | Higher | Higher SUVmax & TBR |
RR: Relative Risk; MD: Mean Difference; TBR: Tumor-to-Background Ratio; SUVmax: Maximum Standardized Uptake Value.
Comparison of [⁶⁸Ga]Pentixafor and [⁶⁸Ga]Pentixather
Recent studies have compared [⁶⁸Ga]Pentixafor with a related compound, [⁶⁸Ga]Pentixather, particularly in newly diagnosed multiple myeloma (NDMM). [⁶⁸Ga]Pentixather has shown a trend towards better performance in detecting lesions and assessing tumor load.
| Parameter | [⁶⁸Ga]Pentixather | [⁶⁸Ga]Pentixafor | Cancer Type | Reference |
| Positive Rate | 94.7% (18/19 patients) | 78.9% (15/19 patients) | NDMM | |
| Lesion Detection | Detected more or equal lesions in 13/14 patients | Detected fewer lesions | NDMM (focal bone lesions) | |
| SUVmax (Median) | 16.8 | 13.4 | NDMM (focal bone lesions) | |
| Total Bone Marrow Uptake | Significantly Higher | Lower | NDMM |
The Theranostic Approach: From Imaging to Therapy
The ability to visualize CXCR4 expression with diagnostic radioligands like [⁶⁸Ga]Pentixafor paves the way for targeted radioligand therapy (RLT). This "theranostic" strategy involves using a diagnostic scan to select patients who are most likely to benefit from therapy with a therapeutic counterpart, such as [¹⁷⁷Lu]Pentixather or [⁹⁰Y]Pentixather.
Caption: A logical workflow of the CXCR4-targeted theranostic approach.
Therapeutic Efficacy of CXCR4-Targeted RLT
Clinical studies, though often involving small patient cohorts, have demonstrated the potential of CXCR4-targeted RLT in heavily pretreated patients with advanced hematologic cancers.
| Cancer Type | Radioligand | Key Efficacy Results | Safety/Adverse Events | Reference |
| Advanced T-Cell Lymphoma (TCL) | CXCR4-directed RLT ([¹⁷⁷Lu]/[⁹⁰Y]) | Complete Metabolic Response: 66.7% (2/3 patients) Partial Response: 33.3% (1/3 patients) Median PFS: 7 months | One case of tumor lysis syndrome with transient grade 3 kidney failure. One death from septicemia post-RLT. | |
| Hematologic Malignancies | [¹⁷⁷Lu]-pentixather | High tumor uptake and retention, leading to high radiation doses to tumor tissue. | Phase 1 trials ongoing. |
PFS: Progression-Free Survival.
Experimental Protocols and Methodologies
Standardization of experimental protocols is key to comparing results across clinical trials. Below are generalized methodologies derived from the reviewed literature.
PET/CT Imaging Protocol ([⁶⁸Ga]Pentixafor)
-
Patient Preparation: No specific patient preparation, such as fasting, is generally required.
-
Radiotracer Administration: An intravenous injection of [⁶⁸Ga]Pentixafor is administered. The exact dosage may vary between studies.
-
Uptake Time: Patients rest for a period of approximately 50-70 minutes post-injection to allow for radiotracer distribution and uptake in target tissues.
-
Image Acquisition: A whole-body PET/CT scan is performed, typically from the skull base to the mid-thigh.
-
Image Analysis: The acquired images are reconstructed and analyzed. CXCR4 expression is quantified using metrics like the Standardized Uptake Value (SUV) and by calculating tumor-to-background ratios (TBRs).
Caption: A typical experimental workflow for clinical CXCR4 PET/CT imaging.
General Radiolabeling Protocol
CXCR4-targeting peptides like Pentixafor are typically labeled with Gallium-68 for PET imaging or Lutetium-177 for therapy.
-
Chelation: The peptide is conjugated with a chelator, most commonly 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).
-
Radiolabeling: The DOTA-conjugated peptide is mixed with the radionuclide (e.g., ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator) in a reaction vial.
-
Incubation: The mixture is heated for a short period (e.g., 5-15 minutes) at a specific temperature (e.g., 95°C) to facilitate the chelation of the metal isotope.
-
Quality Control (QC): The final product undergoes QC, typically using radio-HPLC, to determine the radiochemical purity and stability before it is cleared for patient injection.
Conclusion and Future Outlook
The meta-analysis of clinical trials confirms that CXCR4-targeted radioligands are powerful tools in nuclear medicine. For diagnostic purposes, [⁶⁸Ga]Pentixafor PET demonstrates superior or complementary value to [¹⁸F]FDG-PET in several hematologic malignancies, particularly lymphomas and multiple myeloma. The development of next-generation agents like [⁶⁸Ga]Pentixather may further enhance diagnostic accuracy.
The true potential of these agents lies in their theranostic application. By providing a non-invasive method to assess whole-body CXCR4 expression, these radioligands can guide patient selection for CXCR4-targeted therapies, including RLT with agents like [¹⁷⁷Lu]Pentixather. While early therapeutic results are promising, especially for heavily pretreated patients, larger, prospective trials are necessary to fully establish the efficacy and safety of this approach and to integrate it into standard oncological practice.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the chemokine receptor CXCR4 for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. mdpi.com [mdpi.com]
- 5. The Clinical Role of CXCR4-Targeted PET on Lymphoproliferative Disorders: A Systematic Review [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Anditixafortide: A Guide for Laboratory Professionals
While specific institutional guidelines should always be followed, this document provides essential safety and logistical information for the proper disposal of Anditixafortide, a CXCR4-targeting peptide derivative used in research and as an endoradiotherapeutic vector.[1][2][3][4][5]
This compound is a crucial component in the synthesis and research of Radionuclide-Drug Conjugates (RDCs). Due to its potent nature and its frequent use with radioactive materials, adherence to strict disposal protocols is paramount to ensure personnel safety and regulatory compliance.
Core Principles of this compound Disposal
The primary consideration for the disposal of this compound is whether it has been conjugated with a radionuclide. The disposal pathway for non-radioactive ("cold") this compound differs significantly from its radiolabeled counterpart.
Disposal of Non-Radioactive this compound:
Unused or expired non-radioactive this compound should be treated as hazardous chemical waste. General procedures for the disposal of antineoplastic and other hazardous drugs should be followed.
Step-by-Step Disposal Protocol:
-
Segregation: Isolate this compound waste from other laboratory waste streams. Do not mix it with non-hazardous or biohazardous waste.
-
Containerization: Use a designated, properly labeled, leak-proof, and sealable hazardous waste container. The container should be clearly marked with "Hazardous Waste" and the specific chemical name, "this compound."
-
Labeling: Ensure the hazardous waste label includes the accumulation start date and a clear identification of the contents.
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Pickup and Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor. Do not dispose of this compound down the drain or in regular trash.
Disposal of Radiolabeled this compound (e.g., with Yttrium-90):
When this compound is bound to a radionuclide, such as Yttrium-90, it must be managed as radioactive waste. The primary goal of radioactive waste management is to protect human health and the environment from the harmful effects of ionizing radiation.
Step-by-Step Disposal Protocol:
-
ALARA Principle: Adhere to the principle of "As Low As Reasonably Achievable" (ALARA) to minimize radiation exposure to all personnel.
-
Waste Segregation: Separate radioactive waste based on the radionuclide and its half-life. This is crucial for efficient decay-in-storage.
-
Shielding and Containment: Use appropriate shielding (e.g., lead or other suitable materials) for the storage of radioactive waste to minimize radiation exposure. Waste should be stored in clearly labeled containers indicating the isotope, activity level, and date of storage.
-
Decay-in-Storage: For radionuclides with short half-lives, waste may be stored on-site until it has decayed to background levels. Once the radiation is no longer detectable, the waste may be disposed of as non-radioactive waste, following the appropriate protocol for its chemical hazards.
-
Specialized Disposal: For long-lived radionuclides, or as required by institutional policy, the waste must be disposed of through a licensed radioactive waste vendor. Contact your institution's Radiation Safety Officer or EHS department to coordinate disposal.
Handling and Storage of this compound
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
| Parameter | Specification | Source |
| Storage Temperature (Powder) | -80°C for up to 6 months; -20°C for up to 1 month. | |
| Storage Conditions | Sealed from moisture. | |
| Solution Storage | Aliquot and store at -80°C (up to 6 months) or -20°C (up to 1 month) to avoid repeated freeze-thaw cycles. | |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including lab coats, safety glasses, and gloves, when handling this compound. |
Experimental Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must consult and adhere to all federal, state, and local regulations, as well as their institution's specific safety and disposal protocols.
References
Essential Safety and Handling Protocols for Anditixafortide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for Anditixafortide (also known as Pentixather), a CXCR4-targeting peptide derivative used as an endoradiotherapeutic vector.[1][2] Given its application in radionuclide-drug conjugates (RDCs), all procedures must be conducted with strict adherence to safety protocols for handling both the peptide and, when applicable, radioactive materials.
Personal Protective Equipment (PPE)
The handling of this compound, particularly when conjugated with a radionuclide for cancer therapy, requires stringent protective measures to minimize exposure.[3] Personnel must adhere to guidelines for handling antineoplastic and cytotoxic drugs.[4][5]
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloves | Chemotherapy-grade, powder-free nitrile or latex gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately if contaminated, and both gloves changed hourly or if the outer glove is torn or punctured. |
| Body Protection | Protective Gown | Lint-free, non-permeable, solid-front gown with long sleeves and tight-fitting cuffs. | Protects against splashes and contamination of personal clothing. |
| Eye Protection | Safety Goggles or Face Shield | Must be worn where there is a potential for splashes of the agent. | Protects eyes from direct contact with the hazardous material. |
| Respiratory Protection | Surgical N-95 Respirator | Recommended when there is a risk of aerosol formation. | Provides both respiratory and splash protection. |
Operational Handling and Storage
Proper operational procedures are critical to ensure safety and maintain the integrity of this compound.
Preparation and Handling Environment:
-
All preparation of this compound, including reconstitution and dilution, must be performed in a designated controlled environment such as a chemical fume hood, glove box, or a Class II biological safety cabinet (BSC) that does not exhaust into the room.
-
Work surfaces should be covered with plastic-backed absorbent pads, which should be disposed of immediately upon contamination or completion of work.
Syringe Usage:
-
Luer-Lock syringes are recommended to prevent the needle from detaching under pressure.
Storage:
-
This compound should be stored in a clearly labeled area designated for chemotherapeutic agents.
-
For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture. To prevent degradation from repeated freeze-thaw cycles, the solution should be aliquoted after preparation.
Transportation:
-
When transporting this compound, it must be in secondary, sealed, non-breakable, and labeled containers, such as a ziplock bag with a chemotherapy label.
Disposal Plan
The disposal of this compound and all contaminated materials must follow regulations for hazardous chemical and, if applicable, radioactive waste.
Table 2: Disposal Guidelines for this compound and Contaminated Materials
| Waste Type | Disposal Container | Procedure |
| Unused/Expired this compound | Black RCRA-regulated hazardous waste container. | Dispose of as hazardous chemical waste. Do not mix with other laboratory wastes. |
| Contaminated Disposables (Gloves, Gowns, Pads) | Yellow trace waste container or designated chemotherapy waste container. | Place all contaminated disposable items in a plastic bag within the BSC or fume hood before transferring to the final waste container. |
| Sharps (Needles, Syringes) | Red sharps container (if 100% of the drug is used) or black bulk waste container (if residual drug remains). | Syringes with any visible residual drug must be disposed of as hazardous chemical waste in a black bulk waste container. Do not recap needles. |
Emergency Procedures: Spill Management
Immediate and appropriate response to a spill is crucial to prevent exposure.
-
Small Spills (<5 mL): Should be cleaned immediately by personnel wearing a gown, double gloves, and a mask.
-
Large Spills (>5 mL): In addition to the above PPE, a respirator mask and eye protection are required.
Spill Cleanup Protocol:
-
Absorb the liquid with absorbent pads.
-
Clean the spill area thoroughly with a detergent solution, followed by clean water.
-
Place all contaminated cleaning materials into a plastic bag and dispose of it in the appropriate chemotherapy waste container.
Mechanism of Action: CXCR4 Signaling Pathway
This compound is a CXCR4-targeting peptide. The CXCR4 receptor, upon binding its natural ligand CXCL12 (also known as SDF-1), activates multiple downstream signaling pathways that are crucial for cell migration, proliferation, and survival. In many cancers, the CXCR4/CXCL12 axis is overactive, contributing to tumor progression and metastasis. This compound acts as an antagonist, blocking the binding of CXCL12 to CXCR4 and thereby inhibiting these downstream signaling events.
Below is a diagram illustrating the key signaling pathways activated by CXCR4, which are inhibited by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
